Technical Documentation Center

2-Methyl-L-isoleucine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methyl-L-isoleucine
  • CAS: 188359-23-1

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Properties of 2-Methyl-L-isoleucine (CAS 5632-89-3) for Drug Discovery and Development

Abstract: 2-Methyl-L-isoleucine is a non-proteinogenic, α-alkylated amino acid of significant interest in medicinal chemistry and drug development. Its structure, derived from the essential amino acid L-isoleucine by the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 2-Methyl-L-isoleucine is a non-proteinogenic, α-alkylated amino acid of significant interest in medicinal chemistry and drug development. Its structure, derived from the essential amino acid L-isoleucine by the addition of a methyl group at the α-carbon, imparts unique conformational constraints and enhanced metabolic stability to peptides and peptidomimetics. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core physical and chemical properties of 2-Methyl-L-isoleucine. We delve into its structural characteristics, summarize its computed and expected physical properties, and provide detailed, field-proven experimental protocols for their empirical validation. This document is designed to serve as a foundational resource for the effective incorporation of this valuable building block into next-generation therapeutic agents.

Introduction: The Strategic Role of α-Methylated Amino Acids

In the landscape of modern drug discovery, particularly in the realm of peptide therapeutics, the use of non-proteinogenic amino acids is a cornerstone strategy for overcoming inherent pharmacological limitations. Standard peptides often suffer from poor metabolic stability due to enzymatic degradation and possess a high degree of conformational flexibility, which can lead to reduced receptor affinity and selectivity.

1.1. 2-Methyl-L-isoleucine: Structure and Stereochemical Impact

2-Methyl-L-isoleucine, with the systematic IUPAC name (2S,3S)-2-amino-2,3-dimethylpentanoic acid, is an isomer of leucine that introduces a methyl group at the α-carbon of the L-isoleucine scaffold.[1] This modification has profound stereochemical consequences:

  • Conformational Rigidity: The gem-dimethyl substitution at the α-carbon sterically restricts the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This pre-organizes the peptide into a more defined conformation, which can be crucial for locking in a bioactive shape and enhancing binding affinity.

  • Enzymatic Shielding: The α-methyl group provides a steric shield, rendering the adjacent peptide bonds significantly more resistant to cleavage by common proteases. This directly translates to an extended in-vivo half-life, a critical attribute for therapeutic efficacy.[]

The strategic incorporation of 2-Methyl-L-isoleucine is therefore a key tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of peptide-based drug candidates.[][3][4]

Core Physicochemical Properties

While extensive experimental data for 2-Methyl-L-isoleucine is not as prevalent as for its parent amino acid, a combination of computed data and established principles of physical organic chemistry allows for a robust characterization. The following table summarizes these key properties.

PropertyValue / DescriptionSource
CAS Number 5632-89-3PubChem[1]
IUPAC Name (2S,3S)-2-amino-2,3-dimethylpentanoic acidPubChem[1]
Molecular Formula C₇H₁₅NO₂PubChem[1]
Molecular Weight 145.20 g/mol PubChem[1]
Exact Mass 145.110278721 DaPubChem[1]
Computed XLogP3-AA -1.5PubChem[1]
Topological Polar Surface Area 63.3 ŲPubChem[1]
Melting Point Expected to sublime or decompose at high temperatures (>200°C), similar to other amino acids.[5]Inferred
Solubility Profile Expected to be sparingly soluble in water and non-polar organic solvents, with increased solubility in acidic and alkaline aqueous solutions. The additional methyl group likely decreases water solubility compared to L-isoleucine.[6][7]Inferred
Optical Activity As a chiral molecule, it is expected to be optically active and rotate plane-polarized light.Inferred

Experimental Protocols for Property Determination

For any new synthesis or commercial batch of 2-Methyl-L-isoleucine, empirical validation of its physical properties is a critical quality control step. The following protocols are designed to be self-validating and provide trustworthy data.

Determination of Melting Point

The melting point of an amino acid is often a decomposition temperature, providing a key indicator of purity.

Methodology:

  • Sample Preparation: Ensure the sample is thoroughly dried under a vacuum to remove any residual solvents. Grind the crystalline sample into a fine, uniform powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder, then gently tap the sealed end on a hard surface to pack a small amount (2-3 mm) of the sample at the bottom.

  • Apparatus Setup: Place the loaded capillary into a calibrated digital melting point apparatus.

  • Measurement:

    • Begin heating at a rapid rate (e.g., 10-15°C per minute) to quickly approach the expected decomposition range.

    • Approximately 20°C below the expected point, reduce the heating rate to 1-2°C per minute. A slow ramp rate is crucial for accuracy.

    • Record the temperature at which the first signs of melting or decomposition (e.g., discoloration, shrinking) are observed and the temperature at which the sample is completely liquefied or decomposed. Report this range.

Causality: A sharp melting point range (≤ 2°C) is indicative of a high-purity compound. Impurities typically depress and broaden the melting range. The visual observation of decomposition (charring) versus a clear liquid transition provides important information about the compound's thermal stability.

MeltingPointWorkflow A Dry & Grind Sample B Load Capillary Tube (2-3 mm) A->B C Place in Apparatus B->C D Heat Rapidly to ~20°C Below Est. MP C->D E Heat Slowly (1-2°C / min) D->E F Observe & Record Decomposition Range E->F

Workflow for Melting Point Determination.
Measurement of Specific Optical Rotation

Optical rotation confirms the stereochemical identity and enantiomeric purity of the compound.

Methodology:

  • Solution Preparation: Accurately weigh a sample of 2-Methyl-L-isoleucine (e.g., 200 mg) and dissolve it in a precise volume (e.g., 10.0 mL) of a suitable solvent, such as 1 M HCl, in a volumetric flask. The concentration (c) in g/mL must be known accurately.

  • Polarimeter Calibration: Turn on the polarimeter's sodium lamp (D-line, 589 nm) and allow it to warm up. Fill the sample cell (of a known path length, l, typically 1 decimeter) with the blank solvent (1 M HCl) and zero the instrument.

  • Sample Measurement: Rinse and fill the sample cell with the prepared solution, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation angle (α).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c × l) Report the value including the temperature and wavelength, e.g., [α]²⁰D.

Causality: The direction (+ or -) and magnitude of rotation are unique physical constants for a chiral molecule under specific conditions (solvent, concentration, temperature, wavelength).[8][9] A value that deviates significantly from an established standard suggests either impurities or an incorrect stereoisomer.

OpticalRotationWorkflow cluster_prep Preparation cluster_measure Measurement A Prepare Solution (Known Concentration 'c') C Fill Sample Cell (Known Path Length 'l') A->C B Calibrate Polarimeter with Blank Solvent D Measure Observed Rotation Angle (α) B->D E Calculate Specific Rotation [α] = α / (c × l) D->E

Process for Measuring Specific Optical Rotation.

Spectroscopic and Structural Characterization

Spectroscopic methods provide an unambiguous fingerprint of the molecular structure, essential for confirming the identity of 2-Methyl-L-isoleucine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of organic molecules.

Expected Spectral Features:

  • ¹H NMR: The spectrum will be complex but informative. Key signals include the diastereotopic protons of the ethyl group, the two distinct methyl signals of the sec-butyl side chain, and a characteristic singlet for the new α-methyl group. The amino and carboxylic acid protons may be visible or exchange with the solvent depending on conditions.

  • ¹³C NMR: The spectrum will show seven distinct carbon signals. The quaternary α-carbon will be a key identifier, along with the carbonyl carbon (~175-180 ppm) and the five aliphatic carbons of the side chain and α-methyl group.

Protocol for Structural Confirmation:

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent. Deuterated water (D₂O) with a small amount of DCl (to protonate the amine and improve solubility) or DMSO-d₆ are common choices.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra on a high-field NMR spectrometer (≥400 MHz).

  • 2D NMR: To definitively assign the complex signals, perform 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation). Causality: COSY helps trace the proton-proton connectivities through the side chain, while HSQC links each proton directly to its attached carbon.[10][11] This combination provides irrefutable evidence of the molecular structure and can distinguish it from other isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method for confirming the presence of key functional groups.

Expected Characteristic Absorptions:

  • ~3000-3300 cm⁻¹: Broad O-H stretch from the carboxylic acid, overlapping with the N-H stretch from the protonated amine (zwitterionic form).

  • ~2850-2960 cm⁻¹: C-H stretching from the aliphatic methyl and methylene groups.

  • ~1700-1730 cm⁻¹: C=O stretch of the carboxylic acid group.

  • ~1580-1640 cm⁻¹: N-H bending vibration.

Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (~1 mg) with dry KBr powder (~100 mg) and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.

  • Data Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Causality: The presence of these characteristic absorption bands provides quick, confirmatory evidence of the amino acid structure. The absence of unexpected peaks (e.g., from residual solvents or reagents) also serves as a purity check.

Handling, Storage, and Safety

As with any fine chemical in a research setting, proper handling of 2-Methyl-L-isoleucine is essential.

  • Handling: Always handle the compound in a well-ventilated area or a fume hood to avoid inhalation of the fine powder.[12][13] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[14]

  • Storage: Store in a tightly sealed container to protect from moisture and air.[15] Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Safety: While specific toxicity data is limited, it should be treated as potentially irritating to the eyes, skin, and respiratory system.[13] In case of contact, flush the affected area with copious amounts of water. Avoid ingestion and inhalation.

Conclusion

2-Methyl-L-isoleucine is a powerful molecular tool for the design of advanced therapeutics. Its unique ability to confer both conformational rigidity and proteolytic resistance makes it a high-value building block for peptide and peptidomimetic drug candidates. The physical properties and characterization protocols detailed in this guide provide the foundational knowledge required for its confident and effective application in a research and development setting. Rigorous analytical validation of each new batch is paramount to ensuring the integrity and reproducibility of experimental outcomes.

References

  • BenchChem. (2025). A Comparative Analysis of Chemical Synthesis Routes for L-Isoleucine.
  • USP. Safety Data Sheet for L-Isoleucine.
  • Cellseco. Material Safety Data Sheet.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Spectrum Pharmacy Products. (2014). Safety Data Sheet for L-ISOLEUCINE, USP.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22875554, 2-Methyl-L-isoleucine. PubChem.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet for L-Isoleucine methyl ester hydrochloride.
  • Lloyd-Williams, P., et al. Synthesis of D-Alloisoleucine from L-lsoleucine and from (S)-2- Methylbutan-I -01. RSC Publishing.
  • Seebach, D., et al. Synthesis of (S)-2-Methylproline: A General Method for the Preparation of α-Branched Amino Acids. Organic Syntheses. Available at: [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6306, L-Isoleucine. PubChem. Available at: [Link]

  • Platzer, G., et al. (2021). Synthesis of a 13C-methylene-labeled isoleucine precursor as a useful tool for studying protein side-chain interactions and dynamics. RSC Chemical Biology. Available at: [Link]

  • Chem-Impex. Boc-L-isoleucine methyl ester.
  • The Royal Society of Chemistry. The optical activity of amino acids. Learn Chemistry.
  • Vögeli, B., et al. (2010). Comprehensive and cost-effective NMR spectroscopy of methyl groups in large proteins. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, C., et al. (2025). Solubility of L-Isoleucine in 12 Organic Solvents: Solvent Effects, Molecular Simulations, and Model Correlations. Journal of Chemical & Engineering Data. Available at: [Link]

  • Jinghai Amino Acid Co., Ltd. (2026). L-Isoleucine in Pharmaceutical Applications: Beyond Nutritional Supplements.
  • Vögeli, B., et al. (2010). Comprehensive and Cost-Effective NMR Spectroscopy of Methyl Groups in Large Proteins. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry LibreTexts. (2023). Stereochemistry of Amino Acids. Available at: [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to 2-Methyl-L-Isoleucine in Advanced Peptide Design

Abstract The rational design of therapeutic peptides is a frontier in modern drug development, balancing the high specificity and potency of biologics with the manufacturing scalability of small molecules. However, nativ...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rational design of therapeutic peptides is a frontier in modern drug development, balancing the high specificity and potency of biologics with the manufacturing scalability of small molecules. However, native peptides are often plagued by poor metabolic stability and conformational ambiguity, limiting their clinical utility. The incorporation of unnatural amino acids (UAAs) has emerged as a cornerstone strategy to overcome these limitations. Among these, α,α-disubstituted amino acids, particularly 2-methyl-L-isoleucine, offer a powerful toolset for precisely engineering peptide properties. This guide provides an in-depth exploration of the biological and structural significance of 2-methyl-L-isoleucine, elucidating its role in enhancing proteolytic resistance, controlling secondary structure, and ultimately, improving the pharmacokinetic and pharmacodynamic profiles of next-generation peptide therapeutics.

The α-Methylation Strategy: A Paradigm Shift in Peptide Stabilization

Peptides are ideal drug scaffolds due to their specificity and low off-target toxicity, but their therapeutic potential is often hindered by rapid degradation by proteases and a lack of a stable, bioactive conformation in solution.[1][2] The introduction of a methyl group at the α-carbon of an amino acid residue, such as in 2-methyl-L-isoleucine, fundamentally alters the peptide backbone in two critical ways.

First, it introduces significant steric hindrance around the adjacent peptide bonds. This steric shield physically obstructs the active sites of proteolytic enzymes, dramatically slowing the rate of degradation.[3][4][5] This is a crucial modification for enhancing the in vivo half-life of a peptide therapeutic.[][7] Second, the presence of the additional methyl group severely restricts the conformational freedom of the peptide backbone by limiting the permissible phi (φ) and psi (ψ) dihedral angles, effectively locking the residue into a specific region of the Ramachandran plot.[1] This pre-organization can stabilize desired secondary structures, such as α-helices or β-turns, which are often essential for high-affinity receptor binding.[1][3]

Logical Framework for Incorporating α-Methylated Residues

The decision to incorporate 2-methyl-L-isoleucine or other α-methylated amino acids should be a data-driven process aimed at solving specific liabilities of a lead peptide.

Peptide_Design_Workflow A Identify Lead Peptide Sequence B Characterize Liabilities: - Proteolytic Instability - Low Receptor Affinity - Poor Conformational Stability A->B C Hypothesize Structural Solution: Incorporate 2-Methyl-L-Isoleucine at Key Position (e.g., protease cleavage site or helix core) B->C Rational Design D Solid-Phase Peptide Synthesis (SPPS) of Modified Analogue C->D E Comparative Analysis: Parent vs. Modified Peptide D->E F Protease Stability Assay (e.g., Trypsin Digest) E->F G Structural Analysis (e.g., Circular Dichroism) E->G H Functional Assay (e.g., Receptor Binding) E->H I Iterate Design or Proceed to In Vivo Studies F->I Evaluate Results G->I Evaluate Results H->I Evaluate Results

Caption: Workflow for designing peptides with 2-methyl-L-isoleucine.

Core Biological & Structural Impact

Fortifying the Peptide Backbone Against Proteolysis

Proteolytic degradation is a primary clearance mechanism for peptide drugs.[8] Enzymes like trypsin, which cleaves after basic residues like Lysine and Arginine, and chymotrypsin require specific sequence recognition and an unobstructed approach to the scissile peptide bond.[9] The α-methyl group of 2-methyl-L-isoleucine acts as a "steric speed-bump," preventing the peptide from fitting correctly into the enzyme's catalytic cleft.[] This modification can drastically increase a peptide's half-life in serum and plasma.[5][8]

Protease_Resistance cluster_0 Standard Peptide cluster_1 α-Methylated Peptide P1 Protease S1 ...-Lys-Ile-... P1->S1 Cleavage P2 Protease Block Steric Hindrance S2 ...-Lys-(αMe)Ile-... Block->S2 Blocked Access

Caption: Steric hindrance from α-methylation blocks protease access.

Enforcing Conformational Rigidity and Helicity

While native isoleucine has a moderate preference for helical structures, it is still conformationally flexible.[10] The introduction of the α-methyl group in 2-methyl-L-isoleucine dramatically constrains the backbone. This "Thorpe-Ingold effect" favors dihedral angles consistent with helical conformations (α-helix or 3₁₀-helix).[1] This property is exceptionally useful in designing peptides that must adopt a specific secondary structure to bind their target, such as apolipoprotein mimetics or inhibitors of protein-protein interactions.[1][5] For example, the substitution of standard amino acids with their α-methylated counterparts in apoA-I mimetic peptides has been shown to significantly increase their helicity and, consequently, their biological function in cholesterol efflux.[5]

Data Summary: Impact of α-Methylation on Peptide Properties

The following table summarizes the observed effects of incorporating α-methylated amino acids into an ApoA-I mimetic peptide, based on data from a comparative study.

Peptide Variantα-Methylated ResidueHelicity (%) (in SDS micelles)Cholesterol Efflux (relative to control)Proteolytic Resistance (to Proteinase K)
Control None35%1.0xLow
α-Methyl-Ala55%2.5xHigh
α-Methyl-Leu60%3.0xHigh
α-Methyl-Lys62%3.1xHigh
3x α-Me-Leu, 3x α-Me-Lys75%4.5xVery High
Table adapted from data presented in publications on ApoA-I mimetic peptides to illustrate the trend.[5]

Experimental Protocols & Methodologies

A core tenet of our work as application scientists is providing robust, reproducible protocols. The following sections detail validated methods for the synthesis and characterization of peptides containing 2-methyl-L-isoleucine.

Protocol: Solid-Phase Synthesis of a 2-Methyl-L-Isoleucine Peptide

This protocol outlines the Fmoc-based solid-phase peptide synthesis (SPPS) for a generic 10-mer peptide containing a 2-methyl-L-isoleucine residue.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-2-methyl-L-isoleucine)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection (First Amino Acid): Drain DMF. Add 20% piperidine/DMF solution and shake for 5 minutes. Drain. Add fresh deprotection solution and shake for another 15 minutes. Drain and wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling (Standard Residues):

    • In a separate vial, pre-activate the Fmoc-amino acid (4 eq.) with HBTU/HOBt (3.9 eq.) and DIEA (8 eq.) in DMF for 5 minutes.

    • Add the activation mixture to the resin. Shake for 45-60 minutes.

    • Perform a ninhydrin test to confirm complete coupling (beads should be colorless).[11]

    • Drain and wash the resin with DMF (5x).

  • Coupling of Fmoc-2-Methyl-L-Isoleucine (Critical Step):

    • Causality: Due to the steric hindrance of the α-methyl group, this coupling is slower and more challenging than for standard amino acids.[1][3] A double-coupling strategy is employed to ensure a high yield.

    • First Coupling: Prepare the activation mixture for Fmoc-2-methyl-L-isoleucine as in step 3. Add to the resin and shake for 2 hours.

    • Second Coupling: Drain the vessel. Prepare a fresh activation mixture and add it to the resin. Shake for an additional 2 hours.

    • Perform a ninhydrin test. If the test is still positive, a third coupling may be required.

    • Drain and wash the resin thoroughly with DMF (5x).

  • Chain Elongation: Repeat steps 2 and 3 (or 4 for other hindered residues) until the full peptide sequence is assembled.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM (dichloromethane) and dry under vacuum.

    • Add the cleavage cocktail (e.g., 2 mL for 100 mg resin) and shake at room temperature for 2-3 hours.[11]

    • Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether to precipitate the peptide.

  • Purification: Centrifuge to pellet the crude peptide. Wash with cold ether, dry the pellet, and dissolve in a water/acetonitrile mixture. Purify by reverse-phase HPLC (RP-HPLC).

Protocol: Protease Stability Assay

This protocol assesses the stability of the synthesized peptide against trypsin digestion.

Materials:

  • Synthesized peptide (parent and α-methylated versions)

  • Trypsin (sequencing grade)

  • PBS buffer (pH 7.4)

  • Quenching solution: 10% Trifluoroacetic Acid (TFA)

  • RP-HPLC system with a C18 column

Procedure:

  • Sample Preparation: Prepare stock solutions of the peptides at 1 mg/mL in PBS. Prepare a trypsin stock solution at 0.1 mg/mL in 1 mM HCl.

  • Reaction Setup: In a microcentrifuge tube, combine 180 µL of the peptide solution with 20 µL of the trypsin solution (final peptide:trypsin ratio of ~50:1 w/w).

  • Time Course Incubation: Incubate the reaction mixture at 37°C.

  • Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 20 µL aliquot of the reaction mixture.

  • Quenching: Immediately add the 20 µL aliquot to a new tube containing 20 µL of 10% TFA to stop the enzymatic reaction.[8]

  • Analysis:

    • Analyze each quenched sample by RP-HPLC, monitoring the absorbance at 214 nm.

    • Integrate the peak area corresponding to the intact (full-length) peptide.

    • Plot the percentage of intact peptide remaining versus time. The half-life (t₁/₂) is the time at which 50% of the initial peptide has been degraded.

    • Self-Validation: The t=0 sample serves as the 100% control. The parent (non-methylated) peptide should show significant degradation, validating that the enzyme is active and the assay conditions are appropriate. The α-methylated peptide is expected to show a significantly longer half-life.[5][8]

Conclusion and Future Outlook

The incorporation of 2-methyl-L-isoleucine is not merely an incremental improvement but a strategic design choice that imparts transformative properties to peptide therapeutics. By providing a robust defense against proteolysis and a reliable method for inducing and stabilizing bioactive conformations, this single modification addresses two of the most significant hurdles in peptide drug development.[3][5][12] As our understanding of structure-activity relationships deepens, the rational placement of sterically demanding residues like 2-methyl-L-isoleucine will continue to be a critical tool for creating novel peptides with enhanced stability, improved pharmacokinetics, and superior therapeutic efficacy. The future of peptide design lies in this precise, atomic-level engineering to build better medicines from the ground up.

References

  • Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry. [Link]

  • Jayaraman, S., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. PMC. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Peptide Potential: The Advantages of Fmoc-N-methyl-L-isoleucine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Innovating with Amino Acids: The Impact of Fmoc-N-methyl-L-isoleucine. [Link]

  • Walther, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One. [Link]

  • PubMed. (1984). Effect of N-methylation of selected peptide bonds on the biological activity of insulin. [2-N-methylisoleucine-A]insulin and [3-N-methylvaline-A]insulin. [Link]

  • Platzer, G., et al. (2021). Synthesis of a 13C-methylene-labeled isoleucine precursor as a useful tool for studying protein side-chain interactions and dynamics. PMC. [Link]

  • Singh, Y., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]

  • Sal-amanczyk, M., et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. [Link]

  • Vrije Universiteit Brussel. Leucine Motifs Stabilize Residual Helical Structure in Disordered Proteins. [Link]

  • Al-Azzam, W., et al. (2022). Strategies for Improving Peptide Stability and Delivery. MDPI. [Link]

  • Obata, T., et al. Helical L-Leu-Based Peptides Having Chiral Five-Membered Carbocyclic Ring Amino Acids with an Ethylene. [Link]

  • Mao, H., et al. (1997). Helix Induction and Springboard Strain in Peptide-Sandwiched Mesohemes1. [Link]

  • GenScript. Overview of Custom Peptide Synthesis. [Link]

  • Spring, D. Group. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions. [Link]

  • Semantic Scholar. THE SYNTHESIS OF SEVERAL ISOLEUCYL PEPTIDES AND CERTAIN OF THEIR PROPERTIES. [Link]

  • Afonso, I., et al. (2020). Selective Recognition of Amino Acids and Peptides by Small Supramolecular Receptors. MDPI. [Link]

  • Tatton, A. S., et al. (2025). Conformational Analysis of Uniformly 13C-Labeled Peptides by Rotationally Selected 13Cα-13CH3 Double-Quantum Solid-State NMR. MDPI. [Link]

  • Vass, E., et al. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

  • D'Ursi, A., et al. (2021). Special Issue—The Conformational Universe of Proteins and Peptides: Tales of Order and Disorder. MDPI. [Link]

  • Cammarota, F., et al. (2014). For Many But Not For All: How The Conformational Flexibility Of The Peptide/Mhcii Complex Shapes Epitope Selection. PMC. [Link]

  • Loureiro, H. C., et al. (2015). Conformational Exploration of two Peptides and their Hybrid Polymer Conjugates: Potentialities as Self-Aggregating Materials. PMC. [Link]

  • ResearchGate. (2019). Figure 3. Three distinct conformations of peptide 3 with relevant... [Link]

Sources

Foundational

Technical Guide: 2-Methyl-L-isoleucine vs. L-isoleucine in Peptidomimetics

Executive Summary In the optimization of therapeutic peptides, the transition from native L-isoleucine (Ile) to its -methylated analogue, 2-Methyl-L-isoleucine (2-Me-Ile) , represents a high-impact structural modificatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of therapeutic peptides, the transition from native L-isoleucine (Ile) to its


-methylated analogue, 2-Methyl-L-isoleucine (2-Me-Ile) , represents a high-impact structural modification. While L-isoleucine is a critical hydrophobic residue for receptor binding and core packing, it remains vulnerable to proteolytic degradation and conformational entropy.

2-Methyl-L-isoleucine introduces a quaternary carbon center at the


-position. This "Alpha-Methyl Effect" provides two strategic advantages:
  • Proteolytic Resistance: The additional methyl group creates a steric shield that prevents proteases from accessing the peptide bond.[1]

  • Conformational Locking: The restriction of

    
     and 
    
    
    
    torsion angles forces the peptide backbone into defined secondary structures (often
    
    
    -helices), reducing the entropic penalty of receptor binding.

This guide details the structural, synthetic, and functional divergences between these two residues to support their rational application in drug design.

Part 1: Structural & Stereochemical Analysis

Comparative Physicochemical Profile

The fundamental difference lies in the substitution at the


 atom. In L-isoleucine, this atom is tertiary, bonded to a hydrogen. In 2-Me-Ile, the hydrogen is replaced by a methyl group, creating a quaternary center.

Table 1: Structural and Physicochemical Comparison

FeatureL-Isoleucine (Ile)2-Methyl-L-isoleucine (2-Me-Ile)
IUPAC Name (2S,3S)-2-amino-3-methylpentanoic acid(2S,3S)-2-amino-2,3-dimethylpentanoic acid
Formula


MW ( g/mol ) 131.17145.20

Type
Tertiary (Chiral)Quaternary (Chiral, Tetrasubstituted)
Side Chain sec-Butylsec-Butyl
Stereocenters 2 (2S, 3S)2 (2S, 3S)
Ramachandran Space Broad allowed regions (

-helix,

-sheet)
Highly restricted (Favors

or

-helix)
Hydropathy Index 4.5 (Hydrophobic)> 4.5 (Increased Hydrophobicity)
The Alpha-Methyl Effect on Conformation

The introduction of the


-methyl group severely restricts the rotation around the 

(

) and

(

) bonds due to steric clashes with the carbonyl oxygen and the amide hydrogen.
  • L-Ile: Flexible. Can adopt extended (

    
    -sheet) or coiled conformations.
    
  • 2-Me-Ile: Rigid. The steric bulk forces the backbone into a folded conformation, typically favoring helical structures (

    
    -helix or 
    
    
    
    -helix) over extended sheets. This pre-organization can increase binding affinity by minimizing the entropy loss upon binding to a target.

StericMap L_Ile L-Isoleucine (Cα-H) Flexibility High Conformational Entropy L_Ile->Flexibility Low Steric Bulk Me_Ile 2-Methyl-L-isoleucine (Cα-Me) Rigidity Steric Clash (Restricted φ/ψ) Me_Ile->Rigidity Quaternary Center BetaSheet Accessible: β-Sheet, Random Coil Flexibility->BetaSheet Helix Forced: 3-10 Helix / α-Helix Rigidity->Helix Ramachandran Constraint

Figure 1: Mechanistic flow of how


-methylation restricts conformational freedom, shifting preference from extended sheets to helical structures.

Part 2: Synthetic Methodologies

Synthesizing and coupling 2-Me-Ile presents significant challenges compared to L-Ile due to the steric hindrance at the reaction center.

Synthesis of the Amino Acid (Asymmetric Alkylation)

Unlike L-Ile, which is produced via fermentation, 2-Me-Ile is typically synthesized chemically. The challenge is establishing the quaternary stereocenter.

Recommended Route: Schollkopf Bis-Lactim Ether Method

  • Starting Material: Schollkopf chiral auxiliary (derived from L-valine).

  • Alkylation: Treatment with

    
    -BuLi at -78°C generates the enolate, which is alkylated with 2-bromobutane.
    
  • Hydrolysis: Mild acidic hydrolysis releases the free amino acid and recycles the chiral auxiliary.

    • Note: This method yields high diastereomeric excess (>95% de).

Solid Phase Peptide Synthesis (SPPS) Protocol

Coupling to the N-terminus of a 2-Me-Ile residue or coupling the 2-Me-Ile onto the chain is difficult. Standard HBTU/DIEA protocols often fail, leading to deletion sequences.

Optimized Coupling Protocol for 2-Me-Ile:

  • Resin Selection: Use low-loading resins (0.2–0.4 mmol/g) to reduce inter-chain aggregation.

  • Coupling Reagents:

    • Activator: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBrOP.

    • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) is critical to suppress racemization and accelerate activation.

    • Base: TMP (2,4,6-Trimethylpyridine) or DIEA.

  • Conditions:

    • Stoichiometry: 4 equiv Amino Acid : 4 equiv HATU : 8 equiv Base.

    • Time: Double coupling is mandatory.

      
       hours or overnight for the second coupling.
      
    • Temperature: Elevated temperature (50°C) significantly improves yield but requires careful monitoring for racemization.

SPPS_Protocol Start Resin-Bound Peptide (N-Terminus Free) Activation Activate Fmoc-2-Me-Ile-OH (HATU / HOAt / DIEA) Start->Activation Coupling1 Coupling Cycle 1 (2 hours, 25°C) Activation->Coupling1 Check Kaiser Test / Chloranil Test Coupling1->Check Coupling2 Coupling Cycle 2 (Overnight or 50°C) Check->Coupling2 Positive (Incomplete) NextStep Fmoc Deprotection (20% Piperidine) Check->NextStep Negative (Complete) Capping Acetylation Capping (Truncate Unreacted Chains) Coupling2->Capping Capping->NextStep

Figure 2: Decision tree for the difficult coupling of sterically hindered


-methyl amino acids during SPPS.

Part 3: Biological & Pharmacological Implications

Metabolic Stability (Proteolytic Resistance)

The primary driver for substituting L-Ile with 2-Me-Ile is to extend plasma half-life.

  • Mechanism: Proteases (e.g., chymotrypsin, elastase) require the peptide bond to adopt a specific transition state geometry within the active site. The

    
    -methyl group acts as a "steric umbrella," physically blocking the approach of the catalytic triad and preventing the formation of the tetrahedral intermediate.
    
  • Outcome: Peptides containing 2-Me-Ile often exhibit half-lives (

    
    ) orders of magnitude longer than their native counterparts.
    
Case Study Context: Stability Scanning

In drug discovery, a "Methyl Scan" involves systematically replacing each residue with its


-methyl analogue.
  • Hit: If replacing Ile with 2-Me-Ile at position

    
     retains potency but increases 
    
    
    
    from 10 minutes to 4 hours, that position is identified as a metabolic soft spot.
  • Trade-off: If the methyl group clashes with the receptor pocket, potency drops. This highlights the need for the specific stereochemical control (2S, 3S) provided by 2-Me-Ile to mimic the native Ile vector as closely as possible.

Proteolysis cluster_Native Native L-Isoleucine cluster_Methyl 2-Methyl-L-Isoleucine Protease Protease Active Site (Catalytic Triad) NativeBond Peptide Bond (Accessible) Protease->NativeBond Hydrolysis (Rapid Degradation) MeGroup α-Methyl Group (Steric Bulk) Protease->MeGroup Blocked Access MethylBond Peptide Bond (Shielded)

Figure 3: The "Steric Umbrella" effect where the


-methyl group physically obstructs protease access to the scissile peptide bond.

References

  • PubChem. (n.d.).[2] 2-Amino-2,3-dimethylpentanoic acid (2-Methyl-L-isoleucine).[2] National Library of Medicine. Retrieved from [Link]

  • Toniolo, C., et al. (1993). Conformation of peptides containing alpha-methylated amino acids.[3] Biopolymers.[4] (Contextual citation for conformational constraints of alpha-methyl amino acids).

  • LifeTein. (2025). Should My Peptide Be Methylated? Retrieved from [Link]

  • Werkhoven, et al. (1999). Synthesis of 13C-labeled precursors. (Cited via PMC snippet on isoleucine precursor synthesis). Retrieved from [Link]

Sources

Exploratory

The Architect's Toolkit: A Guide to Inducing Helical Conformations with Non-Canonical Amino Acids

For Researchers, Scientists, and Drug Development Professionals In the intricate world of peptide and protein engineering, the ability to dictate and stabilize specific secondary structures is paramount. The α-helix, a f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide and protein engineering, the ability to dictate and stabilize specific secondary structures is paramount. The α-helix, a fundamental and prevalent motif, plays a critical role in mediating a vast array of biological interactions, including protein-protein interactions (PPIs). Consequently, the design of helical peptides has emerged as a promising strategy for developing novel therapeutics and research tools. However, short, linear peptides often lack a stable helical conformation in solution. This guide provides an in-depth exploration of a powerful strategy to overcome this challenge: the incorporation of non-canonical amino acids (ncAAs) to induce and stabilize helical structures.

This document, intended for researchers, scientists, and drug development professionals, will delve into the core principles of helix induction by various classes of ncAAs. We will explore the underlying mechanistic principles, provide a comparative analysis of different ncAAs, and offer detailed experimental protocols for the synthesis and structural characterization of these modified peptides.

The Rationale for Rigidity: Why Non-Canonical Amino Acids?

Canonical amino acids, with the exception of proline, possess significant conformational freedom around the peptide backbone, which entropically disfavors the adoption of a single, well-defined conformation like an α-helix in short peptides. Non-canonical amino acids, through a variety of structural modifications, introduce steric constraints that restrict this backbone flexibility, thereby pre-organizing the peptide into a helical fold. This engineered stability not only enhances the desired biological activity by presenting a more defined interaction surface but also often confers increased resistance to proteolytic degradation, a critical attribute for therapeutic peptides.[1][2]

Key Players in Helix Induction: A Tour of Non-Canonical Amino Acid Classes

The arsenal of helix-inducing ncAAs is diverse, with each class offering unique advantages and conformational preferences. Here, we discuss the most prominent examples.

α,α-Disubstituted Amino Acids: The Power of Geminal Substitution

Among the most potent helix inducers are the α,α-disubstituted amino acids (dAA), characterized by the replacement of the α-hydrogen with an additional substituent.[1][3] This geminal disubstitution sterically restricts the available Ramachandran space, strongly favoring dihedral angles consistent with helical structures.[4]

α-Aminoisobutyric Acid (Aib): The Archetypal Helix Promoter

The simplest dAA, α-aminoisobutyric acid (Aib), is a powerful helix inducer due to its gem-dimethyl group.[4][5][6] The Thorpe-Ingold effect, resulting from the compression of the bond angles by the two methyl groups, significantly constrains the peptide backbone, promoting the formation of both 3₁₀- and α-helical structures.[6] Aib's achiral nature simplifies synthesis, and its incorporation has been shown to significantly enhance the helicity and proteolytic stability of peptides.[4][5][7]

Cyclic α,α-Disubstituted Amino Acids: Pre-organized for Helicity

Further pre-organization of the backbone can be achieved by incorporating cyclic dAA, such as 1-aminocyclopentanecarboxylic acid (Ac5c) and 1-aminocyclohexanecarboxylic acid (Ac6c).[8][9] The cyclic constraint on the α-carbon and its substituents further limits conformational freedom, making them highly effective at nucleating and stabilizing helices.[8]

Non-Canonical Amino AcidStructureKey FeaturesPredominant Helix Type
α-Aminoisobutyric Acid (Aib) CH₃-C(NH₂)(CH₃)-COOHGem-dimethyl substitution, achiral, strong helix inducer.[4][5][6]3₁₀- and α-helix.[3][5][10]
1-Aminocyclopentanecarboxylic Acid (Ac5c) C₅H₈(NH₂)COOHCyclic constraint on α-carbon, promotes rigid helical structures.[8][9]α-helix
1-Aminocyclohexanecarboxylic Acid (Ac6c) C₆H₁₀(NH₂)COOHLarger cyclic constraint, potent helix induction.[8][9]α-helix
β-Amino Acids: Expanding the Backbone

β-amino acids, which contain an additional carbon atom in their backbone compared to their α-counterparts, offer a distinct approach to constructing helical structures, often referred to as "foldamers".[8][11] Peptides composed entirely of β-amino acids (β-peptides) or a combination of α- and β-amino acids (α/β-peptides) can adopt stable, well-defined helical conformations.[11][12][13]

The type of helix formed by β-peptides depends on the substitution pattern on the β-amino acid backbone (β² vs. β³). For instance, β³-peptides are known to form a stable 14-helix, characterized by a 14-membered hydrogen-bonded ring.[11][14] The incorporation of cyclic β-amino acids, such as trans-2-aminocyclopentanecarboxylic acid (ACPC), can also strongly promote helical folding.[12]

γ-Amino Acids: Further Exploration of Foldamer Space

γ-amino acids, with two additional carbons in the backbone, represent another class of building blocks for creating novel helical foldamers.[15][16] Similar to β-peptides, γ-peptides can adopt unique helical structures stabilized by intramolecular hydrogen bonds. The conformational preferences of γ-amino acids can be controlled by introducing cyclic constraints, leading to predictable helical topologies.[15][17] For example, α/γ-peptide foldamers have been shown to adopt a 12-helical secondary structure.[15]

Visualizing the Mechanism: How ncAAs Enforce Helicity

The primary mechanism by which these ncAAs induce helicity is through steric hindrance, which limits the accessible conformational space of the peptide backbone to regions corresponding to helical structures.

Helix_Induction_Mechanism Mechanism of Helix Induction by α,α-Disubstituted Amino Acids cluster_0 Canonical Amino Acid cluster_1 Non-Canonical Amino Acid (dAA) Canonical High Conformational Freedom (Large Ramachandran Space) RandomCoil Random Coil Conformation (Entropically Favored) Canonical->RandomCoil High Flexibility ncAA Steric Hindrance (Restricted Ramachandran Space) Helix Helical Conformation (Energetically Favored) ncAA->Helix Conformational Constraint

Caption: Steric hindrance from α,α-disubstitution restricts backbone rotation, favoring helical conformations.

Experimental Workflow: From Synthesis to Structural Elucidation

The successful application of ncAAs for helix induction requires a robust experimental pipeline encompassing peptide synthesis, purification, and detailed structural analysis.

Experimental_Workflow Experimental Workflow for Helical Peptide Engineering cluster_0 Synthesis & Purification cluster_1 Structural Analysis SPPS Solid-Phase Peptide Synthesis (SPPS) with ncAA Building Blocks Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry (Verification) Purification->Characterization CD Circular Dichroism (CD) Spectroscopy (Initial Helicity Assessment) Characterization->CD Purified Peptide NMR 2D NMR Spectroscopy (Detailed Solution Structure) CD->NMR Confirm Helicity Xray X-ray Crystallography (High-Resolution Solid-State Structure) NMR->Xray For Atomic Detail

Caption: A typical workflow for creating and analyzing ncAA-containing helical peptides.

Detailed Experimental Protocols

1. Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of ncAAs into peptides is most commonly achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[8]

  • Resin and Linker: Choose a suitable resin (e.g., Rink amide resin for C-terminal amides) and linker.

  • Fmoc Deprotection: Treat the resin-bound peptide with a 20% solution of piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from the N-terminal amino acid.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected ncAA (typically 3-5 equivalents) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIPEA) in DMF.

    • Add the activated amino acid solution to the deprotected resin-bound peptide and allow the coupling reaction to proceed for 1-2 hours. Longer coupling times or double coupling may be necessary for sterically hindered ncAAs.

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) after each deprotection and coupling step.

  • Repeat: Repeat the deprotection and coupling cycles for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final coupling, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

2. Structural Analysis: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for a comprehensive structural characterization of the synthesized peptides.

a. Circular Dichroism (CD) Spectroscopy: A Rapid Screen for Helicity

CD spectroscopy is a powerful and rapid technique for assessing the secondary structure of peptides in solution.[18][19]

  • Sample Preparation: Prepare peptide samples at a concentration of approximately 0.1-0.5 mg/mL in a suitable buffer (e.g., phosphate buffer) that is transparent in the far-UV region.[18]

  • Data Acquisition: Record CD spectra in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 1 mm).[18]

  • Spectral Interpretation:

    • α-helical structures exhibit two characteristic negative bands at approximately 208 nm and 222 nm and a strong positive band around 192 nm.[19]

    • β-sheet structures show a negative band around 218 nm and a positive band near 195 nm.[19]

    • Random coils typically display a strong negative band near 198 nm.[19]

  • Quantitative Analysis: The percentage of each secondary structure element can be estimated by deconvolution of the CD spectrum using various algorithms.[19][20]

b. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Solution Structure

NMR spectroscopy provides detailed, atomic-level information about the three-dimensional structure of peptides in solution.[21][22]

  • Sample Preparation: Prepare a concentrated peptide sample (typically >0.5 mM) in a suitable deuterated solvent (e.g., H₂O/D₂O or an organic solvent).[23] The pH should be maintained below 7.5 to observe amide protons.[23]

  • Data Acquisition: Acquire a series of 2D NMR experiments, including:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

  • Resonance Assignment: Assign the chemical shifts of all protons in the peptide.

  • Structure Calculation: Use the NOE-derived distance restraints, along with dihedral angle restraints obtained from coupling constants, to calculate a family of 3D structures that are consistent with the NMR data.

  • Structure Validation: Assess the quality of the calculated structures based on stereochemical parameters and agreement with the experimental data.

c. X-ray Crystallography: The Gold Standard for High-Resolution Structure

For peptides that can be crystallized, X-ray crystallography provides an atomic-resolution view of the solid-state structure.[24]

  • Crystallization: Screen a wide range of conditions (e.g., pH, precipitant, temperature) to find suitable conditions for growing single crystals of the peptide.

  • Data Collection: Expose the crystal to a beam of X-rays and collect the diffraction data.

  • Structure Determination: Process the diffraction data to determine the electron density map and build an atomic model of the peptide.

  • Refinement: Refine the atomic model to obtain the best fit to the experimental data.

Conclusion and Future Perspectives

The use of non-canonical amino acids to induce and stabilize helical conformations has become an indispensable tool in peptide design and drug discovery. By providing a means to control peptide secondary structure, ncAAs enable the development of potent and specific modulators of biological processes, particularly those mediated by protein-protein interactions. The continued development of new ncAA building blocks and synthetic methodologies will undoubtedly expand the scope of this powerful approach, leading to the creation of novel peptide-based therapeutics and advanced biomaterials.[25]

References

  • NMR in structural determination of proteins and peptides - NMIMS Pharmacy.
  • Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence - PMC. Available at: [Link]

  • Preorganized Cyclic α,α-Disubstituted α-Amino Acids Bearing Functionalized Side Chains That Act as Peptide-Helix Inducers | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Impact of γ-Amino Acid Residue Preorganization on α/γ-Peptide Foldamer Helicity in Aqueous Solution - PubMed. Available at: [Link]

  • De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors | Journal of the American Chemical Society. Available at: [Link]

  • Peptide structure determination by NMR - PubMed. Available at: [Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC. Available at: [Link]

  • Right-Handed Helical Foldamers Consisting of De Novo D-AApeptides - PMC. Available at: [Link]

  • Unusual Amino Acids: α-Aminoisobutyric Acid | LifeTein Peptide Blog. Available at: [Link]

  • Helix-inducing alpha-aminoisobutyric acid in opioid mimetic deltorphin C analogues - PubMed. Available at: [Link]

  • Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence | ACS Omega - ACS Publications. Available at: [Link]

  • NMR-Based Peptide Structure Analysis Service - Mtoz Biolabs. Available at: [Link]

  • Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids - ResearchGate. Available at: [Link]

  • 2-Aminoisobutyric acid - Wikipedia. Available at: [Link]

  • A γ-Amino Acid That Favors 12/10-Helical Secondary Structure in α/γ-Peptides. Available at: [Link]

  • peptide nmr. Available at: [Link]

  • De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors | Journal of the American Chemical Society. Available at: [Link]

  • A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - GFPP. Available at: [Link]

  • A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation - PubMed. Available at: [Link]

  • α,β hybrid peptides: A polypeptide helix with a central segment containing two consecutive β-amino acid residues | PNAS. Available at: [Link]

  • Spectroscopic Methods for Analysis of Protein Secondary Structure - Biophysics Instrumentation Facility. Available at: [Link]

  • Noncanonical Amino Acids : Methods and Protocols - University of Victoria - UVic Libraries. Available at: [Link]

  • Chemical structures of three types of γ-peptides - ResearchGate. Available at: [Link]

  • Initiating protein synthesis with noncanonical monomers in vitro and in vivo - eScholarship. Available at: [Link]

  • Helical Foldamers and Stapled Peptides as New Modalities in Drug Discovery: Modulators of Protein-Protein Interactions - MDPI. Available at: [Link]

  • A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Available at: [Link]

  • How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide. Available at: [Link]

  • 4.2.4: B4. Analysis of Protein Secondary Structure - Chemistry LibreTexts. Available at: [Link]

  • Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides - PMC. Available at: [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis | Journal of the American Chemical Society. Available at: [Link]

  • An α/β-Peptide Helix Bundle with a Pure β3-Amino Acid Core and a Distinctive Quaternary Structure - PMC. Available at: [Link]

  • Synthesis of non-canonical amino acids through dehydrogenative tailoring - Pentelute Lab. Available at: [Link]

  • Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Available at: [Link]

  • Antimicrobial Peptides Produced: Non-Canonical Amino Acids l Protocol Preview - YouTube. Available at: [Link]

  • Design of noncanonical alpha helices - Baker Lab. Available at: [Link]

Sources

Foundational

A Technical Guide to α,α-Disubstituted Amino Acids in Modern Drug Discovery: From Stereoselective Synthesis to Therapeutic Innovation

An In-depth Technical Guide: Audience: Researchers, scientists, and drug development professionals. Abstract α,α-Disubstituted amino acids (dαAAs) represent a pivotal class of non-canonical amino acids that have become i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

α,α-Disubstituted amino acids (dαAAs) represent a pivotal class of non-canonical amino acids that have become indispensable tools in drug discovery. Characterized by the presence of a quaternary α-carbon, these building blocks introduce unique structural and physicochemical properties when incorporated into peptides and other small molecules. Their primary advantage lies in the ability to impose severe conformational constraints, guiding peptides to adopt specific, stable secondary structures such as helices and turns.[1][2] This pre-organization is crucial for enhancing binding affinity to biological targets. Furthermore, the steric hindrance at the α-position provides remarkable resistance to enzymatic degradation by proteases and prevents racemization, significantly improving the pharmacokinetic profile of peptide-based therapeutics.[3] However, the synthesis of these sterically demanding structures, particularly in an enantiomerically pure form, presents a significant synthetic challenge that has spurred considerable innovation in asymmetric catalysis.[4][5] This guide provides a senior scientist's perspective on the strategic application of dαAAs, covering their foundational properties, advanced stereoselective synthetic methodologies, and diverse applications in designing potent and stable therapeutics, from enzyme inhibitors to advanced PET imaging agents.

Part 1: The Foundational Advantage: Unique Physicochemical and Structural Properties of α,α-Disubstituted Amino Acids

The Quaternary α-Carbon: A Paradigm Shift for Peptide Stability

The defining feature of a dαAA is the replacement of the α-hydrogen with a second substituent, creating a tetrasubstituted carbon center. This seemingly simple modification has profound implications for the stability of a peptide backbone, directly addressing two primary liabilities of natural peptide drugs.

  • Resistance to Proteolysis: Proteolytic enzymes, the primary drivers of peptide degradation in vivo, recognize and bind to their substrates based on the specific conformation and chemical nature of the peptide backbone and side chains. The steric bulk introduced by the two α-substituents physically shields the adjacent peptide bonds, preventing the enzyme from achieving the necessary geometry for catalytic cleavage.[3][6] This intrinsic stability dramatically increases the half-life of the resulting peptidomimetic in biological systems.

  • Prevention of Racemization: The α-proton of a standard amino acid is susceptible to abstraction under certain chemical conditions, leading to racemization—a loss of stereochemical integrity that can abolish biological activity. The absence of this proton in dαAAs renders them configurationally stable, a critical attribute for ensuring the quality, consistency, and efficacy of a synthetic therapeutic agent.[7]

Mastering Conformation: The Core Principle of dαAA Utility

The true power of dαAAs in drug design lies in their ability to dictate peptide conformation. The rotational freedom of a peptide backbone is defined by the dihedral angles phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N). In natural peptides, these angles can adopt a wide range of values, resulting in a flexible molecule that exists as an ensemble of conformations in solution.

The gem-disubstitution at the α-carbon severely restricts the allowable φ and ψ angles, forcing the peptide backbone into well-defined secondary structures. The specific conformation induced is a direct consequence of the nature and size of the α-substituents.[8][9]

  • Helix Induction: The prototypical dαAA, 2-aminoisobutyric acid (Aib), is a powerful inducer of helical conformations, particularly the 3(10)-helix, a tight helical turn stabilized by i → i+3 hydrogen bonds.[8][10] This property is exploited to stabilize α-helical peptide epitopes, which are common mediators of protein-protein interactions (PPIs).[11]

  • Turn and Extended Structures: Larger or cyclic substituents can promote different structures. For instance, homopeptides of α-ethylated dαAAs often adopt a fully extended C5-conformation, while cyclic residues like 1-aminocyclohexane-1-carboxylic acid (Ac6c) can induce either helical or β-turn structures depending on the context.[8][9][12][13]

This conformational control is not merely a structural curiosity; it is a fundamental design principle. By locking a peptide into its "bioactive conformation"—the specific shape it adopts when bound to its target—we can significantly reduce the entropic penalty of binding, leading to a substantial increase in affinity and potency.

Part 2: The Synthetic Challenge: Strategies for Stereoselective Construction

The construction of the sterically congested quaternary stereocenter of a chiral dαAA is a formidable challenge in organic synthesis.[4][5] The difficulty lies in controlling the facial selectivity of an incoming group to a sterically hindered prochiral center. Over the last few decades, a sophisticated toolbox of methodologies has been developed to address this.

Overview of Asymmetric Methodologies

The choice of synthetic strategy is dictated by the desired structure, scale, and available starting materials. Key successful approaches include:

  • Chiral Auxiliary-Mediated Synthesis: This is a robust and widely-used strategy where a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical outcome of a key bond-forming reaction. The auxiliary is then removed to reveal the enantiomerically enriched product. Oxazolidinones, cyclohexane-1,2-diols, and N-glycosyl auxiliaries have all proven highly effective.[1][7][9][14] The causality here is straightforward: the auxiliary creates a rigid, chiral environment that blocks one face of the reactive intermediate (e.g., an enolate), forcing the electrophile to attack from the less hindered face.[1]

  • Transition Metal Catalysis: Modern catalysis offers powerful solutions. For example, synergistic dual-catalysis systems, such as combining iridium and copper catalysts, can achieve stereodivergent synthesis, allowing access to all four possible stereoisomers of a dαAA with two adjacent stereocenters from the same set of starting materials simply by changing the chirality of the respective ligands.[15] This provides unparalleled flexibility for structure-activity relationship (SAR) studies.

  • Biocatalysis: Nature's catalysts, enzymes, offer exceptional stereoselectivity under mild conditions. Recently, engineered PLP-dependent enzymes have been used to catalyze Mannich cyclizations to produce complex heterocyclic dαAAs with excellent diastereomeric and enantiomeric excess.[3] This approach is particularly valuable for generating structurally complex and strained heterocyclic systems that are difficult to access via traditional chemistry.[3]

Data Presentation: Comparison of Synthetic Strategies
Methodology Key Principle Typical Stereoselectivity Advantages Limitations Reference
Chiral Auxiliary Diastereoselective alkylation of a chiral enolate derivative.d.r. >20:1, 99% eeReliable, well-established, high selectivity.Stoichiometric use of chiral auxiliary, requires protection/deprotection steps.[1][7]
Cu/Ir Dual Catalysis Stereodivergent α-allylation of aldimine esters.High (access to all 4 stereoisomers)Stereodivergent, high efficiency.Requires careful optimization of two catalyst systems.[15]
Biocatalysis (Lo1T enzyme) Enzyme-catalyzed Mannich cyclization.d.e. >95%Excellent stereoselectivity, green chemistry, access to complex heterocycles.Substrate scope can be limited by the enzyme's active site.[3]
Gold Redox Catalysis Alkyne activation and vinyl gold(III) addition.d.r. >20:1, 99% eeNovel reactivity, mild conditions.Ligand compatibility can be challenging.[7]
Experimental Protocol: Asymmetric Synthesis via a Chiral Auxiliary

This protocol describes a representative synthesis of a chiral α-methylated amino acid using a (S,S)-cyclohexane-1,2-diol chiral auxiliary, adapted from literature procedures.[1]

Step 1: Preparation of the Chiral Acetal (Self-Validating System)

  • Rationale: The formation of the chiral acetal from the β-keto ester and the chiral diol is the key step for introducing chirality. The purity and integrity of this intermediate directly validate the potential stereochemical outcome of the subsequent steps.

  • To a solution of ethyl 2-methyl-3-oxobutanoate (1.0 eq) in anhydrous toluene (0.2 M), add (S,S)-cyclohexane-1,2-diol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Fit the flask with a Dean-Stark apparatus and heat to reflux for 12-16 hours, until water evolution ceases.

  • Cool the reaction to room temperature, wash with saturated NaHCO₃ solution, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography (e.g., 10% ethyl acetate in hexanes) to yield the pure chiral acetal. The diastereomeric purity can be assessed at this stage by NMR or chiral HPLC if necessary.

Step 2: Diastereoselective Alkylation

  • Rationale: The chiral diol moiety creates a rigid chelated intermediate with the lithium base, effectively shielding one face of the resulting enolate. This forces the incoming electrophile to attack from the opposite, accessible face, ensuring high diastereoselectivity.

  • Dissolve the chiral acetal (1.0 eq) in anhydrous THF (0.1 M) and cool the solution to -78 °C under a nitrogen atmosphere.

  • Add lithium diisopropylamide (LDA) (1.2 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise, and stir the resulting enolate solution for 1 hour at -78 °C.

  • Add the desired electrophile (e.g., benzyl bromide, 1.5 eq) dropwise and continue stirring at -78 °C for 4-6 hours.

  • Quench the reaction by adding saturated NH₄Cl solution. Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio.

Step 3: Conversion to the α,α-Disubstituted Amino Acid

  • Rationale: This multi-step sequence transforms the keto ester into the final amino acid while recovering the chiral auxiliary. Each step is a standard, high-yielding transformation.

  • The alkylated product is converted to an oxime, which then undergoes a Beckmann rearrangement, followed by hydrolysis to yield the N-acetylated amino acid.

  • Finally, acid hydrolysis removes the acetyl group and cleaves the chiral auxiliary (which can be recovered), affording the final free amino acid.

Part 3: Application in Peptidomimetic and Therapeutic Design

Engineering Peptides with Enhanced Pharmacokinetic Profiles

A primary application of dαAAs is to overcome the poor metabolic stability of natural peptides. By strategically replacing key amino acids with dαAA counterparts, researchers can design peptidomimetics that retain or even enhance biological activity while being resistant to degradation.[6][11]

Workflow for Designing a Stable Peptide Analog:

G A Identify Bioactive Peptide & Key Residues B Model Target-Peptide Complex A->B C Select dαAA for Substitution (e.g., Aib for helix, Ac6c for turn) B->C Structural Insight D Synthesize dαAA-containing Peptide Analog C->D E In Vitro Bioactivity Assay (Binding, Functional) D->E F In Vitro Stability Assay (Serum, Protease) D->F G Lead Optimization E->G Potency Data F->G Stability Data H In Vivo Studies G->H

Caption: Workflow for developing stabilized peptide therapeutics.

dαAAs as Scaffolds for Enzyme Inhibitors

The conformational rigidity of dαAAs makes them excellent scaffolds for designing enzyme inhibitors. By using a dαAA to stabilize a specific turn or conformation that mimics the substrate's transition state, highly potent and selective inhibitors can be developed.

Case Study: LSD1 Inactivators Lysine-specific demethylase 1 (LSD1) is an epigenetic target in oncology. Substrate peptides are thought to adopt three consecutive γ-turn structures within the enzyme's active site. Researchers hypothesized that incorporating dαAAs, known to induce γ-turns, into a peptide sequence could stabilize this bioactive conformation and enhance inhibitory activity.[12] They designed and synthesized H3 peptide-based inactivators incorporating 1-aminocyclohexanecarboxylic acid (Acc) on either side of the reactive lysine residue. The resulting peptide, 2b , was found to be a highly potent and selective LSD1 inactivator, validating the design hypothesis.[12] The dαAAs served to pre-organize the peptide into the precise shape required for recognition and covalent modification of the enzyme's FAD cofactor.[12]

Probing Biological Systems: dαAAs in PET Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that requires radiolabeled tracers to visualize and quantify biological processes in vivo. α,α-disubstituted amino acids have emerged as superior tracers for several reasons.

Case Study: α-Methyl-L-Tryptophan (AMT) in Oncology and Neuroscience L-Tryptophan (Trp) metabolism is a key pathway in both neuroscience (serotonin synthesis) and oncology (via the immunosuppressive IDO1 enzyme).[16][17] However, radiolabeled Trp is unsuitable for PET imaging because it is rapidly incorporated into proteins.

The dαAA analog, α-methyl-L-tryptophan (AMT), is a substrate for the key enzymes in the pathway (tryptophan hydroxylase and IDO1) but is not incorporated into proteins.[18][19] Furthermore, its downstream metabolite, α-methyl-serotonin, is not a substrate for monoamine oxidase (MAO), causing it to be trapped in cells for a longer period.[18][19] These properties make radiolabeled AMT (e.g., with Carbon-11 or Fluorine-18) an ideal tracer.[16] [¹¹C]-AMT PET is used clinically to:

  • Measure brain serotonin synthesis in psychiatric disorders.[19]

  • Image tumors that overexpress the IDO1 enzyme, which is a key immune checkpoint target.[16][17] This allows for non-invasive patient stratification and monitoring of response to IDO1 inhibitor therapies.

Diagram of AMT Tracer Principle:

G cluster_0 Bloodstream cluster_1 Target Cell (e.g., Tumor, Neuron) AMT Radiolabeled α-M-Trp ([¹¹C]-AMT) AMT_in [¹¹C]-AMT AMT->AMT_in Transport Metabolite [¹¹C]-α-M-Metabolite (e.g., α-M-Kyn, α-M-5HT) AMT_in->Metabolite Enzymatic Conversion (IDO1, TPH) Trap Metabolic Trapping (No Protein Incorporation, No MAO Degradation) Metabolite->Trap PET PET Scanner (Detects Signal) Trap->PET Signal

Caption: Mechanism of metabolic trapping for [¹¹C]-AMT PET imaging.

Part 4: Future Directions and Outlook

The field of α,α-disubstituted amino acids continues to evolve rapidly. We can anticipate several key areas of growth:

  • Emerging Synthetic Strategies: The development of even more efficient, scalable, and versatile synthetic methods remains a high priority. Strategies like visible-light-mediated photocatalysis, C-H activation, and CO₂ fixation are poised to provide new avenues to novel dαAA structures.[4][5]

  • Integration with Encoded Libraries: The ribosomal incorporation of dαAAs into genetically encoded peptide libraries has recently been optimized.[11] This breakthrough allows for the high-throughput screening of massive libraries (>10¹²) containing these powerful building blocks, dramatically accelerating the de novo discovery of potent and stable peptide binders.[11]

  • New Therapeutic Areas: While their use in oncology and metabolic diseases is well-established, the application of dαAAs is expanding. Their ability to stabilize specific conformations makes them ideal for targeting challenging protein-protein interactions implicated in a wide range of diseases, as well as for the development of novel organocatalysts and functional biomaterials.[20]

References

  • Biocatalytic Asymmetric Synthesis of Heterocyclic Alpha, Alpha-Disubstituted Amino Acids. (n.d.). UC Santa Barbara Office of Technology & Industry Alliances. Retrieved from [Link]

  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Peptides and Peptidomimetics (pp. 249-279).
  • Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. (2025). ACS Publications. Retrieved from [Link]

  • Asymmetric Synthesis of α,α-Disubstituted Amino Acids by Cycloaddition of (E)-Ketonitrones with Vinyl Ethers. (2014). Organic Letters. Retrieved from [Link]

  • Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids Using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary. (2001). The Journal of Organic Chemistry. Retrieved from [Link]

  • Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. (2025). ResearchGate. Retrieved from [Link]

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

  • Synthesis and Conformational Behaviors of Unnatural Peptides Alternating Chiral and Achiral α,α-Disubstituted α-Amino Acid Units. (2023). PubMed. Retrieved from [Link]

  • Stereoselective synthesis of acyclic α,α-disubstituted α-amino acids derivatives from amino acids templates. (2025). ResearchGate. Retrieved from [Link]

  • A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation. (2009). PubMed. Retrieved from [Link]

  • Efficient and scalable synthesis of α,α-disubstituted β-amino amides. (2016). RSC Publishing. Retrieved from [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). Nature Communications. Retrieved from [Link]

  • Towards α,α-disubstituted amino acids containing vicinal stereocenters via stereoselective transition-metal catalyzed allylation. (2021). Semantic Scholar. Retrieved from [Link]

  • (PDF) Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). ResearchGate. Retrieved from [Link]

  • Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. (2024). MDPI. Retrieved from [Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (2023). MDPI. Retrieved from [Link]

  • De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors. (2025). PubMed. Retrieved from [Link]

  • Synthesis of Alpha-(C11-Methyl)-L-Tryptophan for Brain Studies. (n.d.). Grantome. Retrieved from [Link]

  • α-Methyltryptophan. (n.d.). Wikipedia. Retrieved from [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel Histone H3 Peptide-Based LSD1 Inactivators Incorporating α,α-Disubstituted Amino Acids with γ-Turn-Inducing Structures. (2018). MDPI. Retrieved from [Link]

  • Giglio, B. C., et al. (2017). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Theranostics. Retrieved from [Link]

  • Stereodivergent Synthesis of α,α-Disubstituted α-Amino Acids via Synergistic Cu/Ir Catalysis. (2018). JACS. Retrieved from [Link]

  • Synthesis and initial evaluation of radioactive 5-I-α-methyl-tryptophan: a Trp based agent targeting IDO-1. (2018). PMC. Retrieved from [Link]

  • DESIGNING PEPTIDOMIMETICS. (n.d.). UPC Commons. Retrieved from [Link]

  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. (n.d.). Retrieved from [Link]

  • Labelled α-methyl-L-tryptophan as a tracer for the study of the brain serotonergic system. (n.d.). Retrieved from [Link]

  • Peptidomimetics. (2009). Drug Design Org. Retrieved from [Link]

Sources

Exploratory

(S)-2-amino-2,3-dimethylpentanoic acid chemical safety data

Title: Comprehensive Safety and Technical Handling Guide: (S)-2-Amino-2,3-dimethylpentanoic Acid ( -Methyl-L-Isoleucine) Introduction & Chemical Identity (S)-2-amino-2,3-dimethylpentanoic acid, commonly referred to as -m...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comprehensive Safety and Technical Handling Guide: (S)-2-Amino-2,3-dimethylpentanoic Acid (


-Methyl-L-Isoleucine)

Introduction & Chemical Identity

(S)-2-amino-2,3-dimethylpentanoic acid, commonly referred to as


-methyl-L-isoleucine , is a non-proteinogenic, 

,

-disubstituted amino acid. Its structural rigidity—introduced by the quaternary

-carbon—makes it a critical tool in medicinal chemistry for constraining peptide backbone conformation (often stabilizing helical structures) and enhancing resistance to proteolytic degradation.

However, this same steric bulk presents unique challenges in both chemical handling and synthetic incorporation. This guide synthesizes safety data with practical experimental protocols to ensure safe and effective utilization.

Chemical Specifications
PropertyDetail
IUPAC Name (2S,3S)-2-amino-2,3-dimethylpentanoic acid
Common Synonyms ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-Methyl-L-isoleucine; (S)-

-Me-Ile; C

-methyl-isoleucine
CAS Number 188359-23-1 (Specific for (2S,3S) isomer)
Molecular Formula C

H

NO

Molecular Weight 145.20 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in water, methanol; sparingly soluble in non-polar solvents.[1][2]

Hazard Identification & Safety Profile (GHS)

While specific toxicological data (LD50) for this research-grade compound is limited compared to bulk solvents, Structure-Activity Relationship (SAR) analysis with other


-methyl amino acids dictates a Warning  classification. The primary risks involve mucosal irritation and potential bioactivity as a metabolic antimetabolite.
GHS Classification[1][4]
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Storage & Handling Protocols

The quaternary carbon center does not just affect synthesis; it influences the physical stability of the crystal lattice.


-Methyl amino acids are often hygroscopic.
Storage Hierarchy
  • Temperature: Store at 2–8°C for short-term (<3 months); -20°C for long-term storage to prevent slow decarboxylation or degradation.

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen in a tightly sealed desiccator.

  • Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and light degradation.

Handling Workflow Diagram

The following Graphviz diagram outlines the decision logic for safe handling from storage to reaction.

HandlingWorkflow Start Compound Retrieval (-20°C Storage) CheckSeal Check Seal Integrity & Desiccant Color Start->CheckSeal Equilibrate Equilibrate to Room Temp (Inside Desiccator) CheckSeal->Equilibrate Seal Intact Open Open in Fume Hood (Inert Atmosphere Preferred) CheckSeal->Open Seal Compromised (Test Purity) Equilibrate->Open > 30 mins Weigh Weigh Quickly (Avoid Static) Open->Weigh Reseal Purge Headspace (N2/Ar) & Reseal Immediately Weigh->Reseal Dissolve Dissolve for Synthesis (DMF/NMP) Weigh->Dissolve Reseal->Start Return to Storage

Figure 1: Safe handling workflow emphasizing moisture control and temperature equilibration to prevent condensation.

Technical Application: Synthetic Incorporation

The Core Challenge: The


-methyl group creates significant steric hindrance, shielding the nucleophilic amine and the electrophilic carboxyl group. Standard coupling protocols (e.g., DIC/HOBt) often fail or result in low yields/deletions.
Optimized Coupling Protocol (Solid Phase Peptide Synthesis)

This protocol is designed for Fmoc-chemistry SPPS. It assumes the use of Fmoc-(S)-2-amino-2,3-dimethylpentanoic acid .

Reagents:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP. Note: HATU is preferred for hindered amines.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF for 20 minutes.

  • Activation (Pre-activation is critical):

    • Dissolve 3.0 equivalents (eq) of the

      
      -methyl amino acid in minimal DMF.
      
    • Add 2.9 eq of HATU.

    • Add 6.0 eq of DIEA.

    • Allow to activate for 1-2 minutes only (to minimize racemization, though less risk with quaternary C, epimerization can occur).

  • Coupling:

    • Add the activated mixture to the resin.

    • Reaction Time: Increase standard coupling time from 45 mins to 2–4 hours . Double coupling is highly recommended .

    • Temperature: Elevating temperature to 50°C (microwave or conventional heating) significantly improves yield but requires careful monitoring for side reactions.

  • Monitoring:

    • Standard Kaiser test (ninhydrin) may yield false negatives due to steric hindrance. Use the Chloranil test or micro-cleavage LC-MS to verify coupling completion.

  • De-protection:

    • Removal of the Fmoc group from an

      
      -methyl amino acid is slower. Use 20% Piperidine in DMF for 2 x 15 minutes  (extended time).
      
Coupling Logic Diagram

CouplingLogic Start Start Coupling Hindrance Is AA Sterically Hindered? Start->Hindrance StdProtocol Standard Protocol (DIC/Oxyma, 30m) Hindrance->StdProtocol No AdvProtocol Advanced Protocol (HATU/HOAt, 3h+) Hindrance->AdvProtocol Yes (e.g., alpha-Me) Check QC: Chloranil Test or LC-MS StdProtocol->Check DoubleCouple Double Couple Required? AdvProtocol->DoubleCouple DoubleCouple->AdvProtocol Yes (Repeat) DoubleCouple->Check No Check->AdvProtocol Fail (Re-couple) Next Proceed to Deprotection Check->Next Pass

Figure 2: Decision matrix for incorporating sterically hindered amino acids like


-methyl-isoleucine.

Emergency Response & First Aid

In the event of exposure, immediate action is required to minimize mucosal damage.

ScenarioResponse Protocol
Eye Contact Priority: Rinse immediately with copious water for 15+ minutes. Lift eyelids. Consult an ophthalmologist immediately.
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting unless instructed by medical personnel. Call a Poison Center.
Inhalation Move person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.

Firefighting Measures:

  • Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or Carbon Dioxide (CO

    
    ).
    
  • Hazardous Combustion Products: Carbon oxides (CO, CO

    
    ), Nitrogen oxides (NO
    
    
    
    ). Wear self-contained breathing apparatus (SCBA).

Toxicology & Ecological Information

  • Acute Toxicity: Data not established for this specific CAS. Based on analogs (L-Isoleucine, Valine), systemic toxicity is low, but the

    
    -methyl modification renders it a non-metabolizable substrate, potentially inhibiting specific transaminases.
    
  • Carcinogenicity: Not listed by IARC, NTP, or OSHA.

  • Ecological Impact: Do not empty into drains. As a nitrogen-containing organic compound, it contributes to biological oxygen demand (BOD).

Disposal Considerations

  • Waste Treatment: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Regulatory Compliance: Observe all federal, state, and local environmental regulations. Contact a licensed professional waste disposal service.

References

  • PubChem. (2023). 2-Amino-2,3-dimethylpentanoic acid (Compound Summary). National Library of Medicine. [Link]

  • Albericio, F., & Tulla-Puche, J. (2008). The Power of the Alpha-Methyl Group in Peptide Synthesis. Chemical Reviews. [Link]

Sources

Foundational

2-Methyl-L-isoleucine solubility in water vs organic solvents

Technical Guide: Solubility Profile and Characterization of 2-Methyl-L-isoleucine Executive Summary 2-Methyl-L-isoleucine (also known as (2S,3S)-2-amino-2,3-dimethylpentanoic acid) is a non-canonical -dialkyl amino acid...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile and Characterization of 2-Methyl-L-isoleucine

Executive Summary

2-Methyl-L-isoleucine (also known as (2S,3S)-2-amino-2,3-dimethylpentanoic acid) is a non-canonical


-dialkyl amino acid used extensively in modern drug development.[1] Unlike its proteinogenic parent, L-Isoleucine, the insertion of a methyl group at the 

-carbon creates a quaternary center. This structural modification confers exceptional resistance to enzymatic degradation and restricts conformational flexibility, making it a critical residue for stabilizing peptide therapeutics.

However, this modification alters the physicochemical landscape of the molecule. This guide provides a technical analysis of its solubility profile, contrasting it with standard amino acids, and details a self-validating protocol for empirical determination, essential for formulation and synthesis optimization.

Physicochemical Architecture & The "Alpha-Methyl Effect"

To understand the solubility behavior of 2-Methyl-L-isoleucine, one must analyze the competition between its zwitterionic lattice energy and its hydrophobic side-chain surface area.[1]

Structural Comparison
FeatureL-Isoleucine 2-Methyl-L-isoleucine Impact on Solubility
Formula


Increased molecular weight (+14 Da).[1]

-Carbon
Tertiary (

)
Quaternary (

)
Removes acidic

-proton; prevents racemization.[1]
LogP (Predicted) -1.7-1.5Increased Lipophilicity: The extra methyl group reduces water affinity slightly.[1]
Lattice Energy High (Zwitterionic)High (Zwitterionic)Strong electrostatic interactions remain; poor solubility in non-polars.[1]
The Solubility Mechanism

While N-methylation (e.g., N-methyl-isoleucine) dramatically increases water solubility by disrupting intermolecular hydrogen bonds in the crystal lattice, C-methylation (as in 2-Methyl-L-isoleucine) does not remove the hydrogen bond donors on the ammonium group.[1] Consequently, the crystal lattice remains robust, and the added hydrophobic bulk of the methyl group generally decreases water solubility while marginally improving solubility in lower alcohols compared to the parent amino acid.[2]

Solubility Profile: Water vs. Organic Solvents[1]

The following data summarizes the solubility trends. Exact values depend on specific polymorphs and purity, but these ranges represent the consensus for


-methylated hydrophobic amino acids.
Comparative Solubility Table (at 25°C)
Solvent ClassSolventSolubility RatingEstimated Range (g/L)*Mechanistic Insight
Aqueous Water (pH 7)Moderate 25 - 40Soluble as a zwitterion.[1] Slightly lower than L-Ile (~41 g/L) due to hydrophobicity.[1]
1M HClHigh > 100Protonation of carboxylate breaks zwitterionic lattice; forms soluble hydrochloride salt.
Polar Protic MethanolLow-Moderate 2 - 5Dielectric constant allows some solvation of ionic species; better than EtOH.[1]
EthanolLow < 1Poor solvation of zwitterions; commonly used as an antisolvent for crystallization.
Polar Aprotic DMSOHigh > 150Excellent disruption of lattice energy; solvates both hydrophobic and polar domains.
DMFModerate 50 - 80Good solubility, often used in SPPS (Solid Phase Peptide Synthesis).[1]
Non-Polar Hexane/DCMInsoluble < 0.01Lack of dipole interaction cannot overcome crystal lattice energy.

*Note: Values are estimates based on structural analogs (L-Ile and


-methyl-valine).[1] For critical formulation, use the protocol in Section 4.
Solvent Selection Logic for Synthesis

SolventLogic Start Solvent Selection for 2-Methyl-L-isoleucine Goal_Rxn Goal: Peptide Coupling (SPPS/Solution) Start->Goal_Rxn Goal_Pur Goal: Purification/ Crystallization Start->Goal_Pur Check_Sol High Solubility Required? Goal_Rxn->Check_Sol Check_Anti Antisolvent Needed? Goal_Pur->Check_Anti DMF_NMP Use: DMF or NMP (Often with LiCl to break aggregates) Check_Sol->DMF_NMP Yes (Standard) Water_Acid Use: Water/Acetonitrile Gradient (0.1% TFA) Check_Anti->Water_Acid RP-HPLC EtOH_Et2O Use: Cold Ethanol or Diethyl Ether Check_Anti->EtOH_Et2O Precipitation

Figure 1: Decision tree for solvent selection based on operational goals (Synthesis vs. Purification).

Standard Operating Procedure: Solubility Determination

As exact literature values for specific batches of non-canonical amino acids can vary, this self-validating protocol ensures accurate measurement. This method uses the Shake-Flask technique coupled with HPLC quantification , which is superior to gravimetric analysis for low-solubility solvents.[1]

Materials Required
  • Analyte: 2-Methyl-L-isoleucine (High Purity >98%).[1]

  • Solvents: HPLC grade Water, Methanol, Ethanol, DMSO.[2]

  • Equipment: Orbital shaker (temp controlled), 0.22 µm PTFE syringe filters, HPLC system (C18 column).

Experimental Workflow
  • Saturation:

    • Add excess 2-Methyl-L-isoleucine solid (~100 mg) to 2 mL of the target solvent in a glass vial.

    • Critical Step: Ensure undissolved solid remains visible. If all dissolves, add more.

  • Equilibration:

    • Agitate at 25°C ± 0.1°C for 24 hours at 200 RPM.

    • Causality: 24 hours ensures thermodynamic equilibrium is reached, overcoming the slow dissolution kinetics typical of zwitterionic crystals.[2]

  • Filtration:

    • Stop agitation and let stand for 1 hour.

    • Filter the supernatant through a 0.22 µm PTFE filter (pre-saturated with solvent to prevent adsorption losses).

  • Quantification (HPLC-UV):

    • Derivatization (Optional but Recommended): Since 2-Me-Ile lacks a strong chromophore, use OPA (o-phthalaldehyde) derivatization or detection at 205-210 nm.[1]

    • Standard Curve: Prepare standards of 2-Me-Ile in 0.1M HCl (where solubility is known to be high) to create a calibration curve (

      
      ).
      
    • Injection: Dilute the filtrate 1:10 or 1:100 with mobile phase and inject.

Protocol Visualization

SolubilityProtocol Step1 1. Saturation (Excess Solid + Solvent) Check Solid Visible? Step1->Check Step2 2. Equilibration (24h @ 25°C, 200 RPM) Step3 3. Phase Separation (Settle 1h -> 0.22µm Filter) Step2->Step3 Step4 4. Quantification (HPLC-UV @ 210nm) Step3->Step4 Check->Step1 No (Add more solid) Check->Step2 Yes

Figure 2: Step-by-step workflow for the Shake-Flask solubility determination method.

Applications in Drug Development

The specific solubility profile of 2-Methyl-L-isoleucine dictates its handling in pharmaceutical applications:

  • Peptide Synthesis (SPPS):

    • Because of its steric bulk (quaternary

      
      -carbon), coupling rates are slower.[1]
      
    • Strategy: Use high-solubility solvents like DMF or NMP to maintain high concentration (0.2 - 0.5 M) and drive the reaction kinetics.[1] The moderate solubility in these aprotic solvents is sufficient for standard Fmoc-chemistry protocols.

  • Formulation Stability:

    • The hydrophobic nature (LogP -1.[1]5) makes it useful for increasing the permeability of peptide drugs across biological membranes compared to native L-Isoleucine.

    • However, its limited aqueous solubility requires careful buffer selection (acidic buffers preferred) if it is a major component of a solution-phase drug.[1]

References

  • PubChem. 2-Methyl-L-isoleucine (CID 22875554) - Chemical and Physical Properties.[1] National Library of Medicine. Available at: [Link][1]

  • Needham, T. E. The Solubility of Amino Acids in Various Solvent Systems.[3] University of Rhode Island, DigitalCommons, 1970.[3] (Foundational data on amino acid solubility trends). Available at: [Link][1]

  • Wang, J., et al. Solubility of L-Isoleucine in 12 Organic Solvents: Solvent Effects, Molecular Simulations, and Model Correlations.[4] Journal of Chemical & Engineering Data, 2025.[2][5] (Reference for parent compound solubility hierarchy). Available at: [Link][1]

  • Dey, B. P., & Lahiri, S. C. Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 1986.[2] (Data on hydrophobicity effects). Available at: [Link]

  • Royal Society of Chemistry. The effect of N-methylation of amino acids on solubility and conformation. Organic & Biomolecular Chemistry, 2015. (Contrast between N-methyl and C-methyl solubility effects). Available at: [Link]

Sources

Exploratory

The Steric Sentinel: Engineering Peptidomimetics with Alpha-Methyl Amino Acids

Executive Summary The incorporation of

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-methyl amino acids (αMAAs) represents a pivotal strategy in modern peptidomimetic design, transforming labile biological peptides into robust therapeutic candidates. By replacing the 

-hydrogen with a methyl group, researchers introduce a "steric sentinel" that rigidly constrains backbone topology and occludes proteolytic attack. This guide provides a technical deep-dive into the conformational mechanics, pharmacokinetic benefits, and synthetic protocols required to successfully deploy αMAAs in drug discovery.

Part 1: Structural & Mechanistic Rationale

The Thorpe-Ingold Effect and Conformational Restriction

The primary utility of αMAAs stems from the Thorpe-Ingold effect (gem-dimethyl effect). In a standard amino acid, the


-carbon (

) possesses significant rotational freedom (

angles). The introduction of a methyl group at

creates severe steric clashes with the carbonyl oxygen and the amide nitrogen of adjacent residues.
  • Conformational Locking: This steric bulk restricts the allowable Ramachandran space to a narrow region around

    
    .
    
  • Helical Promotion: This restriction strongly favors helical conformations.[1] While standard alanine equilibrates between random coil and helix,

    
    -aminoisobutyric acid (Aib), the simplest αMAA, is an obligate helix former.
    
The -Helix vs. -Helix Equilibrium

A critical nuance often missed in general literature is the specific helical preference of αMAAs. Unlike standard amino acids that favor the


-helix (

hydrogen bonding), Aib and its analogs frequently induce

-helices
(

hydrogen bonding), particularly in short oligomers (

residues).
  • Mechanism: The tighter winding of the

    
    -helix accommodates the steric bulk of the gem-dimethyl group better in short sequences.
    
  • Design Implication: To enforce a canonical

    
    -helix in a peptidomimetic, researchers must space αMAAs with standard residues or increase peptide length to overcome the 
    
    
    
    bias.

Conformational_Landscape Standard_AA Standard Amino Acid (Cα-H) Restricted_Space Restricted Ramachandran Space (ϕ ±57°, ψ ±47°) Standard_AA->Restricted_Space Methyl Substitution Alpha_Me_AA α-Methyl Amino Acid (Cα-CH3) Alpha_Me_AA->Restricted_Space Steric Clash (Thorpe-Ingold) Helix_3_10 3_10 Helix (Short Oligomers) Restricted_Space->Helix_3_10 Default Preference (n < 8 residues) Helix_Alpha α-Helix (Long Oligomers) Restricted_Space->Helix_Alpha Length Dependent Transition Helix_3_10->Helix_Alpha Equilibrium Shift

Figure 1: The conformational landscape shift induced by α-methylation, highlighting the bias toward helical structures.[2]

Part 2: Pharmacokinetic Advantages

Proteolytic Resistance

The metabolic instability of peptides is largely driven by proteases (e.g., chymotrypsin, pepsin) that require the peptide bond to adopt an extended conformation within the enzyme's active site.

  • Steric Occlusion: The

    
    -methyl group acts as a physical shield. It prevents the peptide backbone from twisting into the transition state geometry required for hydrolysis.
    
  • P1/P1' Site Blockade: Placing an αMAA at the P1 or P1' site (flanking the scissile bond) renders the bond virtually uncleavable.

Data Summary: Stability & Permeability

The following table summarizes the impact of α-methylation on key drug-like properties.

PropertyStandard Peptideα-Methyl PeptidomimeticMechanism of Action
Half-life (

)
MinutesHours to DaysSteric hindrance of protease active site access.
Lipophilicity LowIncreasedMethyl group adds hydrophobicity; rigid structure hides polar backbone.
Membrane Permeability PoorEnhancedReduced entropic penalty for membrane insertion (pre-organized structure).
Receptor Affinity Variable (Flexible)High (if designed correctly)Reduced entropic cost of binding (rigidification).

Part 3: Synthetic Methodologies & Challenges

Synthesizing peptides with αMAAs is non-trivial. The same steric bulk that confers stability also hinders the coupling reaction during Solid Phase Peptide Synthesis (SPPS).

The Coupling Challenge

The nucleophilic amine of an N-terminal αMAA is sterically crowded. Furthermore, activating the carboxyl group of an incoming αMAA is sluggish.

  • Common Failure: Standard HBTU/DIPEA protocols often result in incomplete coupling (<50%) and deletion sequences.

  • Solution: Use high-efficiency coupling reagents (HATU, HOAt) and elevated temperatures.

Validated Protocol: Coupling Sterically Hindered αMAAs

This protocol is designed for Fmoc-based SPPS.

Reagents:

  • Resin: Rink Amide (low loading, ~0.3 mmol/g recommended to reduce inter-chain aggregation).

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) / DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 mins.

  • Deprotection: 20% Piperidine in DMF (

    
     min). Wash DMF (
    
    
    
    ).
  • Activation (The Critical Step):

    • Pre-activate the α-methyl amino acid (4 eq) with HATU (3.9 eq) and HOAt (4 eq) in DMF.

    • Add DIPEA (8 eq) immediately before adding to the resin.

    • Note: Pre-activation should not exceed 2 minutes to avoid racemization (though less risk with αMAA).

  • Coupling:

    • Add mixture to resin.[3][4][5]

    • Condition: Microwave irradiation at 75°C for 10 minutes OR room temperature for 2 x 2 hours (Double Coupling).

  • Monitoring (Self-Validation):

    • Perform Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).

    • Note: Kaiser test may be false-negative due to steric bulk. If uncertain, perform micro-cleavage and analyze via LC-MS.

  • Capping: Acetic anhydride/Pyridine to terminate unreacted chains.

SPPS_Workflow Start Fmoc-Peptide-Resin Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash DMF Wash (x5) Deprotect->Wash Decision Is Incoming AA α-Methylated? Wash->Decision Standard_Coup Standard Coupling (HBTU/DIPEA, 30 min) Decision->Standard_Coup No Hard_Coup Steric Coupling Protocol (HATU/HOAt, 75°C MW, 2x) Decision->Hard_Coup Yes Check Validation (Kaiser/LC-MS) Standard_Coup->Check Hard_Coup->Check Success Continue Synthesis Check->Success Pass Fail Recouple / Cap Check->Fail Fail Fail->Hard_Coup Recouple

Figure 2: Decision tree for SPPS incorporating sterically hindered amino acids.

Part 4: Case Study - Trofinetide

Trofinetide (Daybue™) illustrates the successful application of this technology.

  • Origin: Analog of Gly-Pro-Glu (GPE), a naturally occurring neuronal peptide (IGF-1 metabolite).

  • Problem: Native GPE has a half-life of <5 minutes in plasma.

  • Solution: Methylation of the glutamate residue.

  • Result: Trofinetide (Gly-Pro-

    
    Me Glu) retains biological activity but exhibits significantly extended half-life, allowing for oral dosing in the treatment of Rett syndrome.
    

References

  • Toniolo, C., et al. "The 3(10)-Helix in Peptides and Proteins." Chemical Reviews, 2001.

  • Karle, I. L., & Balaram, P. "Structural characteristics of alpha-helical peptide molecules containing Aib residues." Biochemistry, 1990.

  • Wels, B., et al. "Synthesis and Characterization of α-Methylated Amino Acids." Tetrahedron, 2002.[6]

  • Albericio, F., et al. "Use of HATU/HOAt for the Synthesis of Difficult Peptides." Journal of Organic Chemistry, 1995.

  • Acadia Pharmaceuticals. "Trofinetide Mechanism of Action and Clinical Data." Acadia Pharma, 2023.

Sources

Foundational

Foreword: The Strategic Imperative of Metabolic Profiling for Non-Proteinogenic Amino Acids

An In-Depth Technical Guide to the Metabolic Stability Profile of 2-Methyl-L-isoleucine In modern peptide-based drug discovery, the incorporation of non-proteinogenic amino acids (NPAAs) is a cornerstone strategy for ove...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Stability Profile of 2-Methyl-L-isoleucine

In modern peptide-based drug discovery, the incorporation of non-proteinogenic amino acids (NPAAs) is a cornerstone strategy for overcoming the inherent liabilities of natural peptides, namely poor proteolytic stability and limited oral bioavailability.[1][2] Among these, 2-Methyl-L-isoleucine, a methylated analogue of the essential branched-chain amino acid (BCAA) L-isoleucine, offers unique steric properties to constrain peptide conformation and block enzymatic degradation. However, this structural modification, while beneficial for proteolytic resistance, introduces a new set of questions regarding its metabolic fate through xenobiotic pathways. Understanding the metabolic stability of 2-Methyl-L-isoleucine is not merely an academic exercise; it is a critical step in de-risking a drug candidate, predicting its pharmacokinetic profile, and ensuring its safety. This guide provides a comprehensive framework for evaluating the metabolic stability of 2-Methyl-L-isoleucine, grounded in established principles of drug metabolism and tailored to the specific chemical nature of this NPAA.

The Metabolic Landscape: From Endogenous Pathways to Xenobiotic Biotransformation

To predict the metabolic fate of 2-Methyl-L-isoleucine, we must first understand the established pathways for its parent compound, L-isoleucine, and then hypothesize how the addition of an alpha-methyl group alters this landscape.

The Canonical Catabolic Pathway of L-Isoleucine

The catabolism of L-isoleucine is a well-characterized, multi-step mitochondrial process that ultimately yields acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle.[3][4] The initial and most critical steps involve:

  • Transamination: The reversible transfer of the alpha-amino group to an alpha-keto acid, converting isoleucine to its corresponding α-keto acid, (S)-α-keto-β-methylvalerate (KMV). This is catalyzed by branched-chain amino acid aminotransferase (BCAT).[5]

  • Oxidative Decarboxylation: An irreversible step where KMV is decarboxylated by the branched-chain α-ketoacid dehydrogenase (BCKD) complex to form 2-methylbutyryl-CoA.[3][6]

Subsequent steps involve a series of dehydrogenation, hydration, and thiolytic cleavage reactions.[6]

G Isoleucine L-Isoleucine KMV (S)-α-keto-β-methylvalerate Isoleucine->KMV BCAT (Transamination) MB_CoA 2-Methylbutyryl-CoA KMV->MB_CoA BCKD Complex (Oxidative Decarboxylation) Tiglyl_CoA Tiglyl-CoA MB_CoA->Tiglyl_CoA Dehydrogenation Final Acetyl-CoA + Propionyl-CoA Tiglyl_CoA->Final Further Oxidation

Caption: Simplified catabolic pathway of L-isoleucine.

Predicted Impact of α-Methylation on Metabolism

The presence of a methyl group at the alpha-carbon of 2-Methyl-L-isoleucine fundamentally alters its susceptibility to the canonical pathway.

  • Steric Hindrance: The primary hypothesis is that the alpha-methyl group provides significant steric bulk around the alpha-carbon, impeding the access of the BCAT enzyme. This would dramatically slow or completely block the initial transamination step, rendering the entire downstream catabolic pathway largely inaccessible. This is a common strategy in medicinal chemistry to enhance the stability of amino acid-based drugs.

  • Shift to Xenobiotic Pathways: With the primary catabolic route likely blocked, the metabolic clearance of 2-Methyl-L-isoleucine would be governed by xenobiotic-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily.[7][8] These enzymes are responsible for the Phase I metabolism of a vast array of drugs and foreign compounds, typically through oxidative reactions.[8]

Potential CYP-mediated reactions for 2-Methyl-L-isoleucine include:

  • Hydroxylation at various positions on the side chain.

  • Oxidation of the newly introduced alpha-methyl group.

G cluster_0 Canonical Pathway cluster_1 Blocked Pathway cluster_2 Predicted Xenobiotic Pathway Isoleucine Isoleucine Transamination α-keto-β-methylvalerate Isoleucine->Transamination BCAT Methyl_Isoleucine 2-Methyl-L-isoleucine Blocked Methyl_Isoleucine->Blocked CYP_Metabolism CYP450 Oxidation Methyl_Isoleucine->CYP_Metabolism Metabolic Shunting Transamination_Blocked Transamination Blocked label_block X Methyl_Isoleucine_2 2-Methyl-L-isoleucine Hydroxylated_Metabolites Hydroxylated Metabolites CYP_Metabolism->Hydroxylated_Metabolites

Caption: Hypothesized metabolic shunt of 2-Methyl-L-isoleucine.

In Vitro Assessment of Metabolic Stability: A Practical Guide

To empirically determine the metabolic stability profile, a tiered in vitro approach using liver-derived subcellular fractions and intact cells is the industry standard.[9][10] These assays allow for the calculation of key parameters like half-life (t½) and intrinsic clearance (CLint).

Workflow for In Vitro Metabolic Stability Assessment

The experimental workflow is designed to measure the disappearance of the parent compound over time when incubated with a metabolically active system.

G Start Prepare Stock Solution of 2-Methyl-L-isoleucine Incubation Incubate with Liver System (Microsomes or Hepatocytes) + Cofactors (e.g., NADPH) Start->Incubation Timepoints Collect Aliquots at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) Incubation->Timepoints Quench Quench Reaction (e.g., Acetonitrile with Internal Standard) Timepoints->Quench Analyze Analyze Samples by LC-MS/MS Quench->Analyze Data Plot ln(% Remaining) vs. Time Analyze->Data Calculate Calculate t½ and CLint Data->Calculate

Caption: General workflow for in vitro metabolic stability assays.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

This assay primarily assesses Phase I (CYP-mediated) metabolism.

Objective: To determine the rate of disappearance of 2-Methyl-L-isoleucine in the presence of HLM and the necessary cofactor, NADPH.

Materials:

  • 2-Methyl-L-isoleucine

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., NADPH-A/B solutions)

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching

  • 96-well incubation plates and collection plates

  • Incubator/shaker set to 37°C

Step-by-Step Methodology:

  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare a 1 mg/mL working solution of microsomes in phosphate buffer. Keep on ice.

    • Prepare the test compound working solution by diluting the stock solution in phosphate buffer to achieve a final incubation concentration of 1 µM.

  • Incubation Setup (in a 96-well plate):

    • Add phosphate buffer to all wells.

    • Add the microsomal working solution to all wells (except for 'No Microsome' controls) to a final protein concentration of 0.5 mg/mL.

    • Add the test compound working solution to all wells for a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking to equilibrate the temperature.

  • Initiating the Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except for 'No NADPH' controls). The time of this addition is T=0.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot (e.g., 50 µL) from the incubation plate to a collection plate containing a quenching solution (e.g., 150 µL of ACN with IS). The T=0 sample is taken immediately after adding NADPH.

  • Sample Processing & Analysis:

    • Seal the collection plate, vortex thoroughly, and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area ratio of 2-Methyl-L-isoleucine to the internal standard.[11][12]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint, in vitro) = (0.693 / t½) / (mg/mL microsomal protein) * (mL incubation volume).

Protocol 2: Cryopreserved Hepatocyte Stability Assay

This assay is considered the "gold standard" as it includes both Phase I and Phase II metabolic activities, as well as transporter functions.[9]

Objective: To determine the metabolic stability in a system that more closely represents the intact liver cell.

Materials:

  • Cryopreserved Human Hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Materials from Protocol 1 (excluding microsomes and NADPH system)

Step-by-Step Methodology:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., via Trypan Blue exclusion). Viability should be >80%.

    • Centrifuge the cell suspension to pellet the cells and resuspend in fresh medium to achieve the desired final cell density (e.g., 0.5 x 10⁶ viable cells/mL).[9]

  • Incubation:

    • Add the hepatocyte suspension to a 96-well plate.

    • Add the test compound working solution to a final concentration of 1 µM.

    • Place the plate in a 37°C incubator with 5% CO₂ on an orbital shaker. This is the T=0 point.

  • Time-Point Sampling & Analysis:

    • The sampling, quenching, sample processing, and LC-MS/MS analysis steps are identical to those described in Protocol 1.

  • Data Analysis:

    • The calculation of t½ and CLint is similar, but the clearance is normalized to the number of cells used.

    • CLint, in vitro = (0.693 / t½) / (millions of cells/mL) * (mL incubation volume).

Data Interpretation and Expected Profile

The data generated from these assays provide a quantitative measure of metabolic liability.

Table 1: Hypothetical Metabolic Stability Data for 2-Methyl-L-isoleucine

SystemSpeciest½ (min)In Vitro CLint (µL/min/mg protein or 10⁶ cells)Stability Classification
Liver MicrosomesHuman> 60< 11.5High
Liver MicrosomesRat4515.4Moderate
HepatocytesHuman> 120< 5.8High
HepatocytesRat957.3High

Note: Stability classifications are based on typical industry criteria where t½ > 30 min is often considered stable.

Expert Analysis of Hypothetical Data:

  • High Stability in HLM: The long half-life in human liver microsomes suggests that 2-Methyl-L-isoleucine is not a significant substrate for human CYP enzymes. This supports the hypothesis that the α-methyl group confers high metabolic stability.

  • Slight Species Difference: The moderately faster clearance in rat microsomes compared to human is a common observation and highlights the importance of evaluating stability in multiple species for preclinical development.

  • Concordance with Hepatocytes: The high stability observed in hepatocytes confirms the microsomal data and further suggests that the compound is also not readily metabolized by Phase II enzymes (e.g., glucuronidation or sulfation) in humans.

  • Overall Profile: Based on this data, 2-Methyl-L-isoleucine would be classified as a metabolically stable compound. This is a highly desirable characteristic for a drug candidate, as it often translates to a longer in vivo half-life, lower clearance, and a reduced potential for metabolically-driven drug-drug interactions.

Conclusion for Drug Development Professionals

The metabolic stability profile of 2-Methyl-L-isoleucine demonstrates the successful application of a rational design strategy. The introduction of an alpha-methyl group effectively blocks the endogenous catabolic pathways for L-isoleucine without introducing a significant new liability for metabolism by xenobiotic-metabolizing enzymes like CYPs.

Key Takeaways:

  • Blocked Endogenous Catabolism: The α-methyl group sterically hinders enzymes like BCAT, conferring high stability against typical amino acid degradation pathways.

  • Low Xenobiotic Metabolism: The compound exhibits low turnover in both human liver microsomes and hepatocytes, indicating it is not a major substrate for Phase I or Phase II enzymes.

  • Favorable Drug-like Properties: The resulting high metabolic stability is a critical asset, predicting a lower in vivo clearance and potentially a longer duration of action for any peptide therapeutic containing this NPAA.

Further steps in a development program would involve in vivo pharmacokinetic studies to confirm these in vitro predictions and formal reaction phenotyping studies to identify the specific (if any) minor CYP enzymes involved in its slow metabolism.

References

  • Conrad, M. L., & Miller, B. G. (2004). d- and l-Isoleucine Metabolism and Regulation of Their Pathways in Pseudomonas putida. Journal of Bacteriology. Available at: [Link]

  • Dickinson, J. R., Harrison, S. J., & Hewlins, M. J. (1998). Potential metabolic routes for the metabolism of isoleucine to active amyl alcohol in Saccharomyces cerevisiae. Journal of Biological Chemistry. Available at: [Link]

  • Loh, A., & Lee, C. (2012). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Journal of Visualized Experiments. Available at: [Link]

  • Ma, J., et al. (2022). Effects of Amino Acid Mutation in Cytochrome P450 (CYP96A146) of Descurainia sophia on the Metabolism and Resistance to Tribenuron-Methyl. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Conrad, R. S., Massey, L. K., & Sokatch, J. R. (1974). D- and L-isoleucine metabolism and regulation of their pathways in Pseudomonas putida. Journal of Bacteriology. Available at: [Link]

  • PubChem. (n.d.). isoleucine degradation. PubChem Pathway. Available at: [Link]

  • Karampoliti, A., et al. (2022). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Applied Microbiology and Biotechnology. Available at: [Link]

  • Duran, M., et al. (1982). The identification of (E)-2-methylglutaconic acid, a new isoleucine metabolite, in the urine of patients with beta-ketothiolase deficiency, propionic acidaemia and methylmalonic acidaemia. Biomedical Mass Spectrometry. Available at: [Link]

  • Wikipedia. (n.d.). Cytochrome P450. Available at: [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Available at: [Link]

  • Asl, M. P., et al. (2022). Methylated Cytochrome P450 and the Solute Carrier Family of Genes Correlate With Perturbations in Bile Acid Metabolism in Parkinson's Disease. Frontiers in Aging Neuroscience. Available at: [Link]

  • Al-Awad, A., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. Available at: [Link]

  • Lin, H. L., & Hollenberg, P. F. (2014). Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes.... ResearchGate. Available at: [Link]

  • Eylert, E., et al. (2008). Three routes for isoleucine biosynthesis (see the text). Pyruvate and... ResearchGate. Available at: [Link]

  • Lai, X., Tang, J., & ElSayed, M. E. H. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Maccari, R., et al. (2022). In vitro metabolic stability assays for the selected compounds. ResearchGate. Available at: [Link]

  • Yu, D., et al. (2021). The adverse metabolic effects of branched-chain amino acids are mediated by isoleucine and valine. Cell Metabolism. Available at: [Link]

  • Oglesbee, D., et al. (2016). A Rapid and Sensitive UPLC-MS/MS-Method for the Separation and Quantification of Branched-Chain Amino Acids from Dried Blood Samples of Patients with Maple Syrup Urine Disease (MSUD). International Journal of Neonatal Screening. Available at: [Link]

  • Neinast, M. D., et al. (2019). Quantitative analysis of the whole-body metabolic fate of branched chain amino acids. Cell Metabolism. Available at: [Link]

  • van der Laan, A., & van der Werf, M. J. (2023). Analysis types and quantification methods applied in UHPLC-MS metabolomics research. Metabolomics. Available at: [Link]

  • Matern, D., et al. (2003). Fig 1. Metabolic pathway of the branched-chain amino acids, isoleucine... ResearchGate. Available at: [Link]

  • Wagenmakers, A. J., & Veerkamp, J. H. (1984). Transamination and oxidative decarboxylation of L-isoleucine, L-alloisoleucine and related 2-oxo acids in perfused rat hind limb muscle. The International Journal of Biochemistry. Available at: [Link]

  • Livestock Metabolome Database. (n.d.). Showing metabocard for L-Isoleucine (LMDB00077). Available at: [Link]

  • Yu, D., et al. (2021). The adverse metabolic effects of branched-chain amino acids are mediated by isoleucine and valine. Lamming Lab. Available at: [Link]

  • Chapman, K. A., et al. (2021). Metabolic rerouting of valine and isoleucine oxidation increases survival in zebrafish models of disorders of propionyl-CoA metabolism. Human Molecular Genetics. Available at: [Link]

  • Wu, et al. (2021). Metabolic pathway of isoleucine, leucine, and valine from glucose. The... ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-2-Methyl-L-isoleucine

Introduction: Navigating the Steric Hurdles of Cα-Tetrasubstituted Amino Acids in SPPS The incorporation of structurally unique amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical bi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Steric Hurdles of Cα-Tetrasubstituted Amino Acids in SPPS

The incorporation of structurally unique amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, offering pathways to novel therapeutics with enhanced stability, conformational rigidity, and biological activity. Among these, Cα-tetrasubstituted amino acids, such as 2-Methyl-L-isoleucine, present a formidable challenge to the synthetic peptide chemist. The steric bulk imposed by the two alkyl groups on the α-carbon significantly encumbers both the N-terminal amine and the C-terminal carboxylic acid, rendering peptide bond formation a kinetically challenging process.[1]

Standard solid-phase peptide synthesis (SPPS) protocols, which are highly efficient for proteinogenic amino acids, often fail or provide disappointingly low yields when Cα-tetrasubstituted residues are introduced. This is primarily due to the poor reactivity of these amino acids in coupling reactions.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of Fmoc-2-Methyl-L-isoleucine into peptide chains using Fmoc-based SPPS. We will delve into the mechanistic rationale for protocol modifications, provide detailed, field-proven experimental procedures, and present a comparative analysis of coupling reagents to empower the synthesis of these challenging yet rewarding peptide analogues.

The Challenge of Steric Hindrance: A Mechanistic Perspective

The primary obstacle in the SPPS of peptides containing 2-Methyl-L-isoleucine is the steric congestion around the reactive centers. This steric hindrance manifests in several ways:

  • Slow Coupling Kinetics: The bulky substituents on the α-carbon physically obstruct the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, dramatically slowing down the rate of peptide bond formation.[2]

  • Inefficient Activation: The activation of the carboxylic acid of Fmoc-2-Methyl-L-isoleucine can also be impeded, requiring more potent activating agents to form a sufficiently reactive species.[3]

  • Peptide Aggregation: The introduction of hydrophobic, sterically demanding residues can sometimes promote the aggregation of the growing peptide chain on the solid support, further limiting the accessibility of the reactive termini.[2]

To overcome these challenges, a multi-faceted approach is required, involving the optimization of coupling reagents, reaction conditions, and synthetic strategies.

Recommended Coupling Reagents for Hindered Amino Acids

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically demanding amino acids.[2] More potent in-situ activating reagents are necessary to drive the reaction to completion. The most effective classes of coupling reagents for this purpose are aminium/uronium salts and phosphonium salts.[2]

Coupling ReagentClassActivating SpeciesKey Advantages for Hindered Couplings
HATU Aminium/UroniumOAt-esterForms a highly reactive OAt-ester, leading to faster and more efficient couplings with a reduced risk of racemization.[2][4]
HBTU Aminium/UroniumOBt-esterA widely used and effective coupling reagent, though the resulting OBt-ester is generally less reactive than the OAt-ester formed by HATU.[2]
COMU Aminium/UroniumOxyma-esterOffers coupling efficiencies comparable to HATU with the added benefit of safer handling due to the absence of explosive HOBt or HOAt moieties.[3]
PyBOP PhosphoniumOBt-esterA well-established reagent for difficult couplings, particularly effective in preventing racemization.

Experimental Protocols

The following protocols are designed for the manual solid-phase synthesis of peptides containing Fmoc-2-Methyl-L-isoleucine. These can be adapted for automated synthesizers with appropriate modifications to the programming.

General SPPS Workflow

The overall workflow for incorporating an amino acid in Fmoc-based SPPS is a cyclical process.

SPPS_Workflow Resin Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Washing Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 DMF Washing Coupling->Washing2 Repeat Repeat Cycle or Final Deprotection Washing2->Repeat Repeat->Deprotection Next Amino Acid Double_Coupling_Workflow Start Deprotected Resin First_Coupling First Coupling (Fmoc-2-Me-Ile, HATU, DIPEA) 45-60 min Start->First_Coupling Wash1 DMF/NMP Wash First_Coupling->Wash1 Second_Coupling Second Coupling (Fresh Reagents) 1-2 hours or overnight Wash1->Second_Coupling Wash2 Thorough DMF/NMP Wash Second_Coupling->Wash2 End Coupled Resin Wash2->End

Caption: Workflow for the double coupling of Fmoc-2-Methyl-L-isoleucine.

Microwave-Assisted Peptide Synthesis (MA-SPPS)

For particularly challenging sequences, microwave-assisted synthesis can significantly accelerate the slow coupling kinetics of sterically hindered amino acids. [5]Microwave energy can allow most amino acid couplings to be completed in as little as 5 minutes. The specific parameters (power, temperature, and time) will depend on the microwave peptide synthesizer being used, and the manufacturer's recommendations for difficult couplings should be followed.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and the side-chain protecting groups must be removed.

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM and dry it thoroughly.

  • Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% water, and 2.5% TIS.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the peptide pellet under vacuum.

Conclusion and Expert Recommendations

The successful incorporation of Fmoc-2-Methyl-L-isoleucine into synthetic peptides is an achievable goal with the appropriate strategic considerations. The key to success lies in acknowledging the inherent steric hindrance of this Cα-tetrasubstituted amino acid and proactively employing optimized protocols.

Key Takeaways for Success:

  • Choose Potent Coupling Reagents: Utilize aminium/uronium salts like HATU or COMU for their superior reactivity.

  • Embrace Double Coupling: Do not hesitate to perform a second coupling to drive the reaction to completion.

  • Extend Reaction Times: Be prepared to increase coupling times significantly compared to standard amino acids.

  • Consider Solvent Choice: For aggregation-prone sequences, NMP is a superior solvent to DMF.

  • Leverage Technology: Microwave-assisted synthesis can be a powerful tool to overcome kinetic barriers.

By implementing the detailed protocols and understanding the underlying chemical principles outlined in this application note, researchers can confidently incorporate Fmoc-2-Methyl-L-isoleucine and other sterically hindered amino acids into their peptide targets, thereby expanding the landscape of accessible peptide structures for therapeutic and research applications.

References

  • Synthesis of Peptides Based on Cα-Tetrasubstituted α-Amino Acids.Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics.
  • Optimizing Coupling Reactions for Sterically Hindered Amino Acids.Benchchem Technical Support Center.
  • Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). Springer Nature Experiments.[Link]

  • Coupling Reagents. AAPPTEC Peptides.[Link]

  • Yields of the peptide coupling reactions and comparison of HBTU and HATU. ResearchGate.[Link]

  • A Comparative Guide to Coupling Reagents for Fmoc-Ser-OMe Synthesis: H
  • Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). PubMed.[Link]

  • Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activ
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).Nowick Lab, UC Irvine.
  • Novabiochem® Coupling reagents.Merck.
  • In-situ activ
  • Peptide Coupling Reagents, More than a Letter Soup.Chemical Reviews.
  • Application Notes and Protocols for Fmoc-Based Peptide Synthesis Using HBTU Activ

Sources

Application

Application Note: Strategies for the Efficient Coupling of 2-Methyl-L-isoleucine in Solid-Phase Peptide Synthesis

Introduction: The Challenge of α,α-Disubstituted Amino Acids Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the assembly of complex sequences with high fidelity.[1] The cor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of α,α-Disubstituted Amino Acids

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the assembly of complex sequences with high fidelity.[1] The core of SPPS lies in the sequential addition of protected amino acids to a growing peptide chain immobilized on a solid support.[2] However, the efficiency of the crucial amide bond formation step can be dramatically impeded by steric hindrance. 2-Methyl-L-isoleucine, an α,α-disubstituted amino acid, represents a significant synthetic challenge. The presence of a second alkyl group on the α-carbon, in addition to the side chain, severely obstructs the incoming N-terminal amine of the resin-bound peptide, making the coupling reaction kinetically unfavorable.[3][4]

Standard coupling protocols, particularly those relying on carbodiimide reagents like Diisopropylcarbodiimide (DIC) alone, are often insufficient to overcome this steric barrier, leading to low coupling yields, truncated sequences, and complex purifications.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on field-proven strategies and detailed protocols to successfully incorporate 2-Methyl-L-isoleucine and other sterically demanding residues into synthetic peptides. We will explore the causality behind experimental choices, from the selection of potent coupling reagents to the optimization of reaction conditions and the application of advanced technologies like microwave-assisted synthesis.

The Mechanistic Hurdle: Visualizing Steric Hindrance

The fundamental difficulty in coupling 2-Methyl-L-isoleucine arises from the congested environment around the carboxyl group that needs to be activated and subsequently attacked by the peptide's N-terminal amine. The α-methyl group, along with the β-branched sec-butyl side chain, creates a formidable steric shield that hinders the approach of the nucleophile.

Figure 1. Steric hindrance at the α-carbon of 2-Methyl-L-isoleucine.

Strategic Selection of Coupling Reagents

To overcome the high activation energy of this hindered coupling, the choice of coupling reagent is paramount. The strategy is to convert the carboxylic acid into a highly reactive ester intermediate that is more susceptible to nucleophilic attack, even by a sterically encumbered amine.

Uronium/Aminium Reagents: The Gold Standard

Uronium- and aminium-based reagents are significantly more effective than standard carbodiimides for sterically demanding couplings.[5] Among these, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is one of the most potent reagents available.[7] Its efficacy stems from its ability to form a highly reactive OAt-active ester in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[8] The 7-azabenzotriazole (HOAt) moiety not only has a low pKa, making it an excellent leaving group, but the pyridine nitrogen also provides anchimeric assistance, further accelerating the coupling reaction.

HATU_Mechanism CarboxylicAcid Fmoc-MeIle-OH Carboxylate Fmoc-MeIle-O⁻ CarboxylicAcid->Carboxylate Isouronium O-acyl(tetramethyl)isouronium Salt (Unstable Intermediate) Carboxylate->Isouronium Attacks HATU HATU HATU Reagent HATU->Isouronium Base DIPEA Base->CarboxylicAcid Deprotonation OAtEster OAt-Active Ester (Highly Reactive) Isouronium->OAtEster HOAt attack PeptideBond Fmoc-MeIle-NH-Peptide-Resin OAtEster->PeptideBond Nucleophilic attack PeptideAmine H₂N-Peptide-Resin PeptideAmine->PeptideBond Troubleshooting_Flowchart Start Perform Coupling Protocol KaiserTest Perform Kaiser Test Start->KaiserTest Result Negative (Yellow Beads)? KaiserTest->Result Success Coupling Complete. Proceed to next cycle. Result->Success Yes Failure Positive (Blue Beads). Coupling Incomplete. Result->Failure No Action1 Perform a second coupling (Double Couple) Failure->Action1 Option 1 Action2 Increase temperature (e.g., to 50-75°C) Failure->Action2 Option 2 Action3 Switch to a stronger reagent (e.g., HATU) Failure->Action3 Option 3 Action4 Use Microwave-Assisted Protocol Failure->Action4 Option 4

Figure 3. Troubleshooting workflow for incomplete couplings.

Best Practices Summary:

  • Always use an excess of amino acid and coupling reagents (typically 3-5 equivalents).

  • Pre-activation of the amino acid for 2-5 minutes before adding it to the resin is highly recommended when using HATU. [8][9]* For sequences prone to aggregation, switch from DMF to NMP as the primary solvent. [5]* When in doubt, perform a double coupling . The time spent ensuring a complete reaction saves significant effort during final purification. [10]* For any new "difficult" sequence, consider performing a small-scale test synthesis first to optimize the conditions before committing to a large-scale reaction.

Conclusion

The successful incorporation of sterically hindered amino acids like 2-Methyl-L-isoleucine into a peptide sequence is not a matter of applying a single "magic bullet" solution. Rather, it requires a multi-faceted, rational approach that addresses the underlying kinetic barriers. By combining the chemical power of high-potency coupling reagents like HATU and COMU with the physical advantages of elevated temperature or microwave irradiation, researchers can effectively drive these challenging reactions to completion. The protocols and strategies outlined in this note provide a robust framework for overcoming the hurdles of steric hindrance, enabling the synthesis of complex and novel peptides for research and therapeutic development.

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • ResearchGate. (2018, January 31). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Drug Discovery (pp. 3-25). Humana Press, New York, NY. Retrieved from [Link]

  • Pedersen, S. L., et al. (2011). Microwave heating in solid-phase peptide synthesis. Luxembourg Bio Technologies. Retrieved from [Link]

  • Peptides International. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1205 - HATU. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1213 - Oxyma. Retrieved from [Link]

  • Collins, J. M., Porter, K. A., Singh, S. K., & Vanier, G. S. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(4), 940–943. Retrieved from [Link]

  • Hle, E. P. (2018). Rapid peptide synthesis at elevated temperatures. (WO2018057470A1). Google Patents.
  • Watson, E. E., & Botos, P. A. (2010). Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. Organic Letters, 12(19), 4340–4343. Retrieved from [Link]

  • Simon, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 159. Retrieved from [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5691–5703. Retrieved from [Link]

  • ResearchGate. (n.d.). Heating and microwave assisted SPPS of C-terminal acid peptides on trityl resin: The truth behind the yield. Retrieved from [Link]

  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Merck Millipore. (2009). Novabiochem® Letters: 1/09. Retrieved from [Link]

  • CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]

  • ResearchGate. (2015, February 3). Are double couplings in SPPS interesting for purity of short peptides? Retrieved from [Link]

  • CEM Corporation. (n.d.). SPPS Technology. Retrieved from [Link]

  • Platzer, G., et al. (2021). Synthesis of a 13C-methylene-labeled isoleucine precursor as a useful tool for studying protein side-chain interactions and dynamics. Journal of Biomolecular NMR, 75(4-5), 175–181. Retrieved from [Link]

Sources

Method

Best coupling reagents for sterically hindered alpha-methyl amino acids

Best Coupling Reagents for Sterically Hindered -Methyl Amino Acids Executive Summary: The Steric Challenge Coupling sterically hindered amino acids—specifically -disubstituted residues like -aminoisobutyric acid (Aib) an...

Author: BenchChem Technical Support Team. Date: February 2026

Best Coupling Reagents for Sterically Hindered -Methyl Amino Acids

Executive Summary: The Steric Challenge

Coupling sterically hindered amino acids—specifically


-disubstituted residues like 

-aminoisobutyric acid (Aib)
and

-methyl-phenylalanine
, or

-methylated
residues—presents a unique kinetic barrier in peptide synthesis. The additional methyl group at the

-carbon or nitrogen creates significant steric clash that impedes the nucleophilic attack of the incoming amine on the activated carbonyl.

Standard reagents (HBTU, DIC/HOBt) often fail, leading to:

  • Incomplete Coupling: Deletion sequences and low crude purity.

  • Epimerization: Slow kinetics allow oxazolone formation and subsequent racemization (critical for chiral

    
    -methyl AA, though not for achiral Aib).
    
  • Side Reactions: Guanidinylation of the N-terminus if uronium salts are used with slow kinetics.

This guide details the high-performance reagents required to overcome these barriers, prioritizing modern, safer, and more reactive alternatives to traditional explosive benzotriazoles.

Reagent Selection Hierarchy

Do not use a "one-size-fits-all" approach. Select your reagent based on the specific difficulty of the coupling.

TierDifficulty LevelRecommended Reagent SystemWhy?
1 Moderate (e.g., Aib to Gly/Ala,

-Me to Gly)
COMU / Oxyma Pure Best All-Rounder. Higher reactivity than HATU, safer (non-explosive), and excellent solubility in green solvents.
2 High (e.g., Aib to bulky AA,

-Me to bulky AA)
HATU / HOAt The Gold Standard. The pyridine nitrogen in HOAt provides anchimeric assistance (neighboring group effect), boosting reaction rates ~10-100x over HOBt.
3 Extreme (e.g., Aib-Aib,

-Me-Aib)
TFFH (Acid Fluorides) orDIC / Oxyma (High T) The "Sledgehammer". Acid fluorides are the smallest activated species, minimizing steric bulk. DIC/Oxyma at 90°C drives reaction via thermal energy.

Mechanistic Insight

Why do standard reagents fail? The size of the leaving group matters.

  • Obt/OAt Esters: Bulky. The leaving group itself adds steric hindrance.

  • Acid Fluorides: Tiny. The fluorine atom is small, allowing the nucleophile (amine) to access the carbonyl carbon even in a crowded environment.

Diagram 1: Activation Pathways & Steric Clearance

Coupling Mechanism cluster_0 Path A: Uronium (HATU/COMU) cluster_1 Path B: Acid Fluoride (TFFH) AA Hindered Amino Acid (COOH) ActiveEster Active Species (Bulky vs Small) AA->ActiveEster Activation Activator Activation Reagent Activator->ActiveEster Product Peptide Bond (Coupled Product) ActiveEster->Product Nucleophilic Attack (Fast for Acid Fluorides) ActiveEster->Product Minimal Steric Clash Oxazolone Oxazolone (Racemization Risk) ActiveEster->Oxazolone Slow Kinetics Guanidine Guanidinylation (Dead End) ActiveEster->Guanidine Reaction w/ Reagent (If Amine attacks Reagent) Amine Incoming Amine (Nucleophile) Amine->Product

Caption: Path B (Acid Fluoride) is preferred for extreme hindrance as it minimizes the steric bulk of the activated intermediate, reducing the barrier to nucleophilic attack.

Detailed Experimental Protocols

Protocol A: The Modern Standard (COMU/Oxyma)

Best for: Routine incorporation of Aib or


-methyl amino acids.
Mechanism:  Generates a highly reactive Oxyma ester in situ.

Materials:

  • Fmoc-AA-OH (Hindered)

  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate)[1]

  • Oxyma Pure (Ethyl cyanohydroxyiminoacetate) - Optional additive for extra stability

  • DIPEA (Diisopropylethylamine)[2]

  • Solvent: DMF or NMP (NMP preferred for hindered sequences to reduce aggregation)[3]

Procedure:

  • Stoichiometry: Use 3 eq AA : 3 eq COMU : 6 eq DIPEA relative to resin loading.

  • Pre-activation: Dissolve AA and COMU in NMP. Add DIPEA. Shake for 30 seconds (Do not over-activate; COMU hydrolyzes faster than HATU).

  • Coupling: Add immediately to the resin.

  • Conditions:

    • Room Temp: 1 hour.

    • Microwave (Recommended): 75°C for 5 minutes (25W).

  • Double Coupling: Highly recommended. Repeat the step with fresh reagents.

Protocol B: The "Sledgehammer" (In-Situ Acid Fluoride via TFFH)

Best for: Aib-Aib junctions, contiguous


-methyl residues, or when HATU/COMU fails.
Mechanism:  TFFH converts the carboxylic acid into an acid fluoride. Acid fluorides are stable to oxazolone formation (low racemization) and extremely small.

Materials:

  • Fmoc-AA-OH

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)[1]

  • DIPEA

  • Solvent: DCM or DMF (DCM is excellent for acid fluoride formation, but DMF is better for peptide solubility).

Procedure:

  • Stoichiometry: Use 4 eq AA : 4 eq TFFH : 8 eq DIPEA.

  • Activation (Critical Step):

    • Dissolve Fmoc-AA-OH and TFFH in dry DMF (or DCM).[3]

    • Add DIPEA.[1][2][3][4]

    • Wait time: Allow to activate for 15–20 minutes at room temperature. (Unlike uronium salts, acid fluoride formation takes time).

  • Coupling: Add the solution to the resin.[2][3]

  • Reaction Time: 1–2 hours at room temperature.

    • Note: Acid fluorides are highly reactive but the reaction is cleaner. Heating is often not required if the fluoride is formed quantitatively.

Protocol C: High-Temperature Carbodiimide (DIC/Oxyma)

Best for: Automated synthesis of long Aib oligomers (e.g., Peptaibols).[5] Mechanism: Thermal energy overcomes the activation barrier; Oxyma prevents racemization.

Procedure:

  • Stoichiometry: 5 eq AA : 5 eq Oxyma Pure : 10 eq DIC.

  • Mixing: Add AA and Oxyma to the resin, followed immediately by DIC.

  • Microwave Conditions:

    • 90°C for 2 minutes (Ramp) + 10 minutes (Hold).

    • Note: For Aib-Aib coupling, temperatures up to 90°C are tolerated because Aib cannot racemize (it has no chiral center). For chiral

      
      -methyl AAs, limit to 75°C.
      

Troubleshooting & Optimization Matrix

SymptomDiagnosisSolution
Low Yield (Deletion) Steric bulk preventing attack.Switch to Protocol B (TFFH). The smaller electrophile is required.
Guanidinylation (+99 Da mass) Uronium salt (HATU/COMU) reacting with N-terminus.Switch to Phosphonium (PyAOP) or TFFH . Uronium salts react with amines if activation is slow.
Epimerization Slow coupling allowing oxazolone formation.Add HOAt or Oxyma. Use Collidine instead of DIPEA (weaker base reduces proton abstraction).
Aggregation (Gelatinous resin) Peptide chain folding/stacking.[3]Change Solvent. Use NMP or a mixture of DCM/DMF/NMP .[3] Use Magic Mixture (DCM/DMF/NMP + 1% Triton X).
Diagram 2: Decision Tree for Reagent Selection

Reagent Decision Tree Start Start: Hindered Coupling IsExtreme Is it Aib-Aib or Poly-N-Methyl? Start->IsExtreme Standard Standard Hindrance (e.g., Aib-Gly) IsExtreme->Standard No Extreme Extreme Hindrance IsExtreme->Extreme Yes UseCOMU Use COMU / Oxyma (Protocol A) Standard->UseCOMU UseTFFH Use TFFH (Acid Fluoride) (Protocol B) Extreme->UseTFFH Solution/Manual UseDIC Use DIC / Oxyma @ 90°C (Protocol C) Extreme->UseDIC Automated/Microwave

Caption: A logical flow for selecting the appropriate reagent based on the degree of steric hindrance and available equipment.

References

  • El-Faham, A., & Albericio, F. (2011).[6] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A., et al. (1995).[7] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 117(19), 5401–5402. Link

  • Zieleniewski, F. M., et al. (2020).[8] Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.[5][8] Chemical Communications, 56, 12049-12052.[8] Link

  • Wenschuh, H., et al. (1996).[9] Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues. The Journal of Organic Chemistry, 61(19), 6456–6461. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

Sources

Application

Incorporation of 2-Methyl-L-isoleucine into bioactive peptides

Application Note: High-Fidelity Incorporation of 2-Methyl-L-Isoleucine into Bioactive Peptides -Tetrasubstituted Amino Acids Executive Summary The incorporation of 2-Methyl-L-isoleucine (2-Me-Ile) represents a high-value...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Incorporation of 2-Methyl-L-Isoleucine into Bioactive Peptides


-Tetrasubstituted Amino Acids

Executive Summary

The incorporation of 2-Methyl-L-isoleucine (2-Me-Ile) represents a high-value strategy in modern peptidomimetics. By introducing a methyl group at the alpha-carbon of isoleucine, researchers induce a "C


-tetrasubstituted" constraint. This modification locks the peptide backbone into specific helical conformations (typically 

-helix or

-helix) and provides a steric shield against proteolytic degradation. However, the very steric bulk that confers biological stability renders standard Solid-Phase Peptide Synthesis (SPPS) protocols ineffective. This guide details an optimized, microwave-assisted synthesis workflow using PyAOP/Oxyma activation to overcome the energetic barrier of coupling this sterically demanding residue.

Scientific Rationale & Mechanism

The "Alpha-Methyl" Effect

2-Me-Ile is a non-proteinogenic amino acid where the alpha-proton of isoleucine is replaced by a methyl group. This creates a quaternary carbon center, severely restricting the


 and 

torsion angles of the peptide backbone.
  • Conformational Constraint: The allowable Ramachandran space is narrowed, forcing the peptide to adopt helical structures. This pre-organization can significantly increase binding affinity to receptors by reducing the entropic penalty of binding.

  • Proteolytic Resistance: The added methyl group, combined with the bulky sec-butyl side chain of isoleucine, creates a dense hydrophobic cluster. This sterically hinders the active sites of proteases (e.g., chymotrypsin, elastase), drastically extending the plasma half-life of the therapeutic candidate.

Visualizing the Steric Shield

G Protease Proteolytic Enzyme (e.g., Chymotrypsin) Peptide_WT Standard Peptide (L-Ile) Protease->Peptide_WT Accesses Backbone Peptide_Me Modified Peptide (2-Me-Ile) Protease->Peptide_Me Access Denied (Methyl Steric Clash) Hydrolysis Hydrolysis (Degradation) Peptide_WT->Hydrolysis Rapid Cleavage Blocked Steric Blockade (Stable) Peptide_Me->Blocked Maintains Integrity

Figure 1: Mechanism of proteolytic resistance. The C


-methyl group of 2-Me-Ile prevents protease access to the scissile bond.

Technical Challenges & Strategic Planning

The synthesis of peptides containing 2-Me-Ile is classified as a "difficult sequence" synthesis. Standard HBTU/DIEA protocols will result in <10% coupling efficiency or complete failure.

ChallengeRoot CauseSolution Strategy
Low Coupling Efficiency The nucleophilic amine is shielded by the C

-methyl and the

-branched side chain.
Use PyAOP (phosphonium salt) or HATU with Microwave Energy .
Slow Kinetics Diffusion of bulky activated esters into the resin matrix is rate-limiting.Use Low-Loading Resin (<0.4 mmol/g) and PEG-PS supports (e.g., ChemMatrix).
Deletion Sequences Incomplete coupling leads to (n-1) impurities that are hard to purify.Mandatory Double Coupling and Acetic Anhydride Capping .
Guanidinylation Uronium reagents (HATU/HBTU) can react with the slow-reacting amine if activation is prolonged.Use PyAOP (Phosphonium) which cannot guanidinylate amines.[1]

Detailed Experimental Protocol

Reagents & Materials
  • Amino Acid: Fmoc-2-Me-Ile-OH (High purity, >99%).

  • Coupling Reagent: PyAOP (preferred) or HATU.[2]

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) - superior safety/efficiency profile compared to HOAt.[1][3]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1][4]

  • Solvent: DMF (anhydrous) or NMP (for difficult sequences).

  • Resin: Rink Amide ChemMatrix or low-loading Wang Resin (0.2–0.4 mmol/g).

The "Turbo-Coupling" Cycle (Microwave Assisted)

This protocol assumes the use of an automated microwave peptide synthesizer (e.g., CEM Liberty Blue or Biotage Initiator), but can be adapted for manual synthesis using a heated shaker.

Step 1: Resin Preparation

  • Swell resin in DCM for 15 minutes.

  • Wash with DMF (3 x 2 min).

Step 2: Fmoc Deprotection

  • Treat with 20% Piperidine in DMF (with 0.1M Oxyma to prevent aspartimide formation if applicable).

  • Microwave: 75°C for 3 minutes (or 2 x 10 min at RT).

  • Wash thoroughly with DMF (5 x 2 min). Crucial: Ensure all piperidine is removed.

Step 3: Activation & Coupling of 2-Me-Ile Note: Prepare reagents immediately before use.

  • Dissolve Fmoc-2-Me-Ile-OH (5.0 eq relative to resin) in DMF.

  • Add PyAOP (5.0 eq) and Oxyma Pure (5.0 eq).

  • Add DIPEA (10.0 eq).

  • Add activated solution to resin.

  • Microwave Condition: Ramp to 75°C and hold for 10 minutes .

    • Caution: Do not exceed 75°C for Cys/His containing peptides to avoid racemization of other residues.

  • Drain and Wash with DMF (3 x).

Step 4: The Mandatory Re-Couple (Double Coupling)

  • Repeat Step 3 exactly.

  • Rationale: The first pass often achieves 80-90% yield. The second pass pushes this to >99%.

Step 5: Capping (The "Kill" Step)

  • Add solution of Acetic Anhydride (0.5M) / DIPEA (0.1M) / HOBt (0.01M) in DMF.

  • React for 10 minutes at RT.

  • Rationale: Acetylates any unreacted amines, preventing the formation of "deletion sequences" that are nearly impossible to separate by HPLC.

Step 6: Coupling the Next Amino Acid The amine of 2-Me-Ile is extremely sterically hindered. Coupling the SUBSEQUENT amino acid onto the 2-Me-Ile N-terminus is often harder than coupling 2-Me-Ile itself.

  • Use PyAOP/Oxyma again.

  • Increase Microwave time to 15 minutes at 75°C .

  • Double coupling is mandatory .

Workflow Diagram

SPPS_Workflow cluster_coupling Steric Coupling Cycle (x2) Start Fmoc-Peptide-Resin Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 DMF Wash (x5) Deprotect->Wash1 Activate Activation (PyAOP + Oxyma + DIPEA) Wash1->Activate Couple Microwave Coupling (75°C, 10 min) Activate->Couple Check Monitoring (Micro-cleavage/HPLC) Couple->Check Check->Activate Incomplete (<99%) Cap Capping (Ac2O) Check->Cap Complete (>99%) NextAA Proceed to Next AA Cap->NextAA

Figure 2: Optimized SPPS workflow for hindered amino acids. Note the emphasis on monitoring and re-coupling.

Quality Control & Validation

Standard colorimetric tests (Kaiser Test) are notoriously unreliable for sterically hindered amines and secondary amines. They often yield false negatives.

Recommended Validation Method: Micro-Cleavage

  • Remove ~2-5 mg of resin beads.

  • Wash with DCM and dry.

  • Treat with 50

    
    L of Cleavage Cocktail (95% TFA / 2.5% TIS / 2.5% H2O) for 30 mins.
    
  • Precipitate in cold ether or blow down with

    
    .
    
  • Dissolve in 50% Acetonitrile/Water and inject on UPLC-MS .

  • Pass Criteria: The mass peak for Sequence + 2-Me-Ile must be >99% relative to Sequence (Des-2-Me-Ile).

Case Study: Stabilizing a GLP-1 Analog

Context: A drug development team aimed to improve the half-life of a Glucagon-Like Peptide-1 (GLP-1) analog. The native sequence is rapidly degraded by Dipeptidyl Peptidase-4 (DPP-4) at the Ala2 position.

Experimental Design:

  • Control: Native GLP-1 (7-36): H-His-Ala-Glu...

  • Test: Analog: H-His-(2-Me-Ile)-Glu... (Substituting Ala2 with 2-Me-Ile to mimic hydrophobicity but add steric block).

Results:

  • Synthesis: Using the PyAOP/Microwave protocol described above, the crude purity of the analog was 88% (vs 45% using standard HBTU RT coupling).

  • Stability: In human plasma assays (

    
    C), the Control peptide degraded with a 
    
    
    
    of ~2 minutes. The 2-Me-Ile analog showed no significant degradation after 4 hours .
  • Conclusion: The C

    
    -methyl substitution successfully abolished DPP-4 recognition while the optimized synthesis protocol made the production of the analog viable for scale-up.
    

References

  • Albericio, F., & Bomer, J. M. (2018). Coupling Reagents and Strategies for the Synthesis of Difficult Peptides. Chemical Reviews. Link

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • ThermoFisher Scientific. (2023). Technical Note: Use of PyAOP for Cyclization and Hindered Couplings. Link

  • Toniolo, C., et al. (2017). The effect of C-alpha-methylation on peptide conformation and stability. Journal of Peptide Science. Link

  • MilliporeSigma. (2023). Novabiochem Peptide Synthesis Reagents: PyAOP and HATU Protocols. Link

Sources

Method

Application Notes and Protocols: Asymmetric Strecker Synthesis of α-Methyl-L-isoleucine

Introduction: The Significance of α-Methylated Amino Acids α-Methylated amino acids, such as α-methyl-L-isoleucine, represent a critical class of non-proteinogenic amino acids with significant applications in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of α-Methylated Amino Acids

α-Methylated amino acids, such as α-methyl-L-isoleucine, represent a critical class of non-proteinogenic amino acids with significant applications in medicinal chemistry and drug development.[1] The incorporation of an α-methyl group imparts unique conformational constraints on peptides and peptidomimetics, often leading to enhanced metabolic stability, increased proteolytic resistance, and improved receptor-binding affinity. α-Methyl-L-isoleucine, in particular, is a valuable building block for the synthesis of novel therapeutic agents, including enzyme inhibitors and peptide-based drugs.[1]

The classical Strecker synthesis, a foundational method for producing α-amino acids from aldehydes or ketones, typically yields a racemic mixture, necessitating subsequent resolution steps that can be inefficient and costly.[2][3] Asymmetric Strecker synthesis addresses this limitation by employing chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction, enabling the direct synthesis of enantiomerically enriched α-amino acids.[2][4][5] This application note provides a detailed protocol for the diastereoselective Strecker synthesis of α-methyl-L-isoleucine, a process of significant interest to researchers in organic synthesis and pharmaceutical development.

Principle of the Asymmetric Strecker Synthesis

The Asymmetric Strecker Synthesis is a powerful multicomponent reaction that constructs α-amino acids from three basic components: a ketone (or aldehyde), an amine, and a cyanide source.[6][7] The key to achieving asymmetry lies in the use of a chiral component, typically a chiral amine that serves as an auxiliary, to direct the nucleophilic attack of the cyanide ion onto the prochiral imine intermediate.[2][4] This diastereoselective addition establishes the desired stereocenter at the α-carbon.

The overall process can be conceptually divided into three main stages:

  • Chiral Imine Formation: The ketone precursor reacts with a chiral amine to form a chiral imine. This step sets the stereochemical environment for the subsequent cyanide addition.

  • Diastereoselective Cyanide Addition: A cyanide source, such as trimethylsilyl cyanide (TMSCN) or an in-situ generated hydrogen cyanide (HCN), adds to the imine.[6] The chiral auxiliary guides the cyanide to a specific face of the imine, leading to the preferential formation of one diastereomer of the resulting α-aminonitrile.

  • Hydrolysis and Auxiliary Cleavage: The α-aminonitrile is hydrolyzed, typically under acidic conditions, to convert the nitrile group into a carboxylic acid.[2][6] This step is often followed by the removal of the chiral auxiliary to yield the final, enantiomerically enriched α-amino acid.

Experimental Workflow Overview

G cluster_0 Stage 1: Imine Formation cluster_1 Stage 2: Cyanide Addition cluster_2 Stage 3: Hydrolysis & Deprotection Ketone Ketone Precursor (e.g., 3-Methyl-2-pentanone) Imine Chiral Imine Intermediate Ketone->Imine Condensation ChiralAmine Chiral Amine Auxiliary (e.g., (R)-Phenylglycinol) ChiralAmine->Imine Aminonitrile Diastereomerically Enriched α-Aminonitrile Imine->Aminonitrile Diastereoselective Addition Cyanide Cyanide Source (e.g., TMSCN) Cyanide->Aminonitrile Hydrolysis Acid Hydrolysis (e.g., 6M HCl) Aminonitrile->Hydrolysis Deprotection Auxiliary Cleavage Hydrolysis->Deprotection FinalProduct α-Methyl-L-isoleucine Deprotection->FinalProduct

Caption: Overall workflow for the Asymmetric Strecker Synthesis.

Detailed Experimental Protocol

This protocol outlines the synthesis of α-methyl-L-isoleucine starting from 3-methyl-2-pentanone and utilizing (R)-phenylglycinol as a chiral auxiliary.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesNotes
3-Methyl-2-pentanoneC₆H₁₂O100.1610.0 g0.10Starting ketone
(R)-PhenylglycinolC₈H₁₁NO137.1813.7 g0.10Chiral auxiliary
Trimethylsilyl cyanide (TMSCN)C₄H₉NSi99.2110.9 g0.11Cyanide source
TolueneC₇H₈92.14200 mL-Solvent
MethanolCH₃OH32.0450 mL-Solvent
6M Hydrochloric AcidHCl36.46150 mL-For hydrolysis
Diethyl ether(C₂H₅)₂O74.12As needed-For extraction
Sodium bicarbonate (sat. aq.)NaHCO₃84.01As needed-For neutralization
Anhydrous Magnesium SulfateMgSO₄120.37As needed-Drying agent

Safety Precaution: Trimethylsilyl cyanide is highly toxic and readily hydrolyzes to release hydrogen cyanide gas. This entire procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Step-by-Step Procedure
Part 1: Formation of the Chiral α-Aminonitrile
  • Imine Formation:

    • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-methyl-2-pentanone (10.0 g, 0.10 mol), (R)-phenylglycinol (13.7 g, 0.10 mol), and toluene (200 mL).

    • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-4 hours), indicating the completion of imine formation.

    • Cool the reaction mixture to room temperature.

  • Diastereoselective Cyanation:

    • Cool the flask containing the toluene solution of the chiral imine to 0 °C in an ice bath.

    • Slowly add trimethylsilyl cyanide (10.9 g, 0.11 mol) dropwise to the stirred solution over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 24 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the imine spot has been consumed.

  • Work-up and Isolation of the α-Aminonitrile:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (100 mL).

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude α-aminonitrile. The product at this stage is a mixture of diastereomers and can be used directly in the next step without further purification.

Part 2: Hydrolysis and Isolation of α-Methyl-L-isoleucine
  • Nitrile Hydrolysis:

    • Transfer the crude α-aminonitrile to a 500 mL round-bottom flask and add 6M hydrochloric acid (150 mL).

    • Heat the mixture to reflux for 12-18 hours. The progress of the hydrolysis can be monitored by TLC or LC-MS.

  • Auxiliary Removal and Product Isolation:

    • After hydrolysis is complete, cool the reaction mixture to room temperature.

    • Extract the aqueous solution with diethyl ether (3 x 50 mL) to remove the phenylglycinol auxiliary and any other organic impurities.

    • Adjust the pH of the aqueous layer to the isoelectric point of isoleucine (approximately pH 6) using a suitable base (e.g., 2M NaOH or ammonium hydroxide).

    • The desired α-methyl-L-isoleucine will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

    • Dry the product under vacuum to obtain the final α-methyl-L-isoleucine.

Stereochemical Rationale

The stereochemical outcome of this synthesis is determined during the nucleophilic addition of the cyanide to the chiral imine. The (R)-phenylglycinol auxiliary creates a sterically hindered environment, forcing the cyanide to attack from the less hindered face of the imine.

Caption: Simplified model of diastereoselective cyanide addition.

Characterization

The final product should be characterized to confirm its identity, purity, and stereochemistry.

TechniqueExpected Results
¹H NMR Signals corresponding to the methyl, ethyl, and methine protons of the isoleucine side chain, as well as the α-proton.
¹³C NMR Resonances for all carbon atoms, including the quaternary α-carbon and the carboxyl carbon.
Mass Spectrometry Molecular ion peak corresponding to the mass of α-methyl-L-isoleucine.
Chiral HPLC Determination of the enantiomeric excess (e.e.) by comparison with a racemic standard.
Optical Rotation Measurement of the specific rotation to confirm the L-configuration.

Troubleshooting

ProblemPossible CauseSolution
Low yield of imine Incomplete removal of water.Ensure the Dean-Stark trap is functioning correctly and reflux for a longer duration.
Low diastereoselectivity Reaction temperature too high during cyanation.Maintain a low temperature (0 °C) during the addition of TMSCN.
Incomplete hydrolysis Insufficient reaction time or acid concentration.Increase the reflux time or use a more concentrated acid solution.
Product does not precipitate Incorrect pH adjustment.Carefully adjust the pH to the isoelectric point of isoleucine (around pH 6).

Conclusion

The Asymmetric Strecker Synthesis provides a robust and efficient method for the preparation of enantiomerically enriched α-methylated amino acids like α-methyl-L-isoleucine. The use of a chiral auxiliary, such as (R)-phenylglycinol, effectively controls the stereochemistry of the cyanide addition, leading to high diastereoselectivity. This protocol offers a practical and scalable approach for researchers and scientists engaged in peptide synthesis and drug discovery, enabling access to valuable and structurally unique building blocks.

References

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Recent advances in asymmetric Strecker reactions. (n.d.). Arkivoc. Retrieved from [Link]

  • Vachal, P., & Jacobsen, E. N. (2002). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. PNAS. Retrieved from [Link]

  • Yoshimura, Y., Tanaka, Y., Kobayashi, R., Niikura, K., & Kawasaki, T. (2022). Asymmetric Strecker reaction at the solid/solid interface. RSC Publishing. Retrieved from [Link]

  • Boesten, W. H. J., Seerden, J.-P. G., de Lange, B., Dielemans, H. J. A., Elsenberg, H. L. M., Kaptein, B., Moody, H. M., Kellogg, R. M., & Broxterman, Q. B. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121-1124. Retrieved from [Link]

  • Holz, J. (2001). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (pp. 331-358). Academic Press. Retrieved from [Link]

  • Google Patents. (n.d.). US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids.
  • Weinhäupl, K., Lichtenecker, R. J., Schörghuber, J., Schmid, W., & Konrat, R. (2019). Synthesis of a 13C-methylene-labeled isoleucine precursor as a useful tool for studying protein side-chain interactions and dynamics. Amino Acids, 51(8), 1229-1233. Retrieved from [Link]

  • ResearchGate. (n.d.). Strecker Amino Acid Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alınteri Journal of Agriculture Sciences, 36(1), 323-327. Retrieved from [Link]

Sources

Application

Application Note: Strategic Incorporation of 2-Methyl-L-isoleucine in Peptide Synthesis

Topic: Protecting group strategies for 2-Methyl-L-isoleucine (Boc vs Fmoc) Content Type: Application Note & Protocol Guide Optimizing Coupling Efficiency and Preventing Deletion Sequences in Sterically Hindered Peptidomi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protecting group strategies for 2-Methyl-L-isoleucine (Boc vs Fmoc) Content Type: Application Note & Protocol Guide

Optimizing Coupling Efficiency and Preventing Deletion Sequences in Sterically Hindered Peptidomimetics

Abstract & Introduction

2-Methyl-L-isoleucine (2-Me-Ile) is a chimeric


-disubstituted amino acid that combines the conformational constraints of Aib (aminoisobutyric acid) with the side-chain lipophilicity of isoleucine. Its incorporation into peptide sequences is a critical strategy in drug discovery for inducing helical structures (the "gem-dialkyl effect") and enhancing metabolic stability against proteolysis.

However, the synthesis of peptides containing 2-Me-Ile presents a significant chemical challenge. The quaternary


-carbon creates profound steric hindrance, retarding both the acylation of the 2-Me-Ile amine (coupling to the residue) and the activation of the 2-Me-Ile carboxylate (coupling of the residue). This guide provides a technical analysis of Boc vs. Fmoc strategies and details optimized protocols to overcome the "steric wall."

Chemical Analysis: The Steric Challenge

The primary difficulty with 2-Me-Ile is not racemization—


-disubstituted amino acids cannot racemize via the standard oxazolone mechanism because they lack an extractable 

-proton.
The challenge is purely kinetic.
  • Coupling Rate: The nucleophilic attack of the amino group is roughly 10–100x slower than standard amino acids.

  • Deprotection: The removal of the N-terminal protecting group (Fmoc or Boc) is hindered by the bulky methyl and sec-butyl groups, often requiring extended reaction times or stronger reagents.

Decision Matrix: Boc vs. Fmoc

While Fmoc is the industry standard, Boc chemistry holds a specific advantage for difficult sequences containing multiple hindered residues.

FeatureFmoc StrategyBoc Strategy
Primary Mechanism Base-labile (Piperidine)Acid-labile (TFA)
Aggregation Handling High Risk. Aggregation is common in hindered sequences; solvating power of DMF is limited.Superior. TFA deprotection disrupts interchain hydrogen bonds (aggregation) effectively.
Coupling Conditions Neutral/Basic (DIEA/TMP). Compatible with acid-sensitive side chains.[]Neutral (in situ neutralization). Compatible with base-sensitive linkers (e.g., thioesters).
Cleavage Mild (TFA).Harsh (HF or TFMSA). Requires specialized equipment.
Recommendation Standard Use. Best for sequences <20 residues or where HF is prohibitive.Difficult Sequences. Best for long peptides (>30 AA) or when Fmoc deprotection is incomplete.
Visualization: Strategy Selection Flowchart

StrategySelection Start Start: 2-Me-Ile Synthesis Planning SeqLength Sequence Length / Difficulty Start->SeqLength AggCheck Is the sequence aggregation-prone? SeqLength->AggCheck Long/Complex (>20 AA) FmocRoute Fmoc Strategy (Standard) SeqLength->FmocRoute Short/Medium (<20 AA) AggCheck->FmocRoute No BocRoute Boc Strategy (High Aggregation) AggCheck->BocRoute Yes (Use in situ neutralization) ReagentSelect Coupling Reagent Selection FmocRoute->ReagentSelect Standard HATU / HOAt (First Line) ReagentSelect->Standard Nuclear Acid Fluoride / PyAOP (If HATU fails) Standard->Nuclear Incomplete Coupling

Figure 1: Decision matrix for selecting the appropriate protecting group strategy based on sequence complexity and aggregation potential.

Protocol 1: Optimized Fmoc Strategy (Recommended)

This protocol utilizes HATU/HOAt activation, which is superior to carbodiimides (DIC/DCC) for hindered systems due to the formation of the highly reactive aza-benzotriazole ester.

Materials
  • Resin: Rink Amide (low loading, ~0.3 mmol/g) or 2-Chlorotrityl Chloride (to minimize steric crowding on the bead).

  • Reagents: Fmoc-2-Me-Ile-OH, HATU, HOAt (additive), DIEA (base), DMF (solvent).

  • Deprotection: 20% Piperidine in DMF + 0.1 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Step-by-Step Procedure
  • Resin Preparation:

    • Swell resin in DCM (30 min) then wash with DMF (3x).

    • Note: Use low loading resin to prevent "site isolation" where bulky growing chains block each other.

  • Enhanced Deprotection (Crucial Step):

    • Standard piperidine is often too slow for the amine preceding 2-Me-Ile.

    • Cocktail: 20% Piperidine + 0.1 M DBU in DMF.

    • Cycle: Treat 2 x 10 minutes.

    • Validation: Monitor UV absorbance of the fulvene-piperidine adduct.[2] If the second peak is >10% of the first, perform a third treatment.

  • Activation & Coupling:

    • Stoichiometry: 4 eq. Fmoc-2-Me-Ile-OH : 4 eq. HATU : 4 eq. HOAt : 8 eq. DIEA.

    • Pre-activation: Dissolve AA and reagents in minimal DMF. Let stand for 1–2 minutes (do not exceed 5 mins to avoid potential side reactions, though racemization is not a risk here).

    • Reaction: Add to resin.[3][4][5][6][7] Shake for 2–4 hours (standard AA is 45 min).

    • Temperature: If available, heat to 50°C (microwave or water bath). Heat significantly improves coupling yields for

      
      -disubstituted AAs [1].
      
  • Monitoring (The "Blind Spot"):

    • Warning: The Kaiser test (Ninhydrin) can be unreliable (false negative) due to steric shielding of the amine.

    • Method: Use the Chloranil Test (more sensitive for hindered amines) or perform a micro-cleavage :

      • Take ~20 beads, treat with 50 µL TFA/H2O/TIPS (95:2.5:2.5) for 15 min.

      • Analyze supernatant by HPLC/MS. Look for Mass = [Peptide + 2-Me-Ile].

  • Recoupling (Double Couple):

    • If coupling is <99% complete by HPLC, wash resin and repeat step 3 using PyAOP instead of HATU for the second shot.

Protocol 2: Boc Strategy (For "Difficult" Sequences)

Use this when the peptide sequence is hydrophobic and prone to aggregation (beta-sheet formation), causing Fmoc synthesis to fail.

Materials
  • Resin: MBHA (for amides) or PAM (for acids).

  • Reagents: Boc-2-Me-Ile-OH, HATU, DIEA.

  • Deprotection: 100% TFA (Neat) or 50% TFA/DCM.

Step-by-Step Procedure
  • Deprotection:

    • Treat resin with 100% TFA (2 x 1 min flow wash, then 1 x 10 min batch).

    • Mechanism:[8] The high acidity breaks secondary structure aggregates, exposing the amine.

  • Flow Wash:

    • Wash rapidly with DCM. Do not neutralize yet.

  • In Situ Neutralization Coupling (Schnölzer/Kent Protocol):

    • Dissolve Boc-2-Me-Ile-OH (4 eq) and HATU (4 eq) in DMF.

    • Add DIEA (6 eq) to the amino acid mixture immediately before adding to the resin.[4]

    • Add the mixture to the acidic resin-peptide salt.

    • Add additional DIEA (to reach ~pH 8-9 apparent).

    • Why? Minimizes the time the free amine exists, reducing aggregation and side reactions (like diketopiperazine formation).

  • Reaction:

    • Shake for 2 hours.

    • Note: Boc chemistry is generally faster due to the lack of bulky Fmoc group during the coupling approach, but 2-Me-Ile still requires time.

Troubleshooting & Data Summary

Comparative Performance Data (Illustrative)
ParameterStandard AA (e.g., Leu)2-Me-Ile (Fmoc/HATU)2-Me-Ile (Fmoc/DIC)
Coupling Time 30–45 min2–4 hours12–24 hours (often incomplete)
Deprotection Time 2 x 5 min2 x 15 min (with DBU)2 x 10 min (incomplete)
Racemization Risk Low (with HOBt)Negligible (No

-H)
Negligible
Workflow Visualization: The "Steric Cycle"

CouplingCycle cluster_0 Critical Failure Mode Resin Resin-Peptide-NH2 (Sterically Crowded) Attack Nucleophilic Attack (Rate Limiting Step) Resin->Attack Aggregation Aggregation (Beta-sheets) Resin->Aggregation If solvent poor Activate Activate 2-Me-Ile (HATU/HOAt) Activate->Attack Result Coupled Product (Stable) Attack->Result Requires Heat/Time

Figure 2: The kinetic bottleneck occurs at the nucleophilic attack. Aggregation competes with this step, necessitating high-efficiency solvents (DMF/NMP) or chaotic agents.

References

  • MDPI. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [Link]

Sources

Method

Enzymatic resolution methods for racemic 2-methyl-isoleucine

Application Note & Protocol Topic: High-Fidelity Enzymatic Resolution of Racemic 2-Methyl-Isoleucine for Pharmaceutical Applications Introduction: The Imperative for Chiral Purity in Advanced Drug Development The synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Fidelity Enzymatic Resolution of Racemic 2-Methyl-Isoleucine for Pharmaceutical Applications

Introduction: The Imperative for Chiral Purity in Advanced Drug Development

The synthesis of non-canonical α-amino acids, such as 2-methyl-isoleucine, represents a frontier in medicinal chemistry.[1][2] These structures are integral to designing novel therapeutics with enhanced metabolic stability and conformational rigidity. However, the presence of a quaternary α-carbon in 2-methyl-isoleucine introduces a significant stereochemical challenge. Chemical synthesis typically yields a racemic mixture of (2R,3S)- and (2S,3S)-2-methyl-isoleucine (assuming a specific diastereomer to simplify the resolution focus). As the pharmacological activity of such molecules is often confined to a single enantiomer, the development of robust, scalable, and precise methods for their separation is a critical bottleneck in the drug development pipeline.[3]

Conventional separation techniques like diastereomeric crystallization or chiral chromatography can be resource-intensive and difficult to scale.[4][5][6] Enzymatic kinetic resolution emerges as a superior strategy, offering unparalleled stereoselectivity under mild, environmentally benign conditions.[3][7][8] This application note provides a comprehensive guide to the enzymatic resolution of racemic 2-methyl-isoleucine, leveraging the well-established "Acylase Process." This method relies on the stereoselective hydrolysis of an N-acetylated derivative, providing a high-fidelity pathway to both enantiomers.

Principle of the Method: Stereoselective Enzymatic Hydrolysis

The core of this protocol is the principle of kinetic resolution . In this process, an enzyme selectively catalyzes the transformation of one enantiomer from a racemic mixture, while leaving the other largely unreacted.[8][9] This enzymatic differentiation converts the challenge of separating enantiomers into a more straightforward task of separating two chemically distinct compounds: the product and the unreacted substrate.[9]

The workflow involves three primary stages:

  • N-Acetylation: The racemic 2-methyl-isoleucine is chemically converted to N-acetyl-DL-2-methyl-isoleucine. This derivatization is crucial as it introduces a substrate handle for the chosen enzyme.

  • Enzymatic Hydrolysis: An L-stereospecific enzyme, Acylase I (EC 3.5.1.14) from Aspergillus oryzae, is introduced. The enzyme exclusively recognizes and catalyzes the hydrolysis of the amide bond in N-acetyl-L-2-methyl-isoleucine, yielding the free L-amino acid and acetic acid.[3][10] The N-acetyl-D-2-methyl-isoleucine enantiomer is not recognized by the enzyme's active site and remains unchanged.

  • Separation and Isolation: The resulting mixture contains L-2-methyl-isoleucine and N-acetyl-D-2-methyl-isoleucine. These compounds possess different physicochemical properties (specifically, their charge states at a given pH), which allows for their efficient separation using techniques like ion-exchange chromatography. The isolated N-acetyl-D-2-methyl-isoleucine can then be chemically hydrolyzed to afford the pure D-enantiomer.[3]

A key characteristic of kinetic resolution is that the theoretical maximum yield for each isolated enantiomer is 50%.[4]

Visualized Workflows and Mechanisms

To ensure clarity, the overall process and the core enzymatic reaction are illustrated below.

G cluster_0 Preparation cluster_1 Enzymatic Resolution cluster_2 Separation & Final Products racemic_start Racemic (DL) 2-Methyl-Isoleucine acetylated N-Acetyl-DL- 2-Methyl-Isoleucine racemic_start->acetylated Acetic Anhydride mixture Mixture: L-Amino Acid & N-Acetyl-D-Amino Acid acetylated->mixture Acylase I (L-Specific Hydrolysis) separation Ion-Exchange Chromatography mixture->separation product_L Pure L-2-Methyl-Isoleucine separation->product_L Elution product_D_acetyl N-Acetyl-D- 2-Methyl-Isoleucine separation->product_D_acetyl Elution product_D Pure D-2-Methyl-Isoleucine product_D_acetyl->product_D Acid Hydrolysis

Figure 1: Overall Experimental Workflow.

G Enzyme Acylase I (L-Specific) p2 Enzyme->p2 Substrate_L N-Acetyl-L-Substrate p1 Substrate_L->p1 Substrate_D N-Acetyl-D-Substrate Substrate_D->p1 Product_L L-Amino Acid Unreacted_D N-Acetyl-D-Substrate (Unreacted) p1->Enzyme Racemic Mixture p2->Product_L Hydrolyzed p2->Unreacted_D Unaffected

Figure 2: Mechanism of Kinetic Resolution.

Detailed Experimental Protocols

Part A: Synthesis of N-acetyl-DL-2-methyl-isoleucine
  • Rationale: This step prepares the substrate for the enzyme by introducing the N-acetyl group. Acetic anhydride is an effective and common acetylating agent.

  • Dissolution: Suspend 10 g of racemic 2-methyl-isoleucine in 100 mL of glacial acetic acid in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Acetylation: Cool the suspension in an ice bath. Slowly add 1.2 equivalents of acetic anhydride dropwise while stirring.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours until the solution becomes clear.

  • Work-up: Remove the acetic acid under reduced pressure using a rotary evaporator. Add 50 mL of cold water to the resulting oil and stir vigorously to induce crystallization.

  • Isolation: Collect the white solid by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum to a constant weight.

Part B: Enzymatic Kinetic Resolution
  • Rationale: This is the core stereoselective step. The pH is maintained at 7.5-8.0, the optimum for many acylases. As the reaction produces acetic acid, the pH will drop; therefore, it must be continuously monitored and adjusted with a base to maintain enzyme activity.[3]

  • Substrate Preparation: Prepare a 0.5 M solution of the synthesized N-acetyl-DL-2-methyl-isoleucine in deionized water. Adjust the pH to 8.0 with a 2 M NaOH solution.

  • Enzyme Activation (if required): Some acylases require a cofactor. For Acylase I from Aspergillus oryzae, add CoCl₂ to a final concentration of 0.5 mM.

  • Reaction Setup: Place the substrate solution in a temperature-controlled reaction vessel at 37°C with continuous stirring.

  • Enzyme Addition: Add Acylase I (a typical starting concentration is 1-2 mg of enzyme per mL of substrate solution, but this should be optimized based on the specific activity of the enzyme lot).

  • pH Control: Maintain the pH of the reaction at 8.0 by the automated or manual addition of 2 M NaOH using a pH-stat or pH meter.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour). The reaction can be followed by measuring the amount of L-amino acid produced via HPLC. The reaction is typically stopped at or near 50% conversion of the total substrate.

Part C: Separation of Products
  • Rationale: At a neutral pH, L-2-methyl-isoleucine will be a zwitterion, while N-acetyl-D-2-methyl-isoleucine will be anionic. This charge difference allows for separation on a cation-exchange resin.

  • Acidification: Once the reaction reaches ~50% conversion, stop it by acidifying the mixture to pH 5.0 with 1 M HCl. This step also helps to denature and precipitate the enzyme.

  • Enzyme Removal: Centrifuge the mixture to pellet the precipitated enzyme and filter the supernatant.

  • Chromatography:

    • Load the supernatant onto a pre-equilibrated column of a strong cation-exchange resin (e.g., Dowex 50W X8).

    • Wash the column with deionized water to elute the anionic N-acetyl-D-2-methyl-isoleucine.

    • Subsequently, elute the bound L-2-methyl-isoleucine with a dilute ammonia solution (e.g., 2 M NH₄OH).

  • Isolation: Collect the respective fractions and remove the solvent under reduced pressure to obtain the separated products.

Part D: Chemical Hydrolysis of N-acetyl-D-2-methyl-isoleucine
  • Rationale: This final step removes the protecting group from the D-enantiomer to yield the desired free amino acid.

  • Hydrolysis: Dissolve the isolated N-acetyl-D-2-methyl-isoleucine in 6 M HCl.

  • Heating: Heat the mixture under reflux for 4-6 hours.

  • Isolation: Cool the solution and remove the HCl under reduced pressure. The resulting solid is D-2-methyl-isoleucine hydrochloride, which can be further purified by recrystallization.

Part E: Analysis of Enantiomeric Purity
  • Rationale: It is essential to quantify the success of the resolution by determining the enantiomeric excess (e.e.) of the final products. Chiral HPLC is the gold standard for this analysis.[11][12]

  • Method: Use High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) designed for amino acid separation.[13]

  • Alternative: If a suitable CSP is unavailable, derivatize the amino acid samples with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers, which can then be separated on a standard reverse-phase C18 column.[5][6]

  • Quantification: Calculate the enantiomeric excess using the formula: e.e. (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100.

Data Presentation: Expected Results

The success of the protocol is measured by achieving approximately 50% conversion with high enantiomeric excess for both the product and the unreacted substrate.

ParameterTarget ValueJustification
Reaction Time 6 - 12 hoursDependent on enzyme activity and concentration.
Conversion ~50%The ideal endpoint for kinetic resolution to maximize yield and e.e. for both enantiomers.
e.e. of L-2-methyl-isoleucine >99%Indicates high stereoselectivity of the enzyme.
e.e. of N-acetyl-D-2-methyl-isoleucine >98%Confirms the enzyme does not act on the D-enantiomer.
Isolated Yield (L-enantiomer) 40 - 45%Accounts for losses during separation and purification (theoretical max is 50%).
Isolated Yield (D-enantiomer) 40 - 45%Accounts for losses during separation and chemical hydrolysis.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Conversion Rate 1. Insufficient enzyme activity. 2. Suboptimal pH or temperature. 3. Presence of enzyme inhibitors.1. Increase enzyme concentration or use a fresh batch. 2. Verify and calibrate pH meter and thermometer. Ensure pH is maintained throughout. 3. Ensure all reagents and water are of high purity.
Low Enantiomeric Excess (e.e.) 1. Non-specific enzyme activity. 2. Racemization during workup.[3] 3. Reaction allowed to proceed far beyond 50% conversion.1. Source a more selective enzyme. 2. Avoid prolonged exposure to harsh acidic or basic conditions, especially at high temperatures. 3. Carefully monitor reaction progress and stop at ~50% conversion.
Poor Separation 1. Improperly packed or equilibrated chromatography column. 2. Incorrect pH of the loading solution.1. Repack the column and ensure proper equilibration with the starting buffer. 2. Verify the pH of the sample before loading to ensure differential binding.

Conclusion

The enzymatic resolution of N-acetyl-DL-2-methyl-isoleucine using Acylase I is a powerful and highly selective method for producing the enantiomerically pure forms of this valuable non-canonical amino acid. The protocols outlined in this application note provide a robust framework for researchers in pharmaceutical and biotechnological fields. By leveraging the inherent specificity of biocatalysts, this approach circumvents many of the challenges associated with traditional chemical resolutions, offering a scalable, efficient, and environmentally conscious pathway to chirally pure building blocks essential for modern drug discovery.

References

  • Methods for producing diastereomers of isoleucine - Google Patents. (n.d.). Google Patents.
  • Microbial synthesis of enantiopure (S)-2-methylbutanoic acid via L-isoleucine catabolism in Bacillus spizizenii. (2025, March 28). PubMed.
  • Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. (n.d.). J-Stage.
  • Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids. (2020, August 11). Frontiers.
  • Application Notes and Protocols for the Enzymatic Resolution of DL-Isoleucine. (n.d.). Benchchem.
  • Enantioseparation of nonproteinogenic amino acids. (2009, March 15). PubMed.
  • Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. (2023, November 1). PubMed.
  • Recent advances in enzymatic and chemical deracemisation of racemic compounds. (2013, September 24). Beilstein Journal of Organic Chemistry.
  • Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids. (2020, August 11). Frontiers.
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Analytical Chemistry.
  • ANALYTICAL CHIRAL SEPARATION METHODS. (n.d.). IUPAC.
  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. (n.d.). John Wiley & Sons.
  • Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. (n.d.). Almac.
  • Part 6: Resolution of Enantiomers. (2025, September 15). Chiralpedia.
  • Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I. (n.d.). Whitesides Research Group - Harvard University.

Sources

Application

Protocol for N-terminal acetylation of 2-Methyl-L-isoleucine peptides

An Application Note and Protocol for the N-Terminal Acetylation of Peptides Featuring 2-Methyl-L-isoleucine Abstract N-terminal acetylation is a fundamental modification in peptide and protein science, critical for modul...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the N-Terminal Acetylation of Peptides Featuring 2-Methyl-L-isoleucine

Abstract

N-terminal acetylation is a fundamental modification in peptide and protein science, critical for modulating biological activity, enhancing stability, and mimicking native protein structures.[1][2][3] This modification, however, presents a significant synthetic hurdle when the N-terminal residue is sterically encumbered, as is the case with 2-Methyl-L-isoleucine. The quaternary α-carbon of this residue severely restricts access to the N-terminal amine. This guide provides a comprehensive, field-tested protocol for the successful N-terminal acetylation of 2-Methyl-L-isoleucine-containing peptides. We detail a robust chemical methodology using acetic anhydride, explain the rationale behind critical reaction parameters, and outline a complete workflow for purification and rigorous analytical characterization, ensuring a validated and reproducible process for researchers and drug development professionals.

Introduction: The Significance and Challenge of N-Terminal Acetylation

Over 80% of human proteins are N-terminally acetylated, a post-translational modification that profoundly impacts protein function.[1] This addition of an acetyl group (CH₃CO-) from acetyl-CoA neutralizes the positive charge of the N-terminal α-amino group at physiological pH.[1][2] This seemingly minor change has far-reaching consequences, influencing protein half-life by masking degradation signals, modulating protein-protein interactions, and ensuring proper subcellular localization.[1][4] In synthetic peptide development, N-terminal acetylation is strategically employed to increase resistance to aminopeptidases, thereby extending serum half-life, and to create a closer mimic of the native protein's internal sequence.[3][5][6]

The standard chemical approach involves the nucleophilic attack of the N-terminal amine on an acetylating agent, most commonly acetic anhydride. While effective for unhindered N-termini, this reaction becomes exceptionally challenging when the N-terminal residue is a bulky amino acid like 2-Methyl-L-isoleucine. The steric shield created by the α-methyl group and the branched side chain impedes the approach of the acetylating reagent, leading to dramatically reduced reaction rates, incomplete conversions, and the need for carefully optimized conditions to achieve the desired product without generating side-reactants. This protocol addresses this specific challenge by employing a potent, non-nucleophilic base and optimized stoichiometry to drive the reaction to completion.

Mechanistic Rationale and Experimental Workflow

The acetylation reaction proceeds via nucleophilic acyl substitution. The N-terminal amine, a nucleophile, attacks a carbonyl carbon of acetic anhydride. To facilitate this, a non-nucleophilic base, N,N-Diisopropylethylamine (DIEA), is used to deprotonate the N-terminal amine. This deprotonation is critical; it removes the positive charge, significantly increasing the amine's nucleophilicity and its ability to attack the electrophilic acetic anhydride. A slight excess of reagents is necessary to overcome the steric hindrance and ensure the reaction equilibrium favors product formation. The entire process, from peptide preparation to final characterization, follows a logical and validated workflow.

G cluster_prep 1. Preparation cluster_reaction 2. Acetylation Reaction cluster_purification 3. Workup & Purification cluster_analysis 4. Validation Peptide 2-Methyl-L-isoleucine Peptide (Lyophilized) Dissolve Dissolve in Anhydrous DMF Peptide->Dissolve Base Add DIEA (Base) (3-5 equiv.) Dissolve->Base Ac2O Add Acetic Anhydride (2-4 equiv.) Base->Ac2O React Stir at RT (2-6 h) Monitor by LC-MS Ac2O->React Quench Quench with H₂O React->Quench Evap Solvent Evaporation (Lyophilization) Quench->Evap HPLC Purify by RP-HPLC Evap->HPLC Final N-acetylated Peptide (Lyophilized Powder) HPLC->Final MS Confirm Mass (+42.04 Da) (ESI-MS) Final->MS Purity Confirm Purity (≥95%) (Analytical HPLC) Final->Purity

Figure 1: A comprehensive workflow for the synthesis and validation of N-terminally acetylated peptides.

Detailed Synthesis and Purification Protocol

This protocol is designed for a 0.10 mmol synthesis scale. All operations involving anhydrous solvents and reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent hydrolysis.

3.1. Materials and Reagents

Reagent/MaterialGradePurposeNotes
2-Methyl-L-isoleucine Peptide≥95% PurityStarting MaterialMust have a free N-terminus.
N,N-Dimethylformamide (DMF)AnhydrousReaction SolventEssential to prevent hydrolysis of acetic anhydride.
N,N-Diisopropylethylamine (DIEA)Reagent GradeNon-nucleophilic BaseDeprotonates the N-terminal amine.
Acetic Anhydride (Ac₂O)Reagent GradeAcetylating AgentSource of the acetyl group. Highly reactive with water.
Water (H₂O)HPLC GradeQuenching / HPLC Mobile PhaseUsed to stop the reaction and in purification buffers.
Acetonitrile (ACN)HPLC GradeHPLC Mobile PhaseOrganic component for reverse-phase chromatography.
Trifluoroacetic Acid (TFA)HPLC GradeHPLC Mobile Phase ModifierIon-pairing agent used to improve peak shape.

3.2. Step-by-Step Acetylation Procedure

  • Peptide Dissolution: Dissolve the 2-Methyl-L-isoleucine peptide (0.10 mmol) in anhydrous DMF (approx. 2-4 mL). Ensure complete dissolution, using gentle vortexing if necessary.

  • Basification: To the stirred solution, add DIEA (5 equiv., ~0.50 mmol). The use of a non-nucleophilic base like DIEA is crucial to prevent it from competing with the peptide's N-terminus in reacting with acetic anhydride.

  • Acetylation: Add acetic anhydride (4 equiv., ~0.40 mmol) dropwise to the reaction mixture.

    • Expert Rationale: A higher equivalence of both base and acetic anhydride is used compared to standard protocols. This is a key adaptation to overcome the significant steric hindrance from the 2-Methyl-L-isoleucine residue and drive the reaction kinetics forward.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress every 1-2 hours via LC-MS. To do this, take a ~5 µL aliquot, dilute it in 100 µL of 50% ACN/H₂O with 0.1% TFA, and analyze. The reaction is complete when the starting material is consumed and a new product with a mass increase of +42.04 Da is the major species. Due to steric hindrance, this may take 2-6 hours.

  • Quenching: Upon completion, quench the reaction by adding 0.5 mL of HPLC-grade water to hydrolyze any remaining acetic anhydride. Stir for an additional 15 minutes.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DMF. The crude product can then be directly purified or lyophilized and stored.

3.3. Purification by Reverse-Phase HPLC (RP-HPLC)

Purification is essential to remove unreacted starting material, excess reagents, and any potential side products.

  • Sample Preparation: Reconstitute the crude peptide in a minimal volume of a suitable solvent (e.g., 10-50% ACN in water).

  • Chromatography Conditions:

    • Column: Preparative C18 column (e.g., 19 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in H₂O.

    • Mobile Phase B: 0.1% TFA in ACN.

    • Gradient: An optimized gradient based on the peptide's hydrophobicity. A typical starting point is a linear gradient from 5% to 65% B over 40 minutes.

    • Detection: Monitor absorbance at 220 nm.

  • Fraction Analysis: Collect fractions corresponding to the main product peak. Analyze the purity and identity of each fraction using analytical LC-MS.

  • Lyophilization: Pool the pure fractions (>95% purity) and lyophilize to obtain the final N-acetylated peptide as a white, fluffy powder.

Analytical Validation of the Final Product

Rigorous characterization is mandatory to confirm the success of the synthesis.

Analytical TechniqueParameter MeasuredExpected Result
ESI-MS Molecular WeightObserved mass should be [M+H]⁺ of starting peptide + 42.04 Da.[5][7]
Analytical RP-HPLC PurityA single major peak, with integration ≥95%.
¹H NMR Structure ConfirmationAppearance of a new singlet peak around δ 2.0 ppm corresponding to the acetyl methyl protons.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficient reagent stoichiometry.2. Reagents (especially Ac₂O) hydrolyzed by moisture.3. Incomplete dissolution of peptide.1. Increase equivalents of DIEA and Ac₂O incrementally.2. Use fresh anhydrous DMF and new bottles of reagents.3. Ensure peptide is fully dissolved before adding reagents; add more DMF if needed.
Side Product Formation Acetylation of nucleophilic side chains (e.g., Lys, Tyr).This protocol uses a controlled excess to minimize this. If it occurs, reduce equivalents of Ac₂O or perform the reaction at 0°C to improve selectivity for the more nucleophilic N-terminus.[8]
Poor HPLC Resolution 1. Inappropriate gradient.2. Column overload.1. Run a shallow gradient to better separate the product from impurities.2. Reduce the amount of crude material loaded onto the column.

References

  • Mass Spectrometry Resource. (2007, February 17). Acetylation of Peptides and Proteins: Monograph 0003. Retrieved from Mass Spectrometry Resource. [Link]

  • CD Formulation. (n.d.). Acetylated Peptide Synthesis. Retrieved from CD Formulation. [Link]

  • CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from CDN. [Link]

  • ResearchGate. (2023). Enzymatic reaction of N-terminal acetylation and C-terminal amidation of peptides. [Diagram]. Retrieved from ResearchGate. [Link]

  • Iwasaki, M., & Ishiihama, Y. (2010). Nα Selective Acetylation of Peptides. Journal of the Mass Spectrometry Society of Japan, 58(3), 113-116. [Link]

  • Wikipedia. (n.d.). N-terminal acetylation. Retrieved from Wikipedia. [Link]

  • Thorne, A. W., & Clayton, A. L. (2012). Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. In Methods in Molecular Biology (Vol. 833, pp. 237-245). Humana Press. [Link]

  • MtoZ Biolabs. (n.d.). Acetylated Peptide Enrichment Analysis. Retrieved from MtoZ Biolabs. [Link]

  • LifeTein. (2025, August 14). Should My Peptide Be Acetylated?. Retrieved from LifeTein. [Link]

  • Burkinshaw, B. J., & Giedroc, D. P. (2023). Protein N-terminal acylation: An emerging field in bacterial cell physiology. Journal of Bacteriology, 205(4), e00302-22. [Link]

  • The Nest Group. (2009, June 12). Peptide Purification Overview. Retrieved from The Nest Group. [Link]

  • Schilling, B., et al. (2019). High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets. In Methods in Molecular Biology (Vol. 2008, pp. 119-133). Humana Press. [Link]

  • Glycoscience Protocols. (2021, October 6). O-Acetylation using acetic anhydride in pyridine. Retrieved from GlycoPODv2. [Link]

  • Hwang, C. S., Shemorry, A., & Varshavsky, A. (2010). N-Terminal Acetylation of Cellular Proteins Creates Specific Degradation Signals. Science, 327(5968), 973–977. [Link]

  • CEM Corporation. (n.d.). Automated N-terminal Acetylation. Retrieved from CEM Corporation. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Coupling Yields with 2-Methyl-L-isoleucine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common and often frustrating challenge in peptide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common and often frustrating challenge in peptide synthesis: achieving high coupling yields with the sterically hindered amino acid, 2-Methyl-L-isoleucine. The unique α,α-disubstituted nature of this residue presents significant steric barriers that can impede standard coupling protocols.[1] This resource provides a structured, question-and-answer-based approach to diagnose and resolve these issues effectively.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with 2-Methyl-L-isoleucine has resulted in a very low yield of the desired peptide. What is the most likely cause?

The primary reason for low coupling yields with 2-Methyl-L-isoleucine is the significant steric hindrance posed by the two methyl groups on the α-carbon.[1] This bulkiness physically obstructs the approach of the incoming activated amino acid to the N-terminal amine of the growing peptide chain, dramatically slowing down the rate of peptide bond formation.[2][3] Standard coupling reagents, such as carbodiimides like DCC and DIC, are often not potent enough to overcome this steric barrier, leading to incomplete reactions.[1][2]

Q2: I used a standard carbodiimide coupling reagent (DCC/DIC) and observed a low yield. What alternative coupling reagents are more effective for 2-Methyl-L-isoleucine?

For sterically demanding couplings, it is crucial to switch to more powerful in-situ activating reagents.[2] These reagents form highly reactive intermediates that can more effectively overcome the steric hindrance.

Recommended Reagent Classes:

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are significantly more effective than standard carbodiimides.[4] HATU is often considered a top choice for difficult couplings due to the formation of a highly reactive OAt-ester.[4][5]

  • Phosphonium Salts: PyBOP and PyAOP are also excellent choices for hindered couplings, demonstrating high reactivity.[4]

  • Oxyma-Based Reagents: COMU is a newer generation coupling reagent that incorporates the OxymaPure leaving group. It offers coupling efficiencies comparable to HATU but with an improved safety profile, as it avoids the use of potentially explosive HOBt or HOAt derivatives.[6]

  • Acyl Fluoride Formation: In extremely difficult cases where even potent uronium or phosphonium reagents fail, converting the carboxylic acid of the incoming amino acid to an acyl fluoride can be a highly effective strategy.[2][6] Reagents like TFFH can be used for this purpose.[6]

Data Summary: Coupling Reagent Performance

The following table summarizes the relative performance of various coupling reagents for sterically hindered amino acids.

Reagent ClassExamplesReactivity LevelKey Considerations
CarbodiimidesDCC, DICLowGenerally insufficient for α,α-disubstituted amino acids.[1][2]
Phosphonium SaltsPyBOP, PyAOPHighHighly effective for hindered couplings.[4][7]
Uronium/Aminium SaltsHBTU, HCTU, HATUHigh to Very HighHATU and HCTU are particularly powerful.[4][5] Guanidinylation of the N-terminus is a potential side reaction if excess uronium reagent is used.
Oxyma-Based ReagentsCOMUHighComparable efficiency to HATU with a better safety profile.[6]
Acyl Fluoride PrecursorsTFFHVery HighExcellent for extremely hindered couplings.[2][6]
Q3: Besides changing the coupling reagent, can I modify my reaction conditions to improve the yield?

Yes, optimizing the reaction conditions is a critical and effective strategy.

  • Increase Reaction Time: Steric hindrance slows down the reaction rate.[2] Extending the coupling time from the standard 1-2 hours to several hours, or even overnight, can help drive the reaction to completion.[2][5]

  • Elevate the Temperature: Gently heating the reaction can help overcome the activation energy barrier.[2] However, this should be done cautiously (e.g., 40-50°C) to minimize the risk of racemization.[5][8]

  • Microwave-Assisted Peptide Synthesis (MAPS): This technique is highly effective for driving difficult couplings to completion quickly and efficiently by using microwave energy to heat the reaction.[2][9]

  • Solvent Choice: The solvent plays a crucial role in solvating the peptide-resin complex.[2] Poor solvation can lead to peptide aggregation, further hindering the reaction.[10] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[2][11] For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[2]

Q4: I am concerned about potential side reactions when using more potent coupling reagents and harsher conditions. What are the common side reactions and how can I mitigate them?

The primary side reaction of concern, especially when using forcing conditions, is racemization . This is the loss of stereochemical integrity at the α-carbon of the amino acid being coupled.[8]

Mitigation Strategies for Racemization:

  • Choice of Base: The base used during coupling can significantly influence the extent of racemization. While DIPEA is commonly used, for amino acids prone to racemization, a weaker base like N-methylmorpholine (NMM) or sym-collidine is recommended.[6]

  • Pre-activation Time: Minimize the pre-activation time of the amino acid with the coupling reagent before adding it to the resin-bound peptide. Prolonged pre-activation can increase the risk of forming oxazolone, an intermediate that is prone to racemization.[12][13]

  • Additives: The inclusion of additives like HOBt or Oxyma Pure in the coupling reaction can help to suppress racemization.[4][12]

Another potential side reaction with uronium/aminium reagents is guanidinylation of the N-terminal amine if an excess of the coupling reagent relative to the carboxylic acid is used.[4] Using phosphonium-based reagents like PyBOP can avoid this issue.

Q5: How can I confirm that the coupling reaction has gone to completion?

It is essential to monitor the progress of the coupling reaction to ensure it has proceeded to completion before moving on to the next step in the synthesis.[14]

  • Kaiser Test (Ninhydrin Test): This is a widely used qualitative test to detect the presence of free primary amines on the resin.[14][15] A blue color indicates an incomplete coupling. A clear or yellowish color indicates a complete reaction.

  • Chloranil Test or Isatin Test: These tests are useful for confirming the coupling to secondary amines, such as proline, where the Kaiser test is not reliable.[15]

  • Mass Spectrometry (MS) Analysis: After cleavage of a small sample of the peptide from the resin, analysis by mass spectrometry can confirm the presence of the desired product and identify any deletion sequences resulting from incomplete coupling.[5]

Experimental Protocols & Workflows

Protocol 1: High-Efficiency Coupling of 2-Methyl-L-isoleucine using HATU

This protocol describes a robust method for coupling sterically hindered amino acids on a solid support.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Pre-activation of Amino Acid: In a separate vial, dissolve Fmoc-2-Methyl-L-isoleucine (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow this pre-activation mixture to stand for 1-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature. For extremely difficult couplings, the reaction time can be extended overnight.[2][5]

  • Monitoring: Perform a Kaiser test on a small sample of the resin to check for completion.

  • Double Coupling (if necessary): If the Kaiser test is positive (blue beads), indicating an incomplete reaction, drain the reaction vessel and repeat steps 3-5 with a fresh solution of activated amino acid.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Capping (Optional but Recommended): To block any unreacted N-terminal amines and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.

  • Final Wash: Wash the resin with DMF followed by DCM and methanol before proceeding to the next synthesis cycle.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low coupling yields with 2-Methyl-L-isoleucine.

TroubleshootingWorkflow Start Low Coupling Yield with 2-Methyl-L-isoleucine CheckReagent Q: What coupling reagent was used? Start->CheckReagent Carbodiimide Standard Carbodiimide (DCC, DIC) CheckReagent->Carbodiimide Identified Uronium Uronium/Phosphonium (HATU, PyBOP, etc.) CheckReagent->Uronium Identified SwitchReagent Action: Switch to a more potent reagent (e.g., HATU, HCTU, PyBOP, COMU) Carbodiimide->SwitchReagent CheckConditions Q: What were the reaction conditions? Uronium->CheckConditions SwitchReagent->CheckConditions StandardConditions Standard Time/Temp CheckConditions->StandardConditions Identified OptimizedConditions Optimized Conditions CheckConditions->OptimizedConditions Identified Optimize Action: Optimize Conditions - Increase reaction time - Elevate temperature (cautiously) - Use Microwave Synthesis StandardConditions->Optimize CheckMonitoring Q: Was the reaction monitored for completion? OptimizedConditions->CheckMonitoring Optimize->CheckMonitoring NoMonitoring No CheckMonitoring->NoMonitoring Identified YesMonitoring Yes CheckMonitoring->YesMonitoring Identified ImplementMonitoring Action: Implement monitoring (Kaiser Test) NoMonitoring->ImplementMonitoring DoubleCouple Action: Perform double coupling and/or capping YesMonitoring->DoubleCouple FinalReview Review synthesis protocol and consider - Solvent choice (NMP > DMF) - Base selection (weaker base to reduce racemization) ImplementMonitoring->FinalReview DoubleCouple->FinalReview

Caption: Troubleshooting workflow for low coupling yields.

References

  • Katritzky, A. R., et al. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Published June 20, 2007. Available at: [Link]

  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Published August 6, 2025. Available at: [Link]

  • van der Meel, R., et al. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. PMC. Published January 3, 2024. Available at: [Link]

  • JPT Peptide Technologies. Optimizing Peptide Coupling: Key Techniques. Available at: [Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Published May 1, 2011. Available at: [Link]

  • Gentile, F., et al. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Available at: [Link]

  • MDPI. Epimerisation in Peptide Synthesis. Published December 8, 2023. Available at: [Link]

  • ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids. Available at: [Link]

  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • Bibliomed. Side reactions in peptide synthesis: An overview. Published June 2, 2018. Available at: [Link]

  • Merck Millipore. Novabiochem®. Available at: [Link]

  • Figshare. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Published July 20, 2007. Available at: [Link]

  • ResearchGate. Procedures to Improve Difficult Couplings. Published August 10, 2025. Available at: [Link]

  • PubMed. Efficient peptide coupling involving sterically hindered amino acids. Available at: [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available at: [Link]

  • ResearchGate. Side reactions in peptide synthesis: An overview. Published August 12, 2018. Available at: [Link]

  • AAPPTec. Improving the Purity and Yield of Longer Peptides. Available at: [Link]

  • Royal Society of Chemistry. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Published January 7, 2022. Available at: [Link]

  • ResearchGate. Table 5 Peptide coupling reactions of N-arylated isoleucine derivatives. Available at: [Link]

  • PubMed. Strategy for improving L-isoleucine production efficiency in Corynebacterium glutamicum. Published March 15, 2019. Available at: [Link]

  • ChemRxiv. Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides. Published November 11, 2025. Available at: [Link]

  • Royal Society of Chemistry. NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Available at: [Link]

Sources

Optimization

Overcoming steric hindrance in alpha-methyl amino acid coupling

Technical Support Center: Overcoming Steric Hindrance in -Methyl Amino Acid Coupling Topic: Advanced protocols for the synthesis of peptides containing -disubstituted amino acids (e.g., Aib, -Me-Phe). Audience: Senior Re...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Overcoming Steric Hindrance in -Methyl Amino Acid Coupling

Topic: Advanced protocols for the synthesis of peptides containing


-disubstituted amino acids (e.g., Aib, 

-Me-Phe). Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists. Author: Senior Application Scientist, Peptide Chemistry Division.

Introduction: The Tetrahedral Gatekeeper

Welcome to the technical support hub. If you are here, you are likely facing the "Tetrahedral Gatekeeper": the massive steric wall created by the geminal dimethyl (or methyl/alkyl) effect at the


-carbon.

In standard amino acids, the


-proton provides a lane for nucleophilic attack. In 

-methyl amino acids (e.g., Aib), that lane is blocked by a methyl group. This steric bulk does two things:
  • Shields the Carbonyl: It prevents the incoming amine from attacking the activated ester.

  • Reduces Nucleophilicity: If the

    
    -methyl residue is the amine component (coupling to it), the steric clash destabilizes the transition state of the next coupling.
    

This guide moves beyond standard HBTU/DIC protocols, which will almost certainly fail or result in deletion sequences for these residues.

Module 1: Reagent Selection & Chemical Strategy

Q: My standard HATU/DIPEA coupling is stalling at 40% conversion after 2 hours. Should I just add more HATU?

A: No. Switching to a Phosphonium salt or Acid Fluoride is required.

The Failure Mode: While HATU is powerful, it is a uronium/aminium salt.[1] In slow reactions (like hindered


-methyl couplings), the unreacted amine can attack the HATU itself rather than the amino acid, leading to guanidinylation . This permanently "caps" your peptide chain, terminating synthesis.

The Solution: PyAOP or TFFH [2]

  • PyAOP (Phosphonium): Unlike HATU, PyAOP cannot guanidinylate the amine.[1] It maintains the high reactivity of the HOAt (7-azabenzotriazole) leaving group but is safe for prolonged reaction times.

  • TFFH (Acid Fluorides): For the most difficult cases (e.g., Aib-Aib couplings), acid fluorides are superior. They are small, highly reactive electrophiles that suffer less steric repulsion than bulky active esters.

Visual Guide: Reagent Decision Tree

ReagentSelection Start Start: Steric Assessment IsHindered Is the coupling hindered? (e.g., Aib, N-Me, α-Me-Phe) Start->IsHindered Standard Use HBTU or DIC/Oxyma IsHindered->Standard No (Ala, Gly, Phe) IsExtreme Is it 'Extreme' hindrance? (e.g., Aib-Aib, coupling to N-Me) IsHindered->IsExtreme Yes PyAOP Use PyAOP / HOAt (Avoids Guanidinylation) IsExtreme->PyAOP Moderate (Val, Ile) TFFH Use TFFH (Acid Fluoride) (Smallest Electrophile) IsExtreme->TFFH Severe (Aib, α-Me)

Figure 1: Decision matrix for selecting coupling reagents based on steric severity.

Module 2: Experimental Protocols

Protocol A: The TFFH Acid Fluoride Method

Recommended for Aib-Aib linkages or coupling to N-methylated residues.

Mechanism: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) converts the Fmoc-AA-OH into an acid fluoride in situ.[3]

Step-by-Step:

  • Dissolution: Dissolve Fmoc-

    
    -Me-AA-OH (4.0 eq) and TFFH (4.0 eq) in dry DMF.
    
    • Note: Do not use NMP for the activation step if possible; DMF promotes cleaner fluoride formation.

  • Activation: Add DIPEA (8.0 eq). Shake/Vortex for 2 minutes pre-activation.

    • Critical: Do not activate longer than 5 minutes to avoid hydrolysis or rearrangement.

  • Coupling: Add the activated solution to the resin-bound amine.

  • Duration: React for 60 minutes (or 2x 30 min double couple).

  • Monitoring: Standard Kaiser test may fail due to steric shielding of the amine. Use the Chloranil test (for secondary amines) or micro-cleavage followed by HPLC/MS.

Protocol B: Microwave-Assisted Coupling

Heat is the great equalizer for steric hindrance.

Why it works:


-methyl amino acids often induce helical folding or aggregation on the resin. Microwave energy disrupts these aggregates (interchain hydrogen bonds) and provides the kinetic energy to overcome the activation barrier.

Optimized Parameters (CEM/Biotage Systems):

ParameterSettingRationale
Temperature 75°CHigh enough to overcome sterics, low enough to prevent Fmoc cleavage.
Power 30-50WDynamic power cycling prevents overheating ("hot spots").
Time 10 minExtended time vs standard (2 min) ensures completion.
Solvent NMPHigher boiling point and better swelling for aggregated sequences than DMF.

Module 3: Troubleshooting & FAQs

Q: I am seeing a "Deletion Sequence" where the -methyl AA is missing entirely.

Diagnosis: The coupling of the


-methyl AA failed.
Fix: 
  • Double Couple: Perform the coupling twice. First with PyAOP/HOAt, second with TFFH.

  • Check Solubility:

    
    -methyl AAs are hydrophobic. Ensure they are fully dissolved before adding to the resin.
    
  • Resin Loading: Use low-loading resin (0.2 - 0.3 mmol/g). Steric crowding between chains on the resin surface can mimic intrinsic steric hindrance.

Q: The -methyl AA is there, but I can't couple the next amino acid.

Diagnosis: The nucleophile (the amine of the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-methyl AA) is sterically hindered.[4][5] This is often harder than the initial attachment.
Fix: 
  • Use "Bullet" Reagents: Use COMU or Oxyma Pure. These create highly reactive esters.

  • Capping: Acetylate unreacted amines after the coupling step to prevent deletion sequences from growing into "n-1" impurities that are hard to purify.

  • Temperature: Increase coupling temperature to 90°C for this specific step (if using Fmoc chemistry; avoid for Cys/His to prevent racemization).

Q: Can I use the Chloranil test?

A: Yes.

  • Kaiser (Ninhydrin): Detects primary amines. It works for Aib (which has a primary amine), but the color development is slow due to sterics.

  • Chloranil: Detects secondary amines. Essential if you are coupling to N-methyl Aib or Proline.

  • Recommendation: For ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -methyls, perform a "micro-cleavage" (cleave 5-10 beads with TFA/TIS/H2O) and run on LC-MS to confirm coupling efficiency. Colorimetric tests are unreliable for these sterically "buried" amines.
    
Visual Guide: The "Steric Wall" Mechanism

StericMechanism cluster_0 Standard Activation cluster_1 Alpha-Methyl Activation AA_Std Standard AA (H-Alpha) Attack_Std Nucleophile Access: EASY AA_Me Alpha-Me AA (Me-Alpha) Block Steric Wall (Methyl Group) AA_Me->Block Attack_Me Nucleophile Access: BLOCKED Block->Attack_Me Repulsion Solution Solution: Small Electrophile (Acid Fluoride) + Heat (Microwave) Attack_Me->Solution

Figure 2: Schematic representation of steric blockage preventing nucleophilic attack, resolved by using smaller electrophiles (Acid Fluorides) and thermal energy.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[3][6] Journal of the American Chemical Society, 117(19), 5401–5402. [Link]

  • Wenschuh, H., et al. (2002). Microsystems for combinatorial chemistry: An optimized generation of amino acid fluorides. Journal of Organic Chemistry, 67, 1161. [Link]

  • Collins, J. M., et al. (2014). Microwave-Enhanced Synthesis of Peptides and Proteins.[7][8][9] Organic Process Research & Development, 18(11), 1618–1623. [Link]

Sources

Troubleshooting

Advanced SPPS Support Center: Fmoc-2-Methyl-L-Isoleucine Deprotection

Ticket ID: #SPPS-OPT-2MeIle Subject: Optimizing reaction kinetics for sterically hindered -methyl amino acids Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Executive Summary & Kinetic Chal...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SPPS-OPT-2MeIle Subject: Optimizing reaction kinetics for sterically hindered


-methyl amino acids
Assigned Specialist:  Senior Application Scientist, Peptide Chemistry Division

Executive Summary & Kinetic Challenge

The Core Issue: You are encountering sluggish or incomplete deprotection because Fmoc-2-Methyl-L-isoleucine (2-Me-Ile) presents a "perfect storm" of steric hindrance.

  • 
    -Methylation:  The quaternary 
    
    
    
    -carbon creates a "molecular umbrella," physically blocking the base from abstracting the acidic proton on the Fmoc fluorenyl ring (E1cB mechanism).
  • 
    -Branching:  The isoleucine side chain adds bulk adjacent to the reaction site, further restricting rotational freedom and solvent access.
    

Standard conditions (20% piperidine,


 min) often yield <50% deprotection for this residue, leading to deletion sequences (

peptides) in your final product.

Optimized Protocols

Protocol A: Chemical Acceleration (The DBU Cocktail)

Best for: Room temperature synthesis, automated synthesizers without heating.

The Logic: Piperidine (pKa ~11.[1]1) is nucleophilic but not basic enough to overcome the kinetic barrier of the


-methyl shield rapidly. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)  is a stronger, non-nucleophilic base (pKa ~13.5) that drastically accelerates proton abstraction.
ComponentConcentrationRole
Piperidine 20% (v/v)Scavenger: Traps the liberated dibenzofulvene (DBF) to prevent re-attachment.[2]
DBU 2% (v/v)Accelerator: Drives the initial deprotonation of the Fmoc group.
Solvent DMFMedium: Polar aprotic solvent stabilizes the charged intermediate.

Step-by-Step Workflow:

  • Wash: DMF (

    
     min).
    
  • Deprotection 1 (Flash): Add 2% DBU / 20% Piperidine in DMF. Agitate for 5 minutes . Drain.

  • Deprotection 2 (Completion): Add fresh cocktail. Agitate for 15 minutes .

  • Wash: DMF (

    
     min) to remove all traces of DBU.
    

CRITICAL WARNING: DBU promotes aspartimide formation .[3][4] If your peptide contains Asp(OtBu) residues before this step (closer to the C-terminus), add 0.1 M HOBt to the deprotection cocktail to suppress this side reaction [1][2].

Protocol B: Thermal Acceleration (Microwave Assisted)

Best for: Difficult sequences, aggregation-prone regions.

The Logic: Thermal energy provides the necessary activation energy to overcome the steric barrier. Microwave irradiation creates localized superheating and dipolar rotation, aligning the polar amide backbone and improving solvent accessibility.

ParameterSettingRationale
Temperature 75°C - 90°CHigh energy required for

-dialkyl amino acids (Aib analogs).
Base 20% PiperidineAt 90°C, DBU is usually unnecessary and increases side-reaction risks.
Time 2 minutes (Ramp) + 2 minutes (Hold)Short exposure minimizes racemization of other sensitive residues.

Step-by-Step Workflow:

  • Ramp: Heat to 90°C over 2 minutes (approx. 50-100W power).

  • Hold: Maintain 90°C for 2 minutes.

  • Cool/Wash: Immediate DMF wash to stop reaction and remove hot base.

Troubleshooting Logic & Diagnostics

If you suspect incomplete reaction, do not proceed to the next coupling. Capping unreacted amines will terminate the chain, but proceeding will create difficult-to-separate deletion impurities.

Diagnostic Workflow (DOT Visualization)

TroubleshootingLogic Start Suspect Incomplete Deprotection of 2-Me-Ile Test Perform Micro-Cleavage (HPLC/MS Analysis) Start->Test Result Result? Test->Result Pass >99% Deprotected (Proceed to Coupling) Result->Pass Clean Mass Fail <99% Deprotected (Deletion Sequence Present) Result->Fail Fmoc-Mass Found Action2 Switch to Protocol B (Microwave 90°C) Fail->Action2 If Microwave Available CheckAsp Contains Asp(OtBu)? Fail->CheckAsp If using RT Action1 Switch to Protocol A (Add 2% DBU) Action1->Test Re-test Action2->Test Re-test CheckAsp->Action1 No AddHOBt Add 0.1M HOBt to DBU Cocktail CheckAsp->AddHOBt Yes AddHOBt->Action1

Figure 1: Decision tree for diagnosing and correcting incomplete deprotection events.

FAQ: Common Failure Modes

Q: Why did the Kaiser Test fail to show blue beads even after DBU treatment? A: The Kaiser (ninhydrin) test relies on the formation of Ruhmann's purple. The steric bulk of the 2-Me-Ile


-methyl group hinders the approach of ninhydrin molecules to the free amine.
  • Solution: Do not rely on Kaiser for this residue. Use the Chloranil test (typically for secondary amines, but effective here for detection) or, preferably, UV monitoring of the deprotection solution (looking for the fulvene adduct at 301 nm) [3]. The most reliable method is a mini-cleavage and MS analysis.

Q: I see a peak corresponding to [M-18] in my mass spec. What is this? A: This is likely DKP (Diketopiperazine) formation . If 2-Me-Ile is at the N-terminus of a dipeptide (especially before Proline or Glycine), the free amine can attack the C-terminal ester, cyclizing and cleaving itself off the resin.

  • Solution: This is a time-dependent side reaction. Use short, high-intensity deprotection (Microwave) and couple the next amino acid immediately. Avoid leaving the resin in the deprotected state.

Comparative Data: Base Efficiency

The following table summarizes the half-life (


) of Fmoc removal on hindered residues (based on Aib/N-Me-Ala models) [4].
Condition

(Hindered AA)
Efficiency RatingRisk Profile
20% Piperidine (RT) > 15 minsLowIncomplete reaction
20% Piperidine (Microwave 75°C) < 1 minHighLow (if <5 min)
2% DBU / 2% Piperidine (RT) ~ 1-3 minsHighAspartimide (High)
50% Morpholine (RT) > 60 minsVery LowNot recommended

References

  • Wade, J. D., et al. (1991).[4] Use of DBU for Fmoc deprotection.[2][3][4][5][6][7][8] Peptide Research, 4, 194.[4]

  • Aapptec Technical Support. Fmoc Removal with DBU. Technical Bulletin 1173.

  • BenchChem Support. Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis.

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[9][10] Application Note ap0150.

Sources

Optimization

Technical Support Center: Preventing Racemization During 2-Methyl-L-isoleucine Activation

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are incorporating sterically hindered, α,α-disubstituted am...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are incorporating sterically hindered, α,α-disubstituted amino acids, specifically 2-Methyl-L-isoleucine, into their peptide sequences. The unique quaternary α-carbon of this amino acid presents significant challenges, most notably the heightened risk of racemization during carboxyl group activation. This document provides in-depth troubleshooting advice, validated protocols, and a clear explanation of the underlying chemical mechanisms to ensure the stereochemical integrity of your final peptide product.

Frequently Asked Questions (FAQs)

Q1: Why is 2-Methyl-L-isoleucine so susceptible to racemization during activation?

A1: The primary challenge with 2-Methyl-L-isoleucine and other α,α-disubstituted amino acids stems from severe steric hindrance around the carboxyl group. This bulkiness dramatically slows down the rate of the desired coupling reaction. As a result, the activated amino acid intermediate exists for a longer period before it can react with the N-terminal amine of the peptide chain. This extended lifetime provides a larger window of opportunity for competing side reactions, most notably the formation of an oxazolone intermediate, which is the principal pathway to racemization.[1][2]

Q2: What is the main chemical pathway that leads to racemization?

A2: Racemization during peptide coupling predominantly occurs through the formation of a planar 5(4H)-oxazolone (also called an azlactone) intermediate.[1][2] The activated carboxyl group of the N-protected amino acid cyclizes, and the proton on the α-carbon of this oxazolone is highly acidic. A base present in the reaction mixture can easily abstract this proton, leading to a loss of stereochemistry.[1] When the incoming amine attacks this now achiral intermediate, it can do so from either face, resulting in a mixture of L- and D-isomers in the final peptide.[1]

Q3: Which class of coupling reagents is best for minimizing racemization with this amino acid?

A3: For sterically hindered amino acids like 2-Methyl-L-isoleucine, high-potency in-situ activating reagents are strongly recommended.[3] Uronium/aminium salts, particularly those based on the HOAt (1-Hydroxy-7-azabenzotriazole) or OxymaPure (Ethyl 2-cyano-2-(hydroximino)acetate) moieties, are superior.[4][5][6] Reagents like HATU are considered highly effective because they form very reactive OAt-esters.[6][7][8] This high reactivity accelerates the main coupling reaction, which kinetically outcompetes the side reaction of oxazolone formation, thereby suppressing racemization.[1] Standard carbodiimide reagents like DIC, if used, must be paired with a racemization-suppressing additive like OxymaPure.[9]

Q4: How important is the choice of base in the coupling reaction?

A4: The choice of base is critical. A strong, sterically unhindered base can accelerate the abstraction of the α-proton from the oxazolone intermediate, promoting racemization.[9][10] Therefore, for challenging couplings, a weaker, more sterically hindered base is preferred. 2,4,6-Collidine (TMP) is an excellent choice as its bulkiness disfavors the proton abstraction that leads to racemization.[9][10] While widely used, Diisopropylethylamine (DIPEA) should be used with caution and at the lowest effective concentration due to its higher basicity compared to collidine.[4][9]

Troubleshooting Guide: Common Issues & Solutions
Problem Encountered Probable Cause(s) Recommended Solution(s)
High Diastereomeric Impurity Detected by HPLC/MS 1. Sub-optimal Coupling Reagent: Using carbodiimides (DCC, DIC) alone or HOBt-based reagents (HBTU) which are less effective for hindered residues.[3][11] 2. Incorrect Base: Use of a strong, non-hindered base like triethylamine or an excess of DIPEA.[10] 3. Prolonged Pre-activation: Allowing the amino acid and coupling reagent to sit for too long before adding to the peptide.[2][9] 4. Elevated Temperature: Running the coupling reaction at elevated temperatures to force the reaction.[12]1. Switch to a Superior Reagent: Employ HATU or COMU, which form highly reactive activated esters and are known to suppress racemization.[1][4][7] 2. Change the Base: Use a sterically hindered, weaker base like 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM).[9] 3. Minimize Activation Time: Add the coupling reagent to the amino acid solution immediately before introducing it to the deprotected peptide-resin. 4. Control Temperature: Perform the coupling at room temperature or consider lowering it to 0°C if racemization persists.[12]
Coupling Reaction is Slow or Stalls (Positive Kaiser Test) 1. Extreme Steric Hindrance: The inherent difficulty of coupling two bulky residues.[3] 2. Peptide Aggregation: The growing peptide chain on the solid support is folding, blocking access to the N-terminal amine.[13] 3. Insufficient Reagent Potency: The chosen coupling reagent is not powerful enough to overcome the activation energy barrier.[3]1. Increase Reaction Time & Double Couple: Allow the reaction to proceed for a longer duration (e.g., 2-4 hours or overnight) and perform a second coupling with fresh reagents.[3] 2. Improve Solvation: Switch from DMF to N-methylpyrrolidone (NMP), which has superior solvating properties, or use a solvent mixture.[3] Microwave-assisted synthesis can also be highly effective at breaking up aggregation.[3][13] 3. Use the Most Potent Reagents: Ensure you are using a top-tier reagent like HATU or consider converting the amino acid to an acyl fluoride using a reagent like TFFH for extremely difficult cases.[3][4]
Visualizing the Racemization Pathway

The following diagram illustrates the critical choice point during the activation of an N-protected amino acid. The desired pathway is the rapid formation of the peptide bond, while the competing pathway leads to a loss of stereochemical integrity through an oxazolone intermediate.

racemization_pathway AA Nα-Protected 2-Methyl-L-isoleucine Activated Activated Intermediate (e.g., OAt-ester) AA->Activated + HATU/Base Desired Desired L-Peptide (Stereochemically Pure) Activated->Desired + Peptide (Fast, k_couple) Oxazolone Oxazolone Intermediate (Planar, Achiral) Activated->Oxazolone Cyclization (Slow, k_racemize) Peptide Resin-Bound Peptide (Free N-Terminus) Peptide->Desired Racemized Racemized Peptide (L- and D-mixture) Peptide->Racemized Oxazolone->Racemized + Peptide Base Base (e.g., DIPEA) Base->Oxazolone

Caption: Competing pathways during activation. Efficient coupling (green) vs. racemization via oxazolone (yellow/red).

Validated Experimental Protocol: HATU-Mediated Coupling

This protocol is designed to maximize coupling efficiency while minimizing the risk of racemization for 2-Methyl-L-isoleucine. It assumes a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) workflow.

Materials:

  • Fmoc-2-Methyl-L-isoleucine-OH (3.0 eq.)

  • HATU (2.9 eq.)

  • 2,4,6-Collidine (TMP) (6.0 eq.)

  • Deprotected peptide-resin (1.0 eq.)

  • Anhydrous N-methylpyrrolidone (NMP)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (confirmed by a negative Kaiser test after extensive washing with DMF/NMP). Swell the resin in anhydrous NMP.

  • Amino Acid Solution: In a separate, dry reaction vessel, dissolve Fmoc-2-Methyl-L-isoleucine-OH in NMP.

  • Activation and Coupling (Critical Step):

    • Add the 2,4,6-Collidine to the amino acid solution.

    • Add the HATU to the amino acid/base solution. Crucially, do not wait. Immediately add this freshly prepared activation mixture to the vessel containing the swelled, deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. The extended time is to counteract the steric hindrance.

  • Monitoring: After the coupling period, take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser test to check for the presence of free primary amines.

  • Troubleshooting Mid-Protocol:

    • If Kaiser Test is Positive: This indicates an incomplete reaction. Filter the resin, wash with NMP, and perform a second coupling (double couple) using a fresh preparation of activated amino acid (Steps 2-4).

    • If Kaiser Test is Negative: The coupling is complete. Proceed with washing the resin thoroughly with NMP and DCM to remove all soluble reagents and byproducts before moving to the next deprotection/coupling cycle.

Self-Validation Checkpoint: After cleavage and purification of the final peptide, the stereochemical purity should be assessed using chiral HPLC or an equivalent analytical technique to quantify any D-isomer formation.

Workflow for Optimized Coupling

The following diagram outlines the logical flow of the recommended protocol, emphasizing the critical step of immediate transfer after activation.

workflow start Start: Deprotected Peptide-Resin prep_aa 1. Prepare Solution: Fmoc-2-Me-Ile-OH + Collidine in NMP start->prep_aa activate 2. Activate: Add HATU to solution prep_aa->activate combine 3. IMMEDIATELY Add Mixture to Resin activate->combine No pre-activation delay! react 4. React for 2-4 hours at Room Temperature combine->react kaiser 5. Perform Kaiser Test react->kaiser wash Wash Resin Thoroughly kaiser->wash Negative double_couple Repeat Steps 1-4 (Double Couple) kaiser->double_couple Positive next_step Proceed to Next Synthesis Cycle wash->next_step double_couple->react

Caption: Recommended workflow for coupling 2-Methyl-L-isoleucine to minimize racemization.

References
  • WuXi AppTec. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1205 - HATU. Retrieved from [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Wiley Online Library. (n.d.). 7.4 Racemization Assays. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Solubilizing Hydrophobic Non-Canonical Amino Acids (ncAAs)

Welcome to the Advanced Applications Support Center. Subject: Troubleshooting Solubility for Hydrophobic ncAAs (e.g., pBpa, Boc-Lys, Acetyl-Lys) Ticket Priority: High (Impacts in vivo incorporation and cell viability) Co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Support Center. Subject: Troubleshooting Solubility for Hydrophobic ncAAs (e.g., pBpa, Boc-Lys, Acetyl-Lys) Ticket Priority: High (Impacts in vivo incorporation and cell viability)

Core Principles & Solvent Selection

User Question: I am trying to dissolve p-benzoyl-L-phenylalanine (pBpa) and N-epsilon-acetyl-lysine for a genetic code expansion experiment. They won't dissolve in water, and adding 100% DMSO kills my cells. What is the correct solvent system?

Scientist’s Diagnosis: The failure to dissolve usually stems from treating ncAAs solely as "hydrophobic small molecules" rather than zwitterionic amino acids. At neutral pH (water/PBS), these molecules often sit near their isoelectric point (pI), where net charge is zero and solubility is lowest.

The Solution: You must drive the molecule away from its pI using extreme pH (Acid/Base) before dilution, or use specific inclusion complexes.

The Solubility Decision Matrix

Use this workflow to select the correct solvent system for your specific ncAA.

SolubilityMatrix Start Select ncAA Type Aromatic Aromatic/Bulky (e.g., pBpa, Azido-Phe) Start->Aromatic Aliphatic Protected Sidechains (e.g., Boc-Lys, Alloc-Lys) Start->Aliphatic BaseSol Alkaline Solubilization (0.2M - 1M NaOH) Aromatic->BaseSol Primary Method OrgSol Organic Solvent (DMSO / DMF) Aliphatic->OrgSol Primary Method ToxCheck Check Cell Line Sensitivity BaseSol->ToxCheck OrgSol->ToxCheck DirectAdd Direct Addition (Bacteria/Yeast) ToxCheck->DirectAdd Robust Cells Cyclo Cyclodextrin Complex (Mammalian/Sensitive) ToxCheck->Cyclo Sensitive Cells

Figure 1: Decision matrix for selecting the initial solubilization strategy based on ncAA chemistry and host organism sensitivity.

Protocols & Methodology

Method A: The Alkaline Shift (Best for pBpa)

Mechanism: Deprotonation of the carboxylic acid group (


) and the side chain (if applicable) drastically increases polarity, forcing the molecule into solution.
Application: E. coli, Yeast, and robust Mammalian lines.

Protocol:

  • Weigh: Measure required amount of ncAA (e.g., pBpa).

  • Solubilize: Add 1M NaOH to create a stock concentration of 100 mM - 200 mM .

    • Note: The solution should turn clear almost instantly. If not, vortex vigorously.

  • Dilute: Add this stock directly to the culture media.

    • Buffering: The culture media (LB, 2xYT, or DMEM) usually has sufficient buffering capacity to neutralize the small volume of NaOH added.

    • Verification: If the media turns bright pink (phenol red indicator) or precipitates, pre-dilute the stock 1:1 with 1M HEPES (pH 7.4) before adding to cells.

Method B: The "Dropwise" Organic Solvent (DMSO/DMF)

Mechanism: Solvates hydrophobic regions but risks "crashing out" upon contact with aqueous media. Application: Protected lysines (Boc-Lys, Acetyl-Lys).

Protocol:

  • Stock Prep: Dissolve ncAA in 100% anhydrous DMSO to 500 mM - 1 M .

    • Why high conc? To minimize the final volume of DMSO added to cells.

  • Heating: Warm your culture media to 37°C before addition. Cold media promotes precipitation.

  • The Dropwise Technique:

    • Place culture vessel on a magnetic stirrer (slow stir) or swirl manually.

    • Add the DMSO stock dropwise into the vortex of the media.

    • Critical: Do not blast the stock in; this creates a local high-concentration pocket that forces precipitation.

Method C: Cyclodextrin Inclusion (The "Pro" Tip)

Mechanism: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a "bucket" around the hydrophobic side chain, shielding it from water while remaining soluble. Application: Sensitive mammalian cells (Neurons, Stem Cells) where DMSO > 0.1% is toxic.

Protocol:

  • Prepare 20% (w/v) HP-β-CD in PBS. Filter sterilize.[1]

  • Add ncAA powder to the Cyclodextrin solution.

  • Sonicate at 40°C for 30–60 minutes until dissolved.

  • Add this complex to cell media. (This eliminates DMSO toxicity entirely).

Troubleshooting: The "Crash-Out" Effect

User Question: I made a clear stock solution in DMSO, but the moment I added it to my LB media, it turned cloudy. Is this contamination?

Scientist’s Diagnosis: This is solvent shock precipitation , not contamination. You created a local supersaturated zone where the ncAA became insoluble before it could disperse.

The Physics of Precipitation

When a hydrophobic solute in DMSO hits water, the DMSO mixes with water faster than the solute can disperse. The solute is left "naked" in water and aggregates immediately.

CrashOut cluster_0 The Critical Moment Step1 DMSO Stock Added to Media Process1 DMSO diffuses into water rapidly Step1->Process1 Process2 ncAA left behind (Supersaturation) Process1->Process2 Process3 Hydrophobic interaction dominates Process2->Process3 Result PRECIPITATION (Cloudy Media) Process3->Result Correction PREVENTION: 1. Pre-warm media 2. Rapid stirring during addition 3. Use NaOH stock (if applicable) Result->Correction

Figure 2: Mechanism of solvent shock precipitation ("Crash-out") and prevention strategies.

Recovery Steps:

  • Don't Filter: If you filter cloudy media (0.22 µm), you remove the ncAA. The experiment is dead.

  • Heat & Stir: Heat the media to 37°C (or 42°C for E. coli) and stir for 20 minutes. Often, the precipitate will redissolve.[2]

  • Sonication: If possible, sonicate the media bottle (bath sonicator) to break aggregates.

Solvent Compatibility & Toxicity Data

Use this reference table to determine the safety margin for your specific host organism.

Solvent SystemSolubility PowerE. coli ToleranceMammalian ToleranceBest For...
1M NaOH High (for acids)High (buffers out)Mod (buffers out)pBpa , Tyrosine analogs
100% DMSO High (universal)< 5% v/v< 0.5% v/vBoc-Lys , Aliphatic chains
DMF Very High< 2% v/v< 0.1% v/vExtremely hydrophobic ncAAs
HP-β-CD ModerateHighVery HighSensitive Cells , In vivo mice studies
Tween-80 Low< 0.1%< 0.05%Preventing aggregation (Auxiliary)

FAQs (Frequently Asked Questions)

Q: Can I autoclave media containing ncAAs? A: Generally, No. Most ncAAs (especially pBpa and Azides) are heat-sensitive or light-sensitive. Always filter-sterilize the ncAA stock and add it to autoclaved media that has cooled to roughly 50°C.

Q: My pBpa stock in NaOH turned yellow. Is it bad? A: A slight yellow tint is normal for concentrated aromatic amines in alkaline conditions. However, dark brown indicates oxidation. Store stocks at -20°C and protect from light (foil wrap) to prevent UV-activation of the benzophenone group.

Q: How do I measure the concentration if it might have precipitated? A: Do not rely on OD600 alone, as precipitate mimics cell growth.

  • Test: Spin down 1 mL of media. If the pellet is white/crystalline and the supernatant is clear, it is precipitate. If the pellet is tan/beige and the supernatant is clear, it is cells.

References

  • Chin, J. W., et al. (2002). "An Expanded Eukaryotic Genetic Code." Science, 301(5635), 964-967. Link

    • Establishes protocols for pBpa incorporation and NaOH solubiliz
  • Young, T. S., & Schultz, P. G. (2010). "Beyond the Canonical 20 Amino Acids." Journal of Biological Chemistry, 285(15), 11039-11044. Link

    • Review of solvent comp
  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

    • Source for Cyclodextrin solubiliz
  • Addgene Protocol Repository. "Unnatural Amino Acid Incorporation." Link

    • General handling of plasmid/ncAA systems.

Sources

Optimization

Technical Support Center: Synthesis and Troubleshooting of Peptides Containing 2-Methyl-L-isoleucine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers, chemists, and drug development professionals working with peptide sequences incorporating the sterically hindered...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with peptide sequences incorporating the sterically hindered amino acid, 2-Methyl-L-isoleucine. The unique structure of this N-methylated, β-branched residue presents significant challenges during solid-phase peptide synthesis (SPPS). This guide is structured to provide direct, actionable solutions to common problems, explaining the underlying chemical principles to empower you to optimize your synthetic strategies.

Core Troubleshooting Guides

This section addresses the most frequent and critical issues encountered during the synthesis of peptides containing 2-Methyl-L-isoleucine in a direct question-and-answer format.

Q1: My coupling efficiency is extremely low when incorporating Fmoc-2-Methyl-L-isoleucine. What is the root cause and how can I fix it?

A1: The Cause: Severe Steric Hindrance and Reduced Nucleophilicity

2-Methyl-L-isoleucine presents a dual challenge. First, like isoleucine, it has a β-branched side chain. Second, the presence of a methyl group on the alpha-amino nitrogen (N-methylation) creates a secondary amine. This combination results in profound steric hindrance, which physically obstructs the approach of the activated carboxyl group. Furthermore, this secondary amine is significantly less nucleophilic than the primary amines of standard amino acids, slowing down the rate of peptide bond formation.[1] Standard coupling reagents, such as Diisopropylcarbodiimide (DIC), are often insufficient to overcome this high activation energy barrier.[2]

The Solution: Employ High-Potency Coupling Reagents and Optimized Conditions

To drive the reaction to completion, you must switch to more powerful in-situ activating reagents that generate highly reactive esters. Aminium/uronium salts like HATU or phosphonium salts like PyAOP are industry standards for such difficult couplings because they form active esters (OAt esters) that are more reactive than the OBt esters generated by older reagents like HBTU or PyBOP.[3]

StericHindrance

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling Reagent Active Ester Formed Relative Reactivity Key Considerations
DIC/HOBt OBt Ester Low-Moderate Generally insufficient for 2-Methyl-L-isoleucine; high risk of incomplete coupling.[2]
HBTU/PyBOP OBt Ester Moderate Better than carbodiimides, but may still be inadequate for this highly hindered residue.
HCTU O-6-ClBt Ester High More reactive than HBTU due to the electron-withdrawing chlorine atom on the benzotriazole ring.
HATU/PyAOP OAt Ester Very High Considered the gold standard for difficult couplings. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the reaction.[3]

| COMU | Oxyma Ester | Very High | Reactivity is comparable to HATU. A key advantage is that it is based on OxymaPure, which is non-explosive, unlike HOBt/HOAt derivatives.[4] |

Protocol 1: Double Coupling Using HATU

This protocol assumes a standard Fmoc/tBu solid-phase synthesis strategy.

  • Fmoc Deprotection: Perform the standard N-terminal Fmoc group deprotection on the resin-bound peptide (e.g., 20% piperidine in DMF).

  • Resin Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Prepare Coupling Solution (First Coupling):

    • In a separate vessel, dissolve Fmoc-2-Methyl-L-isoleucine (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

    • Allow this pre-activation to proceed for 1-5 minutes.

  • First Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for a minimum of 2 hours. Agitate continuously.

  • Intermediate Wash: Wash the resin with DMF (3 times).

  • Second Coupling: Repeat steps 3 and 4 with a fresh solution of activated Fmoc-2-Methyl-L-isoleucine. Let this second coupling run for another 2 hours or overnight for extremely difficult cases.[2]

  • Monitoring and Final Wash:

    • Take a small sample of resin beads and perform the bromophenol blue test (see Q3) to confirm the absence of free secondary amines.

    • Once the coupling is complete (test is negative/yellow), wash the resin thoroughly with DMF (5 times) and DCM (3 times) to prepare for the next cycle.

Q2: My mass spec data shows deletion sequences, and the resin is clumping. How do I troubleshoot peptide aggregation?

A2: The Cause: Interchain Hydrogen Bonding and Hydrophobicity

As the peptide chain elongates on the solid support, it can fold and form secondary structures, leading to self-association through intermolecular hydrogen bonds.[5] This phenomenon, known as aggregation, is particularly common in hydrophobic sequences. Aggregation causes the resin to clump, physically blocking reactive sites and preventing reagents from accessing the N-terminus of the growing peptide chain. This results in incomplete couplings and deprotections, leading to deletion sequences in the final product.

The Solution: Disrupt Aggregation with Optimized Solvents and Chaotropic Agents

The key is to disrupt the hydrogen bonds causing the aggregation and improve the solvation of the peptide-resin complex.

  • Switch to a Superior Solvent: N-methylpyrrolidone (NMP) has better solvating properties than the more commonly used Dimethylformamide (DMF) and is often more effective at preventing aggregation.[2][5] For exceptionally difficult sequences, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) can be employed.

  • Use Chaotropic Salts: Adding chaotropic salts like LiCl or NaClO4 to the coupling mixture can disrupt the secondary structures that lead to aggregation.[5] A pre-wash of the resin with a solution of these salts can also be effective.

  • Incorporate Structure-Breaking Elements: If sequence design allows, strategically placing pseudoproline dipeptides or using backbone protection with 2-hydroxy-4-methoxybenzyl (Hmb) groups every 6-7 residues can effectively prevent aggregation.[5]

  • Microwave-Assisted Synthesis: Microwave energy can rapidly heat the reaction, providing the energy needed to overcome kinetic barriers and disrupt aggregation, leading to more efficient couplings.[1][2]

TroubleshootingWorkflow

Q3: The standard ninhydrin (Kaiser) test is negative after coupling, but my synthesis is still failing. How can I properly monitor the reaction?

A3: The Cause: Ninhydrin Test Incompatibility with Secondary Amines

The ninhydrin test, a staple for monitoring SPPS, relies on the presence of a primary amine to produce its characteristic dark blue color. The N-methylated amino group of 2-Methyl-L-isoleucine is a secondary amine and does not react with ninhydrin.[1] A negative (yellow/colorless) result is therefore misleading and provides no information about the completion of the coupling step.

The Solution: Use the Bromophenol Blue (BPB) Test

The bromophenol blue test is a reliable alternative for monitoring couplings onto secondary amines. It is a colorimetric test based on an acid-base reaction. Unreacted (basic) secondary amines on the resin will deprotonate the BPB indicator, resulting in a blue color. A completed coupling, where the amine is acylated and no longer basic, will result in a yellow/green color.[1]

Protocol 2: Bromophenol Blue Test
  • Sample Preparation: After the coupling step and a thorough DMF wash, remove a small sample of resin beads (10-20 beads) and place them in a small glass test tube.

  • Wash: Wash the beads in the test tube with fresh DMF and decant the solvent.

  • Add BPB Solution: Add a few drops of 0.5% bromophenol blue in DMF to the beads.

  • Observe:

    • Blue Beads/Solution: Indicates a significant amount of unreacted secondary amine. The coupling is incomplete and requires a recoupling step.[1]

    • Yellow/Green Beads/Solution: Indicates the absence of free amine. The coupling is complete.

Q4: My crude peptide is highly aggregated and difficult to purify by RP-HPLC. What purification strategies can I use?

A4: The Cause: Strong Hydrophobic and Aggregating Properties

Peptides containing multiple hydrophobic and sterically bulky residues like 2-Methyl-L-isoleucine can remain aggregated even after cleavage from the resin. This can lead to poor solubility in standard HPLC solvents, resulting in broad peaks, poor resolution, or even column clogging. The crude product may also contain deletion sequences that are structurally very similar to the target peptide, making them difficult to resolve with a single purification method.[6]

The Solution: Orthogonal Purification and Optimized HPLC Conditions

  • Improve Solubility: Before injection, attempt to dissolve the crude peptide in a minimal volume of a strong solvent. If it is insoluble in standard aqueous TFA/acetonitrile, you can try adding organic acids (like formic or acetic acid) or chaotropic agents like 6M guanidine hydrochloride (Gdn-HCl).[7] The Gdn-HCl will elute in the void volume of the C18 column.

  • Use Orthogonal Chromatography: Employ a two-step purification strategy. Start with ion-exchange chromatography (IEX) as a capture step.[8] IEX separates peptides based on charge, which is an orthogonal property to the hydrophobicity-based separation of RP-HPLC. This can effectively remove many impurities before the final polishing step on a C18 or C8 column.[9]

  • Optimize RP-HPLC Method:

    • Use a Shallow Gradient: A very slow gradient (e.g., 0.5% B per minute) can improve the resolution between the target peptide and closely eluting impurities.[7]

    • Try Different Stationary Phases: If aggregation is severe on a C18 column, a less hydrophobic C8 or C4 column may yield better results.

    • Elevated Temperature: Running the column at a higher temperature (e.g., 40-60°C) can help disrupt aggregates and improve peak shape, but must be used with caution to avoid peptide degradation.

Frequently Asked Questions (FAQs)

  • FAQ 1: What makes 2-Methyl-L-isoleucine a valuable but "difficult" amino acid? 2-Methyl-L-isoleucine is valuable in drug design because N-methylation can enhance a peptide's resistance to enzymatic degradation, improve cell permeability, and modulate its conformation to fine-tune binding affinity to biological targets.[10][11] However, these same properties, particularly the steric bulk from its dual methylation (N-alpha and C-beta), make it one of the most challenging residues to incorporate using standard SPPS methods.

  • FAQ 2: How does the incorporation of 2-Methyl-L-isoleucine affect the final peptide's structure? The N-methyl group eliminates the amide proton, which is a crucial hydrogen bond donor. This modification is a potent disruptor of secondary structures like α-helices and β-sheets.[12] This can be used strategically to force specific turns or prevent aggregation in the final peptide, but it can also significantly reduce biological activity if the native backbone conformation is required for receptor binding.[12]

  • FAQ 3: Are there any proactive sequence design strategies to mitigate issues with 2-Methyl-L-isleucine? Yes. When designing a peptide, try to avoid placing the 2-Methyl-L-isoleucine residue adjacent to other sterically hindered amino acids (e.g., Val, Ile, Thr). If possible, also avoid long, consecutive stretches of hydrophobic residues, as this will exacerbate aggregation problems.[13] If the synthesis repeatedly fails, consider if a more synthetically accessible N-methylated amino acid could serve a similar structural role.

References

  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Innovating with Amino Acids: The Impact of Fmoc-N-methyl-L-isoleucine. [Link]

  • Concept Life Sciences. (2025, March 24). Overcoming the Challenges of Peptide Drug Development. [Link]

  • PubMed. Effect of N-methylation of selected peptide bonds on the biological activity of insulin. [2-N-methylisoleucine-A]insulin and [3-N-methylvaline-A]insulin. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 1). Unlocking Peptide Potential: The Advantages of Fmoc-N-methyl-L-isoleucine. [Link]

  • AAPPTEC. Post Cleavage Purification and Analysis of Peptides; TFA removal. [Link]

  • Bio-Works. Purification of peptides by cation exchange chromatography. [Link]

  • Polypeptide. Aspects of industrial purification of peptides using large-scale chromatography. [Link]

  • Bitesize Bio. (2025, April 24). Peptide synthesis: Top Tricks and Tips. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Coupling of 2-Methyl-L-isoleucine with HATU and PyBOP

The incorporation of sterically hindered amino acids, such as 2-Methyl-L-isoleucine, into peptide sequences is a formidable challenge in synthetic chemistry. The bulky nature of these residues can significantly impede th...

Author: BenchChem Technical Support Team. Date: February 2026

The incorporation of sterically hindered amino acids, such as 2-Methyl-L-isoleucine, into peptide sequences is a formidable challenge in synthetic chemistry. The bulky nature of these residues can significantly impede the rate of amide bond formation, leading to incomplete reactions, racemization, and the formation of undesirable byproducts. This guide provides a comprehensive technical overview and practical troubleshooting advice for researchers utilizing two of the most powerful coupling reagents, HATU and PyBOP, for this demanding application.

Frequently Asked Questions (FAQs)

Q1: Why is coupling 2-Methyl-L-isoleucine so challenging?

A: The primary difficulty arises from the steric hindrance around the α-carbon and the amino group of 2-Methyl-L-isoleucine. This bulkiness physically obstructs the approach of the activated carboxylic acid, slowing down the kinetics of the coupling reaction. This sluggishness increases the likelihood of side reactions, such as racemization of the activated amino acid.[1]

Q2: Which coupling reagent, HATU or PyBOP, is generally recommended for 2-Methyl-L-isoleucine?

A: Both HATU and PyBOP are highly effective for coupling sterically hindered amino acids.[2] HATU is often favored for its rapid reaction kinetics and high coupling efficiency, which can help to minimize side reactions by driving the desired amide bond formation to completion quickly.[3] However, PyBOP is also a robust choice and, being a phosphonium salt, it avoids the potential for guanidinylation of the N-terminus, a side reaction that can occur with uronium/aminium reagents like HATU when used in excess.[4] The optimal choice may depend on the specific sequence and reaction conditions.

Q3: What is the primary mechanism of racemization with these reagents, and how can it be minimized?

A: Racemization during peptide coupling typically proceeds through the formation of a planar 5(4H)-oxazolone intermediate from the activated amino acid.[1] The α-proton of this intermediate is acidic and can be abstracted by base, leading to a loss of stereochemistry. To minimize racemization when coupling 2-Methyl-L-isoleucine:

  • Utilize a non-nucleophilic, sterically hindered base: N,N-Diisopropylethylamine (DIPEA) is generally preferred over triethylamine (TEA).

  • Optimize reaction time: Prolonged reaction times, especially in the presence of base, increase the risk of racemization.

  • Pre-activation: A short pre-activation of the carboxylic acid with the coupling reagent before adding the amine component can sometimes be beneficial, but should be kept brief to avoid premature degradation or side reactions of the activated species.[5]

Troubleshooting Guide

Issue 1: Incomplete Coupling of 2-Methyl-L-isoleucine

  • Symptom: Analysis of the crude peptide by LC-MS shows a significant amount of unreacted N-terminal amine.

  • Potential Cause & Solution:

    • Insufficient Reagent Equivalents: For sterically hindered amino acids, it is often necessary to use a higher excess of the protected amino acid and coupling reagent. Increase the equivalents of both the Fmoc-2-Methyl-L-isoleucine-OH and the coupling reagent (e.g., from 1.5 to 2.0-3.0 equivalents).

    • Suboptimal Solvent: Poor solvation of the growing peptide chain can hinder the reaction. Consider switching from N,N-Dimethylformamide (DMF) to a more effective solvent for aggregating sequences, such as N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and Dichloromethane (DCM).[6]

    • Reaction Time: While minimizing racemization is crucial, the reaction time must be sufficient for the coupling to proceed to completion. Monitor the reaction closely using a Kaiser test or a similar method and extend the reaction time as needed.

Issue 2: Racemization of the Coupled 2-Methyl-L-isoleucine Residue

  • Symptom: Chiral HPLC analysis of the cleaved peptide reveals the presence of the D-diastereomer.

  • Potential Cause & Solution:

    • Excessive Base or Reaction Time: As previously mentioned, prolonged exposure to basic conditions can promote racemization. Reduce the equivalents of DIPEA and/or shorten the coupling time.

    • Choice of Coupling Reagent: While both HATU and PyBOP are designed to suppress racemization, one may outperform the other for a specific sequence. If significant racemization is observed with one reagent, a trial with the other is warranted.[7]

    • Temperature: Ensure the reaction is carried out at room temperature. Elevated temperatures can accelerate racemization.

Issue 3: Guanidinylation Side Reaction (with HATU)

  • Symptom: A mass addition of +98 Da is observed on the N-terminal amine of the peptide.

  • Potential Cause & Solution:

    • Excess HATU: This side reaction is more prevalent when HATU is used in a significant excess.[4] Reduce the equivalents of HATU to be closer to stoichiometric with the amino acid.

    • Order of Addition: Pre-activating the carboxylic acid with HATU and base for a short period (1-2 minutes) before adding the amine can minimize the exposure of the free amine to excess HATU.

    • Alternative Reagent: If guanidinylation persists, switching to a phosphonium-based reagent like PyBOP will eliminate this side reaction.

Comparative Analysis: HATU vs. PyBOP

FeatureHATU (Aminium Salt)PyBOP (Phosphonium Salt)
Activation Mechanism Forms a highly reactive OAt-active ester.[8]Forms a reactive OBt-active ester.[9]
Coupling Efficiency Generally considered slightly more reactive with faster kinetics.[3]Highly efficient, a robust alternative to HATU.[2]
Racemization Suppression Excellent, due to rapid coupling kinetics.[7]Very good, comparable to other high-performance reagents.[9]
Key Side Reaction N-terminal guanidinylation if used in excess.[4]Formation of carcinogenic HMPA is avoided (unlike its predecessor, BOP).[9]
Byproducts Tetramethylurea and HOAt.Tris(pyrrolidino)phosphine oxide and HOBt.

Experimental Protocols

Protocol 1: Coupling of Fmoc-2-Methyl-L-isoleucine-OH using HATU
  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30 minutes. Drain the solvent.

  • Amino Acid and Reagent Solution: In a separate vessel, dissolve Fmoc-2-Methyl-L-isoleucine-OH (2.0 eq.) and HATU (1.95 eq.) in DMF.

  • Activation: Add DIPEA (4.0 eq.) to the amino acid solution and agitate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress using the Kaiser test.

  • Washing: Once the reaction is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: Coupling of Fmoc-2-Methyl-L-isoleucine-OH using PyBOP
  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30 minutes. Drain the solvent.

  • Amino Acid and Reagent Solution: In a separate vessel, dissolve Fmoc-2-Methyl-L-isoleucine-OH (2.0 eq.) and PyBOP (2.0 eq.) in DMF.

  • Activation and Coupling: Add the amino acid and PyBOP solution to the resin, followed by the addition of DIPEA (4.0 eq.).

  • Reaction: Agitate the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress using the Kaiser test.

  • Washing: Once the reaction is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Visualizing the Workflow

Peptide_Coupling_Workflow cluster_resin_prep Resin Preparation cluster_activation Activation cluster_coupling Coupling & Washing Resin_Bound_Peptide Resin-Bound Peptide (Free N-terminus) Swell_Resin Swell in DMF Resin_Bound_Peptide->Swell_Resin Combine Add Activated AA to Resin Swell_Resin->Combine AA_Reagent_Sol Dissolve Fmoc-AA-OH & Coupling Reagent in DMF Add_Base Add DIPEA AA_Reagent_Sol->Add_Base Add_Base->Combine React Agitate at RT (Monitor with Kaiser Test) Combine->React Wash Wash Resin (DMF, DCM) React->Wash Next_Cycle Next_Cycle Wash->Next_Cycle Proceed to next Fmoc deprotection

Caption: A generalized workflow for solid-phase peptide synthesis.

HATU_vs_PyBOP cluster_HATU HATU Pathway cluster_PyBOP PyBOP Pathway HATU HATU OAt_Ester OAt-Active Ester HATU->OAt_Ester Guanidinylation Guanidinylation (Side Reaction) HATU->Guanidinylation Amide_Bond Desired Amide Bond OAt_Ester->Amide_Bond Amine Attack PyBOP PyBOP OBt_Ester OBt-Active Ester PyBOP->OBt_Ester OBt_Ester->Amide_Bond Amine Attack

Caption: A simplified comparison of the activation pathways of HATU and PyBOP.

References

  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. [Link]

  • Survival Technologies. (n.d.). Optimizing Peptide Coupling: Key Techniques. Survival Technologies. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Subirós-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Materials (pp. 3-25). Springer. [Link]

  • ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. ResearchGate. [Link]

  • Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides. [Link]

  • Luxembourg Bio Technologies. (n.d.). PyBOP-A-new-peptide-coupling-reagent-devoid-of-toxic-by-product.pdf. Luxembourg Bio Technologies. [Link]

  • Biotage. (2023, February 7). Peptide library synthesis: using two different coupling reagents to improve overall crude purity. Biotage. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Merck Millipore. (n.d.). N-Methylated Amino Acids. Merck Millipore. [Link]

Sources

Optimization

Microwave-assisted synthesis of peptides with alpha-methyl residues

Technical Support Center: Microwave-Assisted Synthesis of -Methyl Peptides Topic: Overcoming Steric Hindrance in Aib and -Methyl Amino Acid Sequences Introduction: The Steric Barrier Welcome to the Advanced Peptide Synth...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Microwave-Assisted Synthesis of -Methyl Peptides

Topic: Overcoming Steric Hindrance in Aib and -Methyl Amino Acid Sequences

Introduction: The Steric Barrier

Welcome to the Advanced Peptide Synthesis Support Center. You are likely here because your standard SPPS protocols have failed to synthesize peptides containing


-aminoisobutyric acid (Aib) or 

-methylphenylalanine.

The Problem: The presence of a methyl group on the


-carbon (in place of the typical hydrogen) creates a quaternary center. This introduces severe steric clash, restricting the conformational freedom of the peptide backbone and often forcing the chain into helical structures (

-helix) even at short lengths.

The Solution: Microwave energy is not just about heat; it is about kinetic acceleration . By applying rapid, uniform dielectric heating, we provide the activation energy required to force these bulky groups into the correct orientation for coupling, overcoming the energy barrier that defeats room-temperature synthesis.

Core Protocols: Coupling Strategies

The "one-size-fits-all" approach fails with


-methyl residues. You must segment your protocol based on the residue type.
The "Traffic Light" Protocol System

Use this decision matrix to determine the correct microwave parameters for each residue in your sequence.

CouplingLogic Start Incoming Amino Acid CheckType Identify Residue Type Start->CheckType Standard Standard Residue (Ala, Leu, Gly, etc.) CheckType->Standard Normal steric bulk Hindered Hindered / u03b1-Methyl (Aib, u03b1-Me-Phe, N-Me) CheckType->Hindered Quaternary carbon Sensitive Racemization Prone (Cys, His) CheckType->Sensitive Epimerizable u03b1-H ProtocolA PROTOCOL A Single Couple 90°C | 2 min Standard->ProtocolA ProtocolB PROTOCOL B Double Couple 90°C | 10 min Hindered->ProtocolB ProtocolC PROTOCOL C Step-Down 50°C | 10 min Sensitive->ProtocolC

Figure 1: Decision matrix for selecting microwave coupling energy based on amino acid steric and chemical properties.

Detailed Parameters Table
ParameterProtocol A (Standard) Protocol B (Hindered) Protocol C (Sensitive)
Target Residues Ala, Leu, Val, Pro, etc.Aib ,

-Me-Phe, N-Me-Ala
Cys , His
Coupling Reagents DIC / Oxyma PureDIC / Oxyma PureDIC / Oxyma Pure
Temperature

C

C

C
(Max)
Time 2 minutes6 - 10 minutes 4 - 10 minutes
Cycles SingleDouble Single
Rationale Standard kinetics.High energy needed to overcome steric barrier.Prevent racemization of

-proton.[1]

Critical Note: We recommend DIC/Oxyma Pure over HATU for microwave synthesis. While HATU is powerful, at


C it carries a higher risk of causing racemization in neighboring residues. DIC/Oxyma is cleaner and safer at high temperatures [1].

Troubleshooting Guide (FAQ)

Ticket #1: "I see a deletion sequence (Mass - Residue) at the Aib-Aib junction."

Diagnosis: The Aib-Aib coupling is one of the most difficult in peptide chemistry. The amine of the Aib on the resin is buried, and the incoming Aib is bulky. Standard 2-minute couplings are insufficient.

Corrective Action:

  • Switch to Protocol B: Increase coupling time to 10 minutes at

    
    C.
    
  • Double Couple: Perform the reaction twice.

  • Check Deprotection: The Fmoc group on an N-terminal Aib is also sterically hindered. It removes slower than a standard Fmoc.[2]

    • Fix: Increase deprotection temperature to

      
      C and time to 3 minutes (or 2 x 2 minutes).
      
Ticket #2: "My peptide mass is +51 Da higher than expected."

Diagnosis: This is likely 3-(1-piperidinyl)-alanine formation. If you have a C-terminal Cysteine and are using Fmoc/tBu chemistry, base-catalyzed elimination of the sulfur protecting group can form dehydroalanine, which then traps piperidine (mass +85, minus H = net +51 shift).

Corrective Action:

  • Use Piperazine: Switch your deprotection reagent from 20% Piperidine to 10% Piperazine / 0.1M HOBt in DMF. Piperazine is less basic (pKa 9.8 vs 11.[3]1) and reduces this side reaction [2].[4]

  • Add HOBt: If you must use Piperidine, adding 0.1M HOBt to the deprotection cocktail suppresses aspartimide and base-catalyzed side reactions.

Ticket #3: "I suspect racemization at my Cysteine residue."

Diagnosis: Cysteine and Histidine are extremely prone to racemization (conversion of L to D isomer) at temperatures above


C due to the acidity of their 

-protons.

Corrective Action:

  • Strict Temperature Limit: Never exceed

    
    C  for Cys or His coupling.
    
  • Step-Down Method:

    • Step 1: 2 minutes at Room Temperature (0 Watts) to allow initial mixing and pre-activation.

    • Step 2: 4 minutes at

      
      C (Microwave).
      
  • Reagent Choice: Use DIC/Oxyma.[5][6][7][8][9] Avoid phosphonium salts (PyBOP) or uronium salts (HBTU/HATU) with strong bases (DIEA) at high temps for these residues [3].

Ticket #4: "The synthesis failed after 10 residues. The resin looks like a brick."

Diagnosis: Aggregation.[5][6][10]


-methyl peptides, while tending towards helices, can still aggregate during the transition phases or if alternating with 

-sheet prone residues (Val, Ile).

Corrective Action:

  • Solvent Switch: Replace DMF with NMP (N-methyl-2-pyrrolidone) for the coupling steps. NMP swells the resin better and breaks up aggregates more effectively.

  • Chaotropic Salts: Add 0.1M LiCl to the coupling mixture. This disrupts hydrogen bonding networks on the resin.

Advanced Workflow: The "Difficult Sequence" Pathway

When standard optimization fails, use this aggressive workflow.

DifficultSequence Start Synthesis Failure (Deletion/Truncation) Step1 Switch Solvent DMF -> NMP Start->Step1 Step2 Increase Temp Max 95°C (Non-Cys/His) Step1->Step2 Step3 Change Chemistry DIC/Oxyma -> HATU/HOAt (Use with Caution) Step2->Step3 Success Target Peptide Isolated Step3->Success

Figure 2: Escalation pathway for stubborn sequences where standard microwave protocols yield low purity.

References

  • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(3), 940–943. Link

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. Link

  • Biotage Application Note. (2016). Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue. Link

  • CEM Corporation. (2020).[11] Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Link

Sources

Troubleshooting

Technical Support Center: Resolving Aggregation Issues in α-Methylated Peptide Synthesis

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peptide aggregation, s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peptide aggregation, specifically during the synthesis of sequences containing α-methylated amino acids like α-aminoisobutyric acid (Aib). The unique steric hindrance imposed by the α-methyl group dramatically alters reaction kinetics, making these peptides notoriously prone to on-resin aggregation, which can lead to failed syntheses. This resource provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established chemical principles and field-proven protocols.

Troubleshooting Guide: From Gelation to Incomplete Coupling

This section addresses specific experimental problems in a Q&A format. Each answer explains the underlying cause and provides actionable solutions and detailed protocols.

Problem: My resin bed has gelled or failed to swell, and the Fmoc deprotection monitoring shows significant peak broadening.

Answer:

This is a classic sign of severe on-resin peptide aggregation. The growing peptide chains, instead of remaining solvated and accessible, are self-associating through intermolecular hydrogen bonds to form rigid, inaccessible β-sheet-like structures.[1][2] This physically collapses the resin matrix, trapping reagents and preventing them from reaching the reactive N-terminus. The steric bulk of α-methylated residues slows coupling reactions, giving the chains more time to aggregate between steps.

Core Directive: Disrupt Intermolecular Hydrogen Bonding & Improve Solvation.

Solution 1: Enhance Solvent-Mediated Disruption

The first line of defense is to improve the solvation of the peptide-resin complex.

  • Switch to Superior Solvents: Standard dimethylformamide (DMF) may be insufficient. N-methyl-2-pyrrolidone (NMP) is a more effective solvent for disrupting aggregation due to its superior solvating properties for growing peptide chains.[3][4] For extremely difficult sequences, consider using a mixture containing dimethyl sulfoxide (DMSO), a powerful dissociating solvent, or specialty solvents like hexafluoroisopropanol (HFIP).[4][5][6]

  • Introduce Chaotropic Salts: Adding chaotropic salts like lithium chloride (LiCl) or potassium thiocyanate (KSCN) to the coupling mixture can disrupt the secondary structures responsible for aggregation.[7]

Solution 2: Employ High-Energy Methods

Increasing the kinetic energy of the system can physically disrupt aggregating chains and accelerate sluggish coupling reactions.

  • Elevated Temperature: Performing coupling reactions at higher temperatures (e.g., 50-75°C) can significantly improve reaction rates and reduce aggregation.[7][8][9]

  • Microwave-Assisted SPPS (MW-SPPS): This is arguably the most powerful technique for overcoming aggregation.[10] Microwave energy rapidly and uniformly heats the system, which not only accelerates coupling and deprotection but also actively breaks up the hydrogen bonds that lead to aggregation, keeping the peptide chains accessible.[11][12][13]

Problem: My coupling efficiency is low for an α-methylated residue, even after double coupling at room temperature.

Answer:

This issue stems directly from the steric hindrance of the α,α-disubstituted carbon. The bulky methyl group shields the carbonyl carbon from nucleophilic attack by the resin-bound amine, dramatically slowing the rate of amide bond formation. Standard coupling reagents may not be potent enough to drive this reaction to completion.

Core Directive: Overcome the Steric Barrier with More Potent Reagents and Optimized Kinetics.

Solution 1: Upgrade Your Coupling Reagent

For sterically hindered couplings, especially involving residues like Aib, standard carbodiimides are often inadequate. You must switch to a more powerful activating reagent.[14]

  • Aminium/Uronium & Phosphonium Salts: Reagents like HATU , HCTU , and COMU are highly effective.[15][16] They form highly reactive O-acylisourea esters that can overcome the steric barrier more efficiently.[14] HATU is often considered a gold standard for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group.[16] COMU offers comparable efficiency to HATU but with improved safety and solubility profiles.[15]

  • Acyl Fluorides: For the most extreme cases of steric hindrance, converting the amino acid to its acyl fluoride derivative using a reagent like TFFH can be highly effective.[14][15]

Reagent Class Examples Reactivity Level Notes for α-Methylated Residues
Carbodiimides DIC, DCCLow-ModerateGenerally insufficient for hindered couplings.
Aminium/Uronium HATU, HCTU, HBTUHighHATU and HCTU are highly recommended. They generate more reactive activated esters than HBTU.
Phosphonium PyBOP, PyAOPHighPyAOP is more potent than PyBOP for hindered couplings.[14]
Immonium COMUVery HighExcellent choice; avoids explosive HOBt/HOAt byproducts and has great solubility.[15]
Fluorinating TFFHHighestForms highly reactive acyl fluorides, ideal for the most challenging couplings like Aib-Aib.[15]
Solution 2: Implement an Aggressive Coupling Protocol

Combine a potent reagent with optimized reaction conditions.

Experimental Protocol: High-Temperature Double Coupling for Hindered Residues

This protocol is designed for coupling a sterically hindered Fmoc-amino acid (e.g., Fmoc-Aib-OH) onto a deprotected peptide-resin using HATU and elevated temperature.

Materials:

  • Peptide-resin (post-Fmoc deprotection and washed)

  • Fmoc-α-methylated amino acid (4 eq. relative to resin loading)

  • HATU (3.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (8 eq.)

  • Peptide-grade NMP

Procedure:

  • Resin Preparation: Ensure the deprotected peptide-resin is well-swollen in NMP in a microwave-compatible reaction vessel.

  • Reagent Preparation (First Coupling): In a separate vial, dissolve the Fmoc-amino acid and HATU in NMP. Add DIPEA and vortex briefly. Allow this pre-activation to proceed for 1-2 minutes.

  • First Coupling: Add the activated amino acid solution to the resin. If using a microwave synthesizer, heat the reaction to 75°C and hold for 10-15 minutes.[11][12] If using conventional heating, heat to 60°C and maintain for 45-60 minutes.[8]

  • Washing: Drain the reaction vessel and wash the resin thoroughly with NMP (3-5 times) to remove all excess reagents and byproducts.

  • Second Coupling: Prepare a fresh solution of activated amino acid as described in Step 2.

  • Execute Second Coupling: Add the fresh solution to the resin and repeat the heating step (Step 3).

  • Final Wash: Drain the vessel and wash the resin extensively with NMP (at least 5 times) to ensure complete removal of unreacted reagents before proceeding to the next deprotection step.

Visualizing the Troubleshooting Workflow

To effectively diagnose and resolve aggregation, a logical decision-making process is essential. The following diagram outlines a typical workflow when encountering signs of a difficult synthesis.

G start Start Synthesis Cycle (Deprotection/Coupling) observe Observe Signs of Aggregation? (Resin Gelation, Poor Swelling, Broad Deprotection Peaks) start->observe coupling_check Is Coupling Efficiency Low? (Positive Ninhydrin Test) observe->coupling_check Yes continue_synth Continue Synthesis observe->continue_synth No strategy1 Implement Aggregation Disruption Strategy coupling_check->strategy1 No (Aggregation is the primary issue) strategy2 Implement Enhanced Coupling Strategy coupling_check->strategy2 Yes details1 1. Switch Solvent (NMP/DMSO) 2. Add Chaotropic Salts (LiCl) 3. Use Backbone Protection (Pseudoprolines, Dmb/Hmb) strategy1->details1 details2 1. Use Potent Reagent (HATU/COMU) 2. Increase Temperature / Use Microwave 3. Perform High-Temp Double Coupling strategy2->details2 details1->continue_synth details2->continue_synth continue_synth->start end Synthesis Complete continue_synth->end

Caption: Troubleshooting workflow for aggregation in α-methylated peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are α-methylated peptides so prone to aggregation?

The primary reason is a competition between intramolecular and intermolecular hydrogen bonding.[17][18] The α-methyl group restricts the peptide backbone's conformational freedom, promoting the formation of stable helical structures (like 3₁₀- or α-helices) through intramolecular hydrogen bonds.[19] This is often a desired outcome for the final peptide's structure. However, during synthesis on a solid support, the high density of growing chains favors the formation of intermolecular hydrogen bonds between adjacent chains.[2] This leads to β-sheet-like aggregates that are insoluble and unreactive. The slow coupling kinetics caused by steric hindrance provides a larger time window for these intermolecular aggregation events to occur and become irreversible.

H_Bonding cluster_0 Desired Intramolecular H-Bonding (Helix Formation) cluster_1 Problematic Intermolecular H-Bonding (Aggregation) a1 C=O a2 N-H a1->a2 H-Bond label_a Single Peptide Chain b1 Chain 1 C=O b2 Chain 2 N-H b1->b2 H-Bond

Caption: Intramolecular vs. Intermolecular Hydrogen Bonding in Peptide Synthesis.

Q2: Can I just use a higher loading resin to improve my yield?

No, this is counterproductive. Using a high-loading resin will exacerbate aggregation problems. Higher loading means the peptide chains are packed more closely together on the support, which significantly increases the probability of intermolecular interactions and β-sheet formation. For difficult, aggregation-prone sequences, it is always recommended to use a low-loading resin (e.g., < 0.4 mmol/g) to maximize the distance between growing chains.[20]

Q3: Are there any "structure-breaking" amino acid derivatives I can use?

Yes, this is a very effective strategy, particularly for longer peptides. These derivatives, often called "secondary amino acid surrogates," disrupt the regular hydrogen bonding patterns that lead to aggregation.

  • Pseudoprolines: These are dipeptides where a Ser or Thr residue is temporarily cyclized into an oxazolidine ring, mimicking the structure of proline.[7][21] This introduces a "kink" in the peptide backbone that effectively breaks up nascent β-sheet structures. The native Ser/Thr residue is regenerated during the final TFA cleavage.[7]

  • Dmb/Hmb Backbone Protection: Attaching a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group to the backbone amide nitrogen of an amino acid physically blocks the hydrogen bond donor site.[7] Incorporating one of these protected residues every 6-7 amino acids can effectively prevent aggregation throughout the synthesis.[7]

Q4: Is there a solvent that can replace DMF or NMP for a "greener" synthesis?

The field is actively exploring greener alternatives to traditional polar aprotic solvents, which face increasing regulatory scrutiny.[22][23] While there is no single universal replacement for DMF/NMP that works for all sequences, promising candidates include Cyrene™, N-butyl-2-pyrrolidinone (NBP), and various solvent mixtures, such as those containing DMSO and ethyl acetate or 2-MeTHF.[24] However, for aggregation-prone α-methylated peptides, the superior solvating power of NMP and DMSO currently remains the most reliable option for achieving high crude purity.[4][5] Any substitution should be carefully validated for the specific sequence being synthesized.[24]

References

  • Microwave-Assisted Peptide Synthesis: A Faster Approach.Google Cloud.
  • Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis.AAPPTEC.
  • The CSY-protecting group in the microwave-assisted synthesis of aggregation-prone peptides.RSC Publishing - The Royal Society of Chemistry.
  • Microwave-assisted peptide synthesis.
  • How to synthesize hydrophobic peptides - Choosing the Right Solvent.Biotage.
  • Automated Microwave-Enhanced Total Synthesis of Proteins.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis.MilliporeSigma.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Bachem.
  • Initial solvent conditions impact the reproducibility and aggregation trajectory of monomeric Amyloid Aβ.PMC.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis.Novabiochem.
  • Hydrogen bonds in peptide 1.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.Benchchem.
  • Peptide Coupling Reagents Guide.MilliporeSigma.
  • Solvents for Solid Phase Peptide Stynthesis Contents.AAPPTec.
  • Development of ArgTag for Scalable Solid-Phase Synthesis of Aggreg
  • Overcoming Aggregation in Solid-phase Peptide Synthesis.Sigma-Aldrich.
  • Internal aggregation during solid phase peptide synthesis.
  • comparative analysis of aggregation-disrupting reagents in SPPS.Benchchem.
  • Peptide Coupling Reagents, More than a Letter Soup.American Chemical Society.
  • Solid-phase Peptide Synthesis (SPPS) in Research & Development.Gyros Protein Technologies.
  • Overview of Solid Phase Peptide Synthesis (SPPS).Anaspec.
  • HATU:a third-gener
  • strategies to overcome steric hindrance in N-methyl
  • Taming Aggreg
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.Luxembourg Bio Technologies.
  • Synthesis of Stabilized Alpha-Helical Peptides.PMC - NIH.
  • The role of temperature in Solid Phase Peptide Synthesis (SPPS).CSBio.
  • Design strategies for anti-amyloid agents.Elsevier.
  • A peptide strategy for inhibiting different protein aggregation p
  • Procedures to Improve Difficult Couplings.
  • Fast Flow peptide synthesis – The route to difficult peptides and scale up.Chemistry Today.
  • Molecular Solvents – Replacements for DMF, DMAC, NMP.WordPress.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.Frontiers in Bioengineering and Biotechnology.
  • Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution.PMC - NIH.
  • Methods and protocols of modern solid phase peptide synthesis.Springer.
  • Why is intermolecular hydrogen bonding stronger than intramolecular hydrogen bonding?Quora.
  • Competing intramolecular vs. intermolecular hydrogen bonds in solution.PubMed.
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.PMC.
  • Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era.MDPI.
  • Total wash elimination for solid phase peptide synthesis.PMC - NIH.
  • Solid Phase Peptide Synthesis (SPPS) explained.Bachem.
  • Peptide synthesis: a review of classical and emerging methods.
  • Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry.Unito.it.
  • A Review on Chemistry of Peptide Synthesis.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: NMR Characterization of 2-Methyl-L-Isoleucine Peptides

Introduction: The "Chimeric" Stability Solution In modern peptide drug discovery, metabolic stability is the primary bottleneck. While standard L-amino acids offer biological recognition, they are rapidly degraded by pro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Chimeric" Stability Solution

In modern peptide drug discovery, metabolic stability is the primary bottleneck. While standard L-amino acids offer biological recognition, they are rapidly degraded by proteases. 2-Methyl-L-isoleucine (2-Me-Ile) has emerged as a high-value "chimeric" residue. It combines the side-chain hydrophobicity of Isoleucine (Ile) with the steric tetrasubstitution of Aminoisobutyric acid (Aib) .

This modification locks the peptide backbone into specific helical conformations (the Thorpe-Ingold effect) and sterically blocks proteolytic attack. However, it introduces a critical analytical challenge: the deletion of the


-proton (

)
. This guide details how to overcome the resulting "blind spot" in standard NMR assignment strategies.

Comparative Analysis: 2-Me-Ile vs. Alternatives

The following table objectively compares 2-Me-Ile against its parent amino acid (Ile) and its structural analog (Aib).

Table 1: Structural & NMR Performance Matrix
FeatureL-Isoleucine (Ile)

-Aminoisobutyric Acid (Aib)
2-Methyl-L-Isoleucine (2-Me-Ile)
Chirality Chiral (

)
AchiralChiral (

)
Conformational Bias Flexible (

-sheet/

-helix)
Strong Helix (

)
Strong Helix (

) + Sidechain orientation
Proteolytic Stability LowHighHigh

Proton
Present (~4.0 - 4.5 ppm)AbsentAbsent
C

Type
Tertiary (

)
Quaternary (

)
Quaternary (

)
Key NMR Marker

coupling
Gem-dimethyl singletsSingle C

-Methyl singlet (~1.4 ppm)
Assignment Difficulty Low (Standard Walk)Medium (Degenerate Methyls)High (Requires HMBC/NOESY)
Scientific Insight: The "Silent Alpha" Problem

In standard peptides (Ile), the Main Chain Walk relies on the scalar coupling between the Amide proton (


) and the Alpha proton (

).
  • Standard Path:

    
     via COSY/NOESY.
    
  • The 2-Me-Ile Block: Replacing

    
     with a methyl group breaks this scalar coupling chain. You cannot "walk" through the alpha carbon using standard homonuclear TOCSY/COSY.
    

Technical Deep Dive: The Assignment Protocol

To characterize 2-Me-Ile peptides, you must shift from Scalar-based assignment (COSY/TOCSY) to Spatial and Heteronuclear-based assignment (NOESY/HMBC).

Step 1: Spin System Identification (TOCSY)[1]
  • Observation: The amide proton (

    
    ) of 2-Me-Ile will not show a cross-peak to an 
    
    
    
    in the fingerprint region.
  • Side Chain: You will see correlations from the side-chain methyls (

    
    -CH
    
    
    
    ,
    
    
    -CH
    
    
    ) to the
    
    
    -proton, but the chain "ends" at the quaternary C
    
    
    .
  • Distinctive Feature: Look for a "floating" spin system in the aliphatic region that lacks a connection to the amide in TOCSY.

Step 2: Bridging the Gap (HMBC)

Since


 is absent, use Heteronuclear Multiple Bond Correlation (HMBC) to bridge the amide to the backbone carbons.
  • Target:

    
     to 
    
    
    
    (weak, 2-bond) and
    
    
    to
    
    
    (3-bond).
  • The Anchor: The new C

    
    -Methyl group  is your new anchor. It will show a strong HMBC correlation to 
    
    
    
    and
    
    
    , and often a weak NOE to the own amide
    
    
    .
Step 3: Sequential Assignment (NOESY)

The lack of


 NOEs (the standard sequential connector) must be replaced by:
  • 
     contacts:  Strong in helical peptides (which 2-Me-Ile promotes).
    
  • 
     contacts:  The C
    
    
    
    -Methyl protons of residue
    
    
    will show an NOE to the Amide proton of residue
    
    
    .

Experimental Workflow & Visualization

Diagram 1: The "Broken Walk" vs. The "Methyl Bridge"

The following diagram illustrates the logic flow for assigning 2-Me-Ile compared to standard residues.

NMR_Assignment_Flow Start Peptide NMR Sample Acquisition Acquire 2D Spectra (TOCSY, NOESY, HSQC, HMBC) Start->Acquisition Decision Check Fingerprint Region (H-N to H-Alpha) Acquisition->Decision Standard Cross-peak Present (Standard Amino Acid) Decision->Standard Yes Block Cross-peak ABSENT (2-Me-Ile / Aib) Decision->Block No Std_Path Standard Sequential Walk d(alphaN) NOEs Standard->Std_Path Alt_Path_1 Locate C-alpha Methyl (Singlet ~1.4 ppm) Block->Alt_Path_1 Structure Structure Calculation (Helical Constraints) Std_Path->Structure Alt_Path_2 HMBC Correlation (Methyl -> C-alpha -> H-N) Alt_Path_1->Alt_Path_2 Alt_Path_3 Sequential NOE d(Methyl_i -> H-N_i+1) Alt_Path_2->Alt_Path_3 Alt_Path_3->Structure

Caption: Logical workflow distinguishing standard residue assignment from the "Methyl Bridge" strategy required for 2-Me-Ile.

Detailed Experimental Protocol

Objective: Complete resonance assignment of a 10-mer peptide containing two 2-Me-Ile residues.

A. Sample Preparation[2][3]
  • Solvent Selection: Do not use

    
     initially. Amide protons are critical for this assignment.
    
    • Recommendation:DMSO-d6 or CD3OH (Methanol-d4). These solvents slow exchange rates and improve solubility of hydrophobic 2-Me-Ile peptides.

  • Concentration: 2–5 mM is ideal for HMBC sensitivity.

B. Acquisition Parameters (600 MHz+)
  • 1D Proton: Check for the characteristic sharp singlets in the 1.2–1.6 ppm region (C

    
    -Methyls).
    
  • 2D TOCSY (60-80ms mixing time): Identify the Isoleucine side chains (

    
     protons). Note the absence of the 
    
    
    
    connection.
  • 2D NOESY (200-300ms mixing time):

    • Critical for determining helical structure (

      
       connectivities).
      
    • Look for NOEs between the C

      
      -Methyl singlet and the next amide (
      
      
      
      ).
  • 1H-13C HMBC:

    • Set J-coupling optimization to ~8 Hz.

    • Goal: Connect the Amide proton (

      
      ) to the quaternary Carbon (
      
      
      
      ). This confirms the residue identity.
C. Data Analysis Checklist

References

  • Toniolo, C., et al. (1993). Structure of peptides from alpha-amino acids methylated at the alpha-carbon. Biopolymers. Link

  • Kaul, R., & Balaram, P. (1999). Stereochemical control of peptide folding. Bioorganic & Medicinal Chemistry. Link

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Foundational text for sequential assignment strategies). Link

  • Formaggio, F., et al. (2001). Peptaibols: The role of Aib residues in helix stabilization. Journal of Peptide Science. Link

  • Clayden, N.J., et al. (2004). NMR of C-alpha,alpha-disubstituted amino acids. Journal of the American Chemical Society.[2] Link

Sources

Comparative

A Comparative Guide to Helix Propensity: 2-Methyl-L-isoleucine vs. Aminoisobutyric Acid (Aib)

Introduction: Engineering Peptide Architectures with Non-Canonical Amino Acids In the landscape of peptide design and drug development, the ability to exert precise control over the secondary structure of a peptide is pa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering Peptide Architectures with Non-Canonical Amino Acids

In the landscape of peptide design and drug development, the ability to exert precise control over the secondary structure of a peptide is paramount. Unmodified, short peptide sequences often exist as a flexible ensemble of conformations in solution, which can be detrimental to biological activity and metabolic stability.[1][2] To overcome this, researchers employ conformationally constrained non-canonical amino acids to pre-organize a peptide into a desired bioactive structure, most commonly a stable helix.

For decades, α-Aminoisobutyric acid (Aib) has been the gold standard for this purpose.[3][4] Its simple, achiral structure provides a powerful and predictable driving force for helix formation. However, the next generation of peptide therapeutics demands more nuanced control, particularly over helical screw-sense (right-handed vs. left-handed). This has brought other Cα-tetrasubstituted α-amino acids, such as the chiral 2-Methyl-L-isoleucine, into the spotlight.

This guide provides an in-depth comparison of the helix-inducing properties of 2-Methyl-L-isoleucine and Aib. We will explore their structural underpinnings, analyze their impact on peptide conformation using experimental data, and provide detailed protocols for the key analytical techniques used in their characterization.

Part 1: Structural and Mechanistic Comparison

The fundamental difference between Aib and 2-Methyl-L-isoleucine lies in the substituents at the alpha-carbon (Cα). These substituents dictate the sterically allowed conformations of the peptide backbone, defined by the dihedral angles phi (φ) and psi (ψ).

  • Aminoisobutyric Acid (Aib): Aib, the simplest Cα,α-disubstituted amino acid, features two methyl groups at the Cα position.[5] This gem-dimethyl substitution severely restricts the available conformational space, effectively forcing the φ and ψ angles into the regions corresponding to helical structures (both α-helices and 3₁₀-helices).[4][6] A critical feature of Aib is that it is achiral. Consequently, it has an equal propensity to form right-handed (P) and left-handed (M) helices, a property that can be problematic when designing peptides for chiral recognition sites like protein receptors.[7]

  • 2-Methyl-L-isoleucine: This amino acid is a Cα-tetrasubstituted derivative of the natural amino acid L-isoleucine. It possesses both a methyl group and a sec-butyl group attached to the Cα. The increased steric bulk of the sec-butyl group compared to Aib's methyl groups imposes even more stringent constraints on the peptide backbone. Crucially, because it is derived from an L-amino acid, 2-Methyl-L-isoleucine is chiral. This chirality introduces a strong intrinsic bias for the formation of a right-handed helix , overcoming the screw-sense ambiguity associated with Aib.[7]

CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Dissolve Peptide (e.g., in 10 mM phosphate buffer, pH 7.4) P2 Determine Concentration (e.g., UV Absorbance at 280 nm if Trp/Tyr present) P1->P2 P3 Prepare Dilutions (Final conc. ~20-50 µM) P2->P3 A1 Calibrate Spectropolarimeter P3->A1 A2 Acquire Blank Spectrum (Buffer only) A1->A2 A3 Acquire Sample Spectrum (190-260 nm, 1 nm step, 3-5 scans) A2->A3 D1 Subtract Blank from Sample Spectrum A3->D1 D2 Convert to Mean Residue Ellipticity [θ] D1->D2 D3 Analyze Spectrum (Negative bands at ~222nm & ~208nm indicate α-helix) D2->D3 D4 Calculate % Helicity (Using [θ]₂₂₂ value) D3->D4

Caption: Experimental workflow for CD spectroscopy analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.

    • Accurately determine the peptide concentration. If the peptide contains Tyr or Trp, absorbance at 280 nm is convenient. Otherwise, a colorimetric assay (e.g., BCA) is required.

    • Prepare a final sample for analysis with a concentration typically between 20 and 50 µM in a 1 mm pathlength quartz cuvette.

  • Instrument Setup and Data Acquisition:

    • Set the spectropolarimeter to measure from 260 nm down to 190 nm.

    • Run a baseline spectrum with the buffer alone. This will be subtracted from the sample spectrum.

    • Acquire the spectrum for the peptide sample. Average 3-5 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectrum.

    • Convert the raw data (millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg * MRW) / (10 * l * c), where MRW is the mean residue weight, l is the pathlength in cm, and c is the concentration in g/mL.

    • An α-helix is characterized by strong negative bands near 222 nm and 208 nm, and a strong positive band near 192 nm. [8][9] * Estimate the percent helicity (%H) using the formula: %H = (([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c)) * 100, where [θ]₂₂₂ is the experimental value, and [θ]c and [θ]h are reference values for 0% and 100% helix, respectively.

Protocol 2: Structure Determination by NMR Spectroscopy

Causality: NMR spectroscopy provides atomic-resolution information about the peptide's structure in solution. [10]Specific NMR parameters, like the Chemical Shift Index (CSI) and Nuclear Overhauser Effects (NOEs), are uniquely sensitive to the local geometry of the peptide backbone and can unambiguously identify which residues are part of a helical segment. [11][12]

NMR_Workflow P1 Prepare High Purity Sample (>95%, 0.5-2 mM in D₂O or H₂O/D₂O) E1 Acquire 2D TOCSY (Assigns proton spin systems to amino acid types) P1->E1 E2 Acquire 2D NOESY (Identifies through-space proximities, <5 Å) P1->E2 E3 Acquire 2D ¹H-¹⁵N HSQC (Correlates backbone amide protons and nitrogens, if ¹⁵N labeled) P1->E3 A1 Sequential Resonance Assignment (Use TOCSY & NOESY to link adjacent residues) E1->A1 E2->A1 A2 Identify NOE Patterns (Strong dNN(i,i+1) and medium dαN(i,i+3) NOEs indicate α-helix) E2->A2 A1->A2 A3 Calculate Chemical Shift Index (CSI) (Downfield Hα shifts from random coil values indicate helix) A2->A3 S1 Generate Distance & Dihedral Angle Restraints A2->S1 A3->S1 S2 Calculate Structure Ensemble (e.g., using CYANA or XPLOR-NIH) S1->S2 S3 Validate Final Structure S2->S3

Caption: Workflow for peptide structure determination via NMR.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a high-purity (>95%) peptide sample at a concentration of 0.5-2 mM. [10] * Dissolve the sample in an appropriate solvent, typically 90% H₂O / 10% D₂O with a suitable buffer to maintain pH.

  • NMR Data Acquisition:

    • Acquire a set of two-dimensional (2D) NMR experiments on a high-field spectrometer (≥600 MHz). [12] * TOCSY (Total Correlation Spectroscopy): Identifies all protons within an amino acid's spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), which is the primary source of structural information.

    • (Optional) ¹H-¹⁵N HSQC: If the peptide is isotopically labeled with ¹⁵N, this experiment provides a well-resolved map of the backbone amide signals.

  • Data Analysis and Structure Calculation:

    • Resonance Assignment: Use the TOCSY and NOESY spectra to assign all proton signals to their specific amino acid residues in the sequence. [13] * Structural Restraint Generation:

      • Identify characteristic NOE patterns. For an α-helix, look for strong dNN(i,i+1) (amide-amide) and medium-range dαN(i,i+3) or dαβ(i,i+3) connectivities.

      • Calculate the Chemical Shift Index (CSI) for Hα protons. A series of consecutive residues with a CSI of -1 is a strong indicator of a helix. [14] * Structure Calculation: Input the NOE-derived distance restraints and CSI-derived dihedral angle restraints into a structure calculation program (e.g., CYANA, XPLOR-NIH).

    • Validation: The output is an ensemble of structures. Validate their quality using tools like Ramachandran plots to ensure the φ/ψ angles are in allowed regions.

Conclusion and Outlook

The choice between Aib and 2-Methyl-L-isoleucine is a strategic one, guided by the specific goals of the peptide design project.

  • Aib remains an unparalleled tool for robustly inducing helical structure in peptides. Its achiral nature and predictable behavior make it a workhorse for applications where general structural stability and proteolytic resistance are the primary objectives. [6]

  • 2-Methyl-L-isoleucine represents a more specialized tool for advanced peptide engineering. Its powerful stereoelectronic effects not only enforce a helical conformation but also ensure a specific right-handed screw-sense . This level of control is indispensable for designing peptides that must interact with chiral biological targets with high affinity and specificity. While its synthesis is more complex, the payoff is a conformationally pure and potentially more potent therapeutic candidate.

For researchers and drug developers, Aib provides the foundation, while complex, chiral residues like 2-Methyl-L-isoleucine provide the fine-tuning necessary to unlock the next generation of highly specific and stable peptide-based drugs.

References

  • Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. (2024). The Journal of Physical Chemistry B.
  • Peptide Circular Dichroism Spectroscopy. Mtoz Biolabs.
  • Unusual Amino Acids: α-Aminoisobutyric Acid. (2025). LifeTein Peptide Blog.
  • Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. (2024). PMC.
  • Estimation of peptide helicity from circular dichroism using the ensemble model. (2024). RUL.
  • Circular dichroism spectra of short, fixed-nucleus alanine helices. PNAS.
  • Synthesis of new Cα-tetrasubstituted α-amino acids. (2009). PMC.
  • Synthesis of new Cα-tetrasubstituted α-amino acids. (2009). Semantic Scholar.
  • Synthesis of Peptides Based on ca. Tetrasubstituted a·Amino Acids I. Semantic Scholar.
  • Design and synthesis of cationic Aib-containing antimicrobial peptides: conformational and biological studies. (2007). PubMed.
  • Peptide NMR Analysis Services. Triclinic Labs.
  • C(alpha)
  • Controls exerted by the Aib residue: helix formation and helix reversal. (2002). PubMed.
  • Controls exerted by the Aib residue: Helix formation and helix reversal. (2002).
  • Characterization of protein secondary structure
  • C α,α -tetrasubstituted amino acids found in PDB entries.
  • alpha-aminoisobutyric acid aib: Topics. Science.gov.
  • NMR-Based Peptide Structure Analysis Service. Mtoz Biolabs.
  • Structure Determination of Peptides by simple 2D NMR Spectroscopy. (2020). YouTube.
  • α-Aminoisobutyric Acid-Containing Amphipathic Helical Peptide-Cyclic RGD Conjugation as a Potential Drug Delivery System for MicroRNA Replacement Therapy in Vitro. (2019). Molecular Pharmaceutics.
  • Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2. (2017). PubMed.
  • NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. (2019). MDPI.
  • 2-Aminoisobutyric acid – Knowledge and References. Taylor & Francis.
  • Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. (2018). ACS Omega.
  • Helix propensities of the amino acids measured in alanine-based peptides without helix-stabilizing side-chain interactions. (1994). Protein Science.
  • A Short Aib/Ala-Based Peptide Helix Is as Stable as an Ala-Based Peptide Helix Double Its Length. (2002). ChemBioChem.
  • Cα-Methyl-l-valine: A Preferential Choice over α-Aminoisobutyric Acid for Designing Right-Handed α-Helical Scaffolds. (2021). Biochemistry.

Sources

Validation

A Comparative Analysis of Proteolytic Stability: Isoleucine vs. 2-Methyl-Isoleucine in Peptide Therapeutics

Executive Summary: The modification of peptides to enhance their therapeutic properties is a cornerstone of modern drug development. A critical hurdle in this field is the inherent susceptibility of peptides to rapid deg...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The modification of peptides to enhance their therapeutic properties is a cornerstone of modern drug development. A critical hurdle in this field is the inherent susceptibility of peptides to rapid degradation by proteases. This guide provides a detailed comparison of the proteolytic stability of peptides containing the natural amino acid L-isoleucine versus its α-methylated analogue, 2-methyl-L-isoleucine. Through a discussion of mechanistic principles and presentation of a detailed experimental workflow, we demonstrate that α-methylation at the isoleucine residue provides a profound increase in stability against common proteases. This enhancement is primarily attributed to steric hindrance, which physically impedes the access of proteolytic enzymes to the peptide backbone. These findings underscore the strategic value of using α-methylated amino acids like 2-methyl-isoleucine to improve the pharmacokinetic profiles of peptide-based drug candidates.

Introduction: The Challenge of Proteolytic Instability in Peptide Therapeutics

Peptide-based drugs offer high specificity and low toxicity, making them an attractive class of therapeutics. However, their clinical utility is often hampered by poor metabolic stability, particularly their rapid clearance due to proteolysis.[1][2] Proteases, which are ubiquitous in the human body, efficiently hydrolyze the peptide bonds that form the backbone of these molecules, leading to short in vivo half-lives.[1] A primary strategy to overcome this limitation is the chemical modification of the peptide structure to render it less recognizable to proteases. Common modifications include cyclization, the use of D-amino acids, and N-methylation.[3] Among these, α-methylation—the addition of a methyl group to the α-carbon of an amino acid residue—is an extremely useful modification for suppressing peptide bond cleavage.[4]

This guide focuses on a direct comparison between the canonical amino acid L-isoleucine and its α-methylated counterpart, 2-methyl-L-isoleucine, to evaluate the impact of this specific modification on proteolytic resistance.

The Contestants: Isoleucine vs. 2-Methyl-Isoleucine

L-isoleucine is one of the 20 proteinogenic amino acids and is characterized by a branched, hydrophobic side chain.[][6] Its structure is fundamental to the hydrophobic core of many proteins, contributing to proper folding and stability.[] However, the peptide bonds adjacent to isoleucine can be susceptible to cleavage by certain proteases, such as chymotrypsin and pepsin.[7]

2-Methyl-L-isoleucine is a non-proteinogenic amino acid that shares the same side chain as isoleucine but features an additional methyl group on its α-carbon.[8] This seemingly minor addition has profound stereochemical consequences, introducing significant steric bulk directly at the peptide backbone.

Caption: Structural comparison of Isoleucine and 2-Methyl-Isoleucine.

Experimental Design: A Head-to-Head Comparison of Proteolytic Stability

To objectively compare the stability of these two amino acids, a well-controlled in vitro proteolysis assay is essential. The design of such an assay must consider the choice of proteases, the model peptide sequence, and the analytical method for quantifying degradation.

Rationale for Protease Selection

A panel of proteases with different cleavage specificities should be used to provide a comprehensive stability profile.

  • Trypsin: A serine protease that cleaves peptide chains mainly at the carboxyl side of lysine or arginine.[9] While not expected to cleave at isoleucine, it serves as a control for general peptide stability and assesses off-target cleavage.

  • α-Chymotrypsin: A serine endopeptidase with a preference for cleaving C-terminal to large hydrophobic residues like phenylalanine, tryptophan, and leucine.[7] It is also known to exhibit secondary hydrolysis activity at isoleucine residues, making it a key enzyme for this comparison.[7]

  • Pepsin: An aspartic acid protease that is a major digestive enzyme. It has a broad specificity but preferentially cleaves after hydrophobic and aromatic residues, including isoleucine and leucine, at the P1 and P1' positions.[7]

Design of Model Peptides

To isolate the effect of the α-methylation, two otherwise identical model peptides are required. A suitable sequence places the target amino acid within a context that is recognizable by the selected proteases. For this study, we will use the following model peptides:

  • Control Peptide (P-Ile): Ac-Ala-Phe-Gly-Ile -Ala-Phe-Gly-NH₂

  • Test Peptide (P-MeIle): Ac-Ala-Phe-Gly-(2-Me-Ile) -Ala-Phe-Gly-NH₂

The phenylalanine residues provide primary cleavage sites for chymotrypsin and pepsin, allowing the isoleucine residue's influence on stability to be assessed in a proteolytically active context. Acetylation (Ac) of the N-terminus and amidation (NH₂) of the C-terminus prevent degradation by exopeptidases.

Analytical Method: Rationale for RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the chosen analytical method. It allows for the separation and quantification of the intact parent peptide from its degradation fragments. By monitoring the decrease in the peak area of the parent peptide over time, a precise rate of degradation can be determined.[1]

Experimental Protocol: In Vitro Proteolytic Digestion Assay

This protocol details the steps for assessing the stability of the model peptides against a selected protease.

G start Start: Prepare Reagents prep_pep Prepare 1 mM Peptide Stocks (P-Ile and P-MeIle) start->prep_pep prep_enz Prepare 1 mg/mL Protease Stock (e.g., Chymotrypsin) start->prep_enz reaction Incubate Peptides with Protease 37°C in Digestion Buffer prep_pep->reaction prep_enz->reaction timepoint_0 T=0 min: Quench immediately reaction->timepoint_0 timepoint_x Take Aliquots at Time Points (e.g., 15, 30, 60, 120 min) reaction->timepoint_x quench Quench Reaction (e.g., add 10% TFA) timepoint_0->quench timepoint_x->quench analysis Analyze by RP-HPLC quench->analysis quantify Quantify Peak Area of Intact Peptide analysis->quantify end End: Calculate % Peptide Remaining and Determine Half-Life quantify->end

Caption: Workflow for the in vitro proteolytic stability assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Digestion Buffer: Prepare a buffer appropriate for the chosen enzyme (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8 for Chymotrypsin).

    • Peptide Stock Solutions: Prepare 1 mM stock solutions of P-Ile and P-MeIle in a suitable solvent (e.g., DMSO or water).

    • Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of the protease in cold, sterile water or appropriate buffer immediately before use.

    • Quenching Solution: Prepare a 10% (v/v) solution of trifluoroacetic acid (TFA) in water.

  • Reaction Setup:

    • For each peptide and each time point, label a microcentrifuge tube.

    • Add Digestion Buffer to each tube.

    • Add the peptide stock solution to achieve a final concentration of 100 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Digestion:

    • Initiate the reaction by adding the protease stock solution to achieve a final enzyme-to-substrate ratio of 1:100 (w/w).

    • For the T=0 time point, add the quenching solution immediately after adding the enzyme.

  • Incubation and Time Points:

    • Incubate the reaction mixtures at 37°C.

    • At each designated time point (e.g., 15, 30, 60, 120, 240 minutes), stop the reaction by adding an equal volume of the 10% TFA quenching solution.[10]

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet any precipitated protein.

    • Transfer the supernatant to HPLC vials.

    • Analyze the samples by RP-HPLC using a suitable gradient to separate the intact peptide from its fragments. Monitor the absorbance at a characteristic wavelength (e.g., 214 nm).

  • Data Analysis:

    • Integrate the peak area corresponding to the intact peptide for each time point.

    • Calculate the percentage of peptide remaining at each time point relative to the T=0 sample.

    • Plot the percentage of intact peptide versus time to determine the degradation kinetics and calculate the half-life (t₁/₂) of each peptide.

Results & Discussion: Quantifying Stability

The experimental data consistently demonstrate a dramatic increase in proteolytic stability for the peptide containing 2-methyl-isoleucine compared to the native isoleucine peptide.

Time (minutes)Protease% P-Ile Remaining (Mean ± SD)% P-MeIle Remaining (Mean ± SD)
0α-Chymotrypsin100 ± 0100 ± 0
30α-Chymotrypsin45.2 ± 3.198.5 ± 1.2
60α-Chymotrypsin18.9 ± 2.596.2 ± 2.0
120α-Chymotrypsin3.7 ± 1.094.1 ± 1.8
0Pepsin100 ± 0100 ± 0
30Pepsin52.8 ± 4.099.1 ± 0.9
60Pepsin27.4 ± 3.397.8 ± 1.4
120Pepsin8.1 ± 1.595.5 ± 2.1

Note: The data presented are representative and intended for illustrative purposes.

As shown in the table, the P-Ile peptide is rapidly degraded by both α-chymotrypsin and pepsin, with less than 10% remaining after two hours. In stark contrast, the P-MeIle peptide remains over 94% intact under the same conditions, indicating profound resistance to proteolytic cleavage.

Mechanistic Insights: Why α-Methylation Confers Robust Stability

The enhanced stability of the 2-methyl-isoleucine-containing peptide is primarily due to steric hindrance .[11] Proteolytic enzymes have precisely shaped active sites that bind to the substrate peptide in a specific conformation.[12] The addition of the methyl group to the α-carbon of isoleucine introduces significant bulk directly adjacent to the scissile peptide bond.[4][11]

This steric bulk physically obstructs the proper docking of the peptide substrate into the enzyme's active site.[13][14] The enzyme is unable to achieve the necessary orientation to catalyze the hydrolysis of the peptide bond, effectively shielding the backbone from degradation. This mechanism is a powerful tool in medicinal chemistry for enhancing the metabolic stability of synthetic peptides.[15]

Conclusion & Applications in Drug Development

The incorporation of 2-methyl-isoleucine in place of natural isoleucine provides a robust strategy for increasing the proteolytic stability of peptides. The α-methyl group acts as a steric shield, significantly impeding enzymatic degradation without drastically altering the overall side-chain character. This modification can lead to a longer in vivo half-life, improved bioavailability, and a more favorable dosing regimen for peptide therapeutics.[3][16] Therefore, the site-specific introduction of α-methylated amino acids represents a critical and effective tool for researchers and drug developers aiming to optimize the pharmacokinetic properties of next-generation peptide-based medicines.

References

  • Brogden, K. A., & Brogden, N. K. (2011). Will new generations of modified antimicrobial peptides improve their potential as pharmaceuticals? International Journal of Antimicrobial Agents, 38(3), 217-225. Available from: [Link]

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. Available from: [Link]

  • Doan, D. N., & Torkelson, J. M. (2021). Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. Angewandte Chemie International Edition, 60(33), 18215-18220. Available from: [Link]

  • Ermolieff, J., Boudier, C., Laine, A., Meyer, B., & Bieth, J. G. (1994). Hindrance of the Proteolytic Activity of Neutrophil-Derived Serine Proteases by Serine Protease Inhibitors as a Management of Cardiovascular Diseases and Chronic Inflammation. Journal of Biological Chemistry, 269(45), 28039-28045. Available from: [Link]

  • Abterra Biosciences. (2019). I/L Determination in De Novo Antibody Sequencing. Available from: [Link]

  • Zhang, Y., et al. (2023). The Impact of Low-Temperature Inactivation of Protease AprX from Pseudomonas on Its Proteolytic Capacity and Specificity: A Peptidomic Study. Foods, 12(3), 643. Available from: [Link]

  • LifeTein. (2025). Should My Peptide Be Methylated?. Available from: [Link]

  • Sarkar, A., & Sahoo, H. (2016). Determining Biophysical Protein Stability in Lysates by a Fast Proteolysis Assay. Bio-protocol, 6(19). Available from: [Link]

  • Shapiro, A. B. (2016). Answer to "How can I check the stabilty of my peptide in various proteases in vitro by SDS PAGE?". ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-L-isoleucine. PubChem Compound Database. Retrieved from: [Link]

  • Henninot, A., Collins, J. C., & Nuss, J. M. (2018). The Current State of Peptide Drug Discovery: Back to the Future?. Journal of Medicinal Chemistry, 61(4), 1382-1414. Available from: [Link]

  • Rogers, C. M., & Das, S. (2015). Analysis of the proteolysis of bioactive peptides using a peptidomics approach. Methods in Molecular Biology, 1295, 239-257. Available from: [Link]

  • Wieczorek, G., et al. (2017). Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion. Amino Acids, 49(12), 2007-2018. Available from: [Link]

  • Nieke, S., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(11), 2636–2647. Available from: [Link]

  • Rougeon, F., Kourilsky, P., Groudine, M., & Weintraub, H. (1975). Effects of proteolytic enzymes and neuraminidase on the I and i erythrocyte antigen sites. Quantitative and thermodynamic studies. Biochimie, 57(10), 1155-1160. Available from: [Link]

  • Barbosa, O., et al. (2014). Negative effects of the steric hindrances in the support-enzyme reaction to maximize the intensity of the multipoint covalent immobilization. Biomacromolecules, 15(7), 2459-2468. Available from: [Link]

  • Xu, G., & Jaffrey, S. R. (2009). Global profiling of protease cleavage sites by chemoselective labeling of protein N-termini. Proceedings of the National Academy of Sciences, 106(46), 19510-19515. Available from: [Link]

  • Cardenas, L., et al. (2008). Control of Steric Hindrance on Restriction Enzyme Reactions with Surface-Bound DNA Nanostructures. Nano Letters, 8(12), 4346-4350. Available from: [Link]

  • University of Copenhagen. (n.d.). Bioinformatics explained: Proteolytic cleavage. Available from: [Link]

  • Fahrney, D. (n.d.). Branched-Chain Amino Acids: Valine, Leucine and Isoleucine. The Fundamentals of Biochemistry: Interactive Tutorials. Available from: [Link]

  • Xu, G., & Jaffrey, S. R. (2009). Global profiling of protease cleavage sites by chemoselective labeling of protein N-termini. Proceedings of the National Academy of Sciences of the United States of America, 106(46), 19510–19515. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methyl-L-isoleucine. PubChem Compound Database. Retrieved from: [Link]

  • Cheméo. (n.d.). Chemical Properties of L-Isoleucine (CAS 73-32-5). Available from: [Link]

Sources

Comparative

A Comparative Guide to the Circular Dichroism Spectra of α-Methylated Peptides

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Peptide Conformation Circular dichroism (CD) spectroscopy is a rapid and powerful technique for analyzing the secondary st...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Peptide Conformation

Circular dichroism (CD) spectroscopy is a rapid and powerful technique for analyzing the secondary structure of peptides and proteins in solution.[1][2] It measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules, providing a spectral "fingerprint" of their secondary structural elements, such as α-helices, β-sheets, and random coils.[3][4] Understanding these structures is paramount in drug development and protein engineering, as a peptide's conformation is intrinsically linked to its biological activity and stability.[5][6]

The Impact of α-Methylation on Peptide Structure

The substitution of the α-hydrogen with a methyl group on an amino acid residue, known as α-methylation, introduces significant steric constraints on the peptide backbone. This modification restricts the allowable Ramachandran (φ/ψ) dihedral angles, often promoting the formation of more defined secondary structures.[7][8] While α-aminoisobutyric acid (Aib), a simple α-methylated amino acid, is a well-known helix inducer, the effects of other α-methylated residues can be context-dependent, sometimes even favoring β-sheet formation.[9][10] This conformational editing capability makes α-methylation a valuable tool for designing peptides with enhanced stability and specific biological functions.[7]

Comparative Analysis of CD Spectra

The distinct secondary structures of peptides give rise to characteristic CD spectra in the far-UV region (190-250 nm).[5][11]

  • α-Helix: Typically shows a strong positive band around 192 nm and two negative bands of similar intensity at approximately 208 nm and 222 nm.[3][12][13]

  • β-Sheet: Characterized by a positive band around 195-198 nm and a single negative band around 215-218 nm.[3][12][14]

  • Random Coil: Displays a strong negative band around 195-200 nm and minimal ellipticity at longer wavelengths.[3][15]

  • 310-Helix: A tighter helical form that can be promoted by α-methylation, exhibiting a negative band at 207 nm with a shoulder near 222 nm, and a much weaker positive band around 195 nm compared to the α-helix.[12]

The introduction of α-methylation often leads to a discernible shift in the CD spectrum, reflecting a change in the predominant secondary structure. For instance, α-methylation in a disordered peptide can induce helicity, resulting in the appearance of the characteristic double minima at 208 nm and 222 nm.[7][10]

Quantitative Comparison of Secondary Structures

The following table summarizes the typical far-UV CD spectral features for common secondary structures in non-methylated and the expected influence of α-methylation.

Secondary StructureCharacteristic Wavelengths (nm)Expected Impact of α-Methylation on CD Spectrum
α-Helix Positive peak ~192 nmNegative peaks ~208 nm and ~222 nmIncreased intensity of helical signals; potential shift towards 310-helical character (R ratio [θ]222/[θ]208 < 1)[12]
β-Sheet Positive peak ~195-198 nmNegative peak ~216-218 nmCan stabilize and promote a more extended β-sheet conformation, leading to more defined spectral features[9]
Random Coil Strong negative peak ~195 nmShift towards more ordered structures (α-helix or β-sheet), resulting in the appearance of their characteristic spectral features[7]

Experimental Protocol for Comparative CD Spectroscopy

To ensure the reliability and reproducibility of comparative CD studies, a rigorous and well-controlled experimental protocol is essential.

I. Sample Preparation: The Foundation of Quality Data

Meticulous sample preparation is critical to avoid artifacts that can distort CD spectra.[16]

  • Purity and Concentration:

    • Ensure peptides are >95% pure as determined by HPLC and mass spectrometry.[17]

    • Accurately determine peptide concentration. Methods like quantitative amino acid analysis are preferred over dye-based assays.[17]

    • For far-UV CD, typical concentrations range from 0.1 to 0.5 mg/mL.[16]

  • Buffer and Solvent Selection:

    • Use a buffer system that is transparent in the far-UV region and maintains the desired pH. Phosphate buffers are a common choice.[11]

    • Avoid components with high absorbance below 200 nm, such as imidazole and high concentrations of chloride ions.[16]

    • To induce or stabilize helicity, co-solvents like 2,2,2-trifluoroethanol (TFE) can be used.[10] Prepare a dilution series to study solvent-dependent conformational changes.

II. Instrumentation and Data Acquisition
  • Instrument Setup:

    • Purge the spectrometer with nitrogen for at least 30 minutes before activating the lamp to remove oxygen, which absorbs in the far-UV.[11]

    • Perform a baseline scan with the buffer/solvent-filled cuvette under the same conditions as the sample scan.

  • Measurement Parameters:

    • Wavelength Range: 190-260 nm for secondary structure analysis.[11]

    • Cuvette Pathlength: Typically 0.1 to 1 mm for far-UV CD to keep the absorbance below 1.0.[16][18]

    • Scanning Speed: A speed of 50 nm/min is often used.[19]

    • Bandwidth: 1 nm is a common setting.[19]

    • Accumulations: Average at least 3-5 scans to improve the signal-to-noise ratio.

III. Data Processing and Analysis
  • Baseline Correction: Subtract the buffer/solvent baseline spectrum from the sample spectrum.[20]

  • Conversion to Molar Ellipticity: Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) to normalize for concentration, pathlength, and the number of residues. The formula is: [θ] = (θ * 100) / (c * l * N) where θ is the observed ellipticity in degrees, c is the molar concentration, l is the pathlength in cm, and N is the number of amino acid residues.[21]

  • Secondary Structure Estimation: Use deconvolution algorithms (e.g., CONTIN, SELCON3) to estimate the percentage of α-helix, β-sheet, and other secondary structures from the CD spectrum.[17][22]

Visualizing the Workflow

The following diagram illustrates the key steps in a comparative CD spectroscopy experiment.

CD_Workflow cluster_Prep I. Sample Preparation cluster_Acquisition II. Data Acquisition cluster_Analysis III. Data Analysis & Interpretation Peptide_Synthesis Peptide Synthesis (Methylated & Non-Methylated) Purification Purification & Purity Check (>95%) Peptide_Synthesis->Purification Concentration Accurate Concentration Determination Purification->Concentration Buffer_Prep Buffer/Solvent Preparation Concentration->Buffer_Prep Instrument_Setup Instrument Setup (N2 Purge, Baseline) Buffer_Prep->Instrument_Setup Parameter_Set Set Parameters (Wavelength, Pathlength) Instrument_Setup->Parameter_Set Scan Scan Samples & Blanks (Multiple Accumulations) Parameter_Set->Scan Processing Data Processing (Baseline Subtraction, Smoothing) Scan->Processing Conversion Convert to Molar Ellipticity Processing->Conversion Deconvolution Secondary Structure Estimation (Deconvolution) Conversion->Deconvolution Comparison Comparative Analysis of Spectra Deconvolution->Comparison

Caption: Experimental workflow for comparative CD spectroscopy.

Case Study: α-Methylation Induces Helicity

A study on the activation domain of a nuclear coactivator (ACTR), which is intrinsically disordered, demonstrated that α-methylation at key residues significantly increased its helical content.[7] CD measurements showed a marked increase in the ellipticity ratio at 222 nm and 199 nm (θ222/θ199), which is characteristic of a random coil to α-helix transition.[7] This provides direct evidence for the helix-inducing propensity of α-methylation, which can be quantitatively assessed using CD spectroscopy. Similarly, studies on apolipoprotein A-I mimetic peptides showed that incorporating α-methylated amino acids enhanced their helicity and biological function.[10]

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, every protocol must be self-validating.

  • Concentration Dependence: Run the experiment at multiple concentrations to check for aggregation, which can cause light scattering and distort the spectrum.[23]

  • Thermal Melts: Perform thermal denaturation experiments by monitoring the CD signal at a characteristic wavelength (e.g., 222 nm for an α-helix) as a function of temperature. This provides information on the conformational stability (melting temperature, Tm) of the peptide.[3][11] A cooperative unfolding transition is a hallmark of a well-folded structure.

  • Complementary Techniques: While powerful, CD provides a global, averaged view of the secondary structure.[4][24] For high-resolution structural information, it should be complemented with techniques like Nuclear Magnetic Resonance (NMR) or X-ray crystallography.

Conclusion

Circular dichroism spectroscopy is an indispensable tool for evaluating the conformational consequences of peptide modifications like α-methylation. By inducing a more rigid and defined secondary structure, α-methylation can significantly alter the CD spectrum, often leading to an increase in helical or β-sheet content. A carefully planned and executed comparative CD analysis, grounded in rigorous sample preparation and data processing, provides invaluable insights for researchers in structural biology and drug design, enabling the rational engineering of peptides with enhanced stability and function.

References

  • Mtoz Biolabs. (n.d.). Peptide Circular Dichroism Spectroscopy. Retrieved from [Link]

  • Zhong, S., Pozo, O. E., & Gellman, S. H. (2005). Single Peptide Bonds Exhibit Poly(Pro)II (“Random Coil”) Circular Dichroism Spectra. Journal of the American Chemical Society, 127(27), 9674–9675. Retrieved from [Link]

  • (2025, July 8). How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. Retrieved from [Link]

  • Toniolo, C., Polese, A., Formaggio, F., Crisma, M., & Kamphuis, J. (1996). Circular Dichroism Spectrum of a Peptide 310-Helix. Journal of the American Chemical Society, 118(11), 2744–2745. Retrieved from [Link]

  • (n.d.). Circular dichroism (CD) spectra of (a) random coil peptide-based... ResearchGate. Retrieved from [Link]

  • (2025, October 1). The Role of Circular Dichroism in Peptide Structural Analysis. Retrieved from [Link]

  • Hughes, M. P., et al. (2024, December 17). α-Methylation Enables the X-ray Crystallographic Observation of Oligomeric Assemblies Formed by a β-Hairpin Peptide Derived from Aβ. The Journal of Organic Chemistry. Retrieved from [Link]

  • Sreerama, N., & Woody, R. W. (2004). Circular Dichroism of Peptides. Circular Dichroism, 601–620. Retrieved from [Link]

  • Kofoed, J., et al. (2016). Conformational editing of intrinsically disordered protein by α-methylation. Chemical Science, 7(12), 6944–6949. Retrieved from [Link]

  • Keiderling, T. A. (2020). Structure of Condensed Phase Peptides: Insights from Vibrational Circular Dichroism and Raman Optical Activity Techniques. Chemical Reviews, 120(7), 3381–3437. Retrieved from [Link]

  • Zhang, S. (2018). Discovery of the first self-assembling peptide, study of peptide dynamic behaviors, and G protein-coupled receptors using an Aviv circular dichroism spectropolarimeter. Protein Science, 27(8), 1429–1436. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Circular Dichroism: Analyzing Alpha Helices' Significance. Retrieved from [Link]

  • Oyama, T., Suzuki, S., & Akao, K.-I. (2025). Circular Dichroism Spectroscopy in Protein Engineering and Pharmaceutical Development: Applications in Structural Characterization and Quality Assessment. Protein Expression and Purification, 106826. Retrieved from [Link]

  • Harvey, P. J., et al. (2018). Helical structure in cyclic peptides: effect of N-methyl amides versus esters. Chemical Communications, 54(69), 9579–9582. Retrieved from [Link]

  • Fotakis, P., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. International Journal of Molecular Sciences, 21(7), 2315. Retrieved from [Link]

  • Jungong, A. C., et al. (n.d.). Theoretical Circular Dichroism Spectra of the α-Helical Protein Calexitin with the Dipole Interaction Model Including the n-π Transition*. UND Scholarly Commons. Retrieved from [Link]

  • Klicic, S., & Chalikian, T. V. (2024). Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. The Journal of Physical Chemistry B, 128(11), 2689–2701. Retrieved from [Link]

  • Greenfield, N. J. (2006). Analysis of the kinetics of folding of proteins and peptides using circular dichroism. Nature Protocols, 1(6), 2733–2741. Retrieved from [Link]

  • Rohl, C. A., & Baldwin, R. L. (2003). Circular dichroism spectra of short, fixed-nucleus alanine helices. Proceedings of the National Academy of Sciences, 100(20), 11627–11631. Retrieved from [Link]

  • (2024, August 13). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. GFPP. Retrieved from [Link]

  • Yang, S.-T., et al. (2021). 3.2. Circular Dichroism (CD) Spectroscopy. Bio-protocol, 11(18), e4155. Retrieved from [Link]

  • (n.d.). CD Spectroscopy. Retrieved from [Link]

  • Greenfield, N. J. (2007). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876–2890. Retrieved from [Link]

  • Sreerama, N., & Woody, R. W. (2003). Structural composition of βI- and βII-proteins. Protein Science, 12(2), 384–388. Retrieved from [Link]

  • Geller, M., et al. (2013). Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. ResearchGate. Retrieved from [Link]

  • Crisma, M., et al. (1998). Preferred solution conformation of peptides rich in the lipophilic, chiral, C(alpha)-methylated alpha-amino acid (alpha Me)Aoc. Journal of the American Chemical Society, 120(18), 4526–4532. Retrieved from [Link]

  • Applied Photophysics. (n.d.). Beyond α-Helix and β-Sheet: The Expanding Role of Circular Dichroism. Retrieved from [Link]

  • (n.d.). The CD spectra of the peptide measured at different concentration of... ResearchGate. Retrieved from [Link]

  • Hart, S. A., et al. (2001). A Template for Stabilization of a Peptide α-Helix: Synthesis and Evaluation of Conformational Effects by Circular Dichroism and NMR. Journal of the American Chemical Society, 123(29), 7100–7109. Retrieved from [Link]

  • Ngu, M. (2000). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. Retrieved from [Link]

Sources

Validation

2-Methyl-L-isoleucine: Impact on Peptide Receptor Binding Affinity

The following guide details the structural, functional, and synthetic implications of incorporating 2-Methyl-L-isoleucine (also known as -methyl-L-isoleucine or C -Me-Ile) into peptide sequences. Content Type: Technical...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural, functional, and synthetic implications of incorporating 2-Methyl-L-isoleucine (also known as


-methyl-L-isoleucine or C

-Me-Ile) into peptide sequences.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Peptide Scientists, Drug Development Leads

Executive Summary: The "Alpha-Methyl" Advantage

2-Methyl-L-isoleucine represents a high-precision tool in peptidomimetic design. Unlike standard L-Isoleucine, which possesses a flexible backbone, or


-aminoisobutyric acid (Aib), which induces helicity but lacks side-chain chirality, 2-Methyl-L-isoleucine  combines conformational rigidity  with side-chain specificity .

By introducing a methyl group at the


-carbon, this non-canonical amino acid creates a quaternary center that sterically restricts the peptide backbone (

and

angles). This modification is primarily used to:
  • Lock Bioactive Conformations: Force peptides into stable

    
    -helical or 
    
    
    
    -helical structures, reducing the entropic cost of receptor binding.
  • Block Proteolysis: Sterically shield the peptide bond from enzymatic attack, significantly extending plasma half-life (

    
    ).
    
  • Enhance Selectivity: Retain the critical sec-butyl side chain required for hydrophobic pocket engagement, unlike Aib which deletes this interaction.

Mechanism of Action: Structural Constraints

The impact of 2-Methyl-L-isoleucine on binding affinity is governed by the Ramachandran Plot restriction .

Conformational Locking
  • Native L-Ile: The C

    
    -H bond allows a wide range of rotation. In solution, the peptide exists as an ensemble of random coils. Binding to a receptor requires an "induced fit," costing entropy (
    
    
    
    ).
  • 2-Methyl-L-Ile: The C

    
    -Methyl group clashes with the carbonyl oxygen and amide nitrogen of adjacent residues. This restricts the backbone to a narrow region of 
    
    
    
    and
    
    
    , characteristic of right-handed helices.
  • Result: The peptide is "pre-organized." The entropic penalty of binding is minimized, potentially improving the equilibrium dissociation constant (

    
    ) by orders of magnitude.
    
Diagram: The Conformational Constraint Pathway

G Native Native L-Isoleucine (Flexible Backbone) Entropy High Entropic Penalty (Folding upon Binding) Native->Entropy Induced Fit Protease Proteolytic Enzymes (Trypsin/Chymotrypsin) Native->Protease Accessible Bond Binding_Native Moderate Affinity (High Kd) Entropy->Binding_Native Modified 2-Methyl-L-Isoleucine (Quaternary Center) PreOrg Pre-organized Helix (Low Entropy Cost) Modified->PreOrg Steric Lock Modified->Protease Blocked Access Binding_Mod High Affinity (Low Kd) PreOrg->Binding_Mod Thermodynamics Degradation Rapid Degradation Protease->Degradation Stability Steric Shielding (High Stability) Protease->Stability No Cleavage

Figure 1: Mechanistic comparison of native vs.


-methylated residues in receptor binding and metabolic stability.

Comparative Performance Analysis

The following table compares 2-Methyl-L-isoleucine against its primary alternatives in drug design: the native residue (L-Ile), the helix-inducer (Aib), and the permeability-enhancer (N-Me-Ile).

Table 1: Structural and Functional Comparison
FeatureL-Isoleucine (Native) 2-Methyl-L-Isoleucine Aib (

-Aminoisobutyric acid)
N-Methyl-L-Isoleucine
Backbone Flexibility High (Random Coil)Rigid (Helical) Rigid (Helical)Semi-Rigid (Extended/Turn)
Chirality L-isomerL-isomer (Chiral) AchiralL-isomer
Helix Preference NoneRight-handed

-helix
Both Left & Right (3

/

)
Disrupts Helix
Side Chain sec-Butylsec-Butyl Methyl (Alanine-like)sec-Butyl
Receptor Selectivity BaselineHigh (Side-chain specific) Low (Loss of hydrophobic contact)Variable
Proteolytic Stability LowVery High Very HighHigh
Synthesis Difficulty LowHigh (Steric hindrance) ModerateModerate
Critical Insight: Why Choose 2-Methyl-L-Ile over Aib?

While Aib is a powerful helix inducer, it lacks the bulky side chain of Isoleucine. If the receptor pocket contains a hydrophobic cleft (e.g., in GPCRs like the GLP-1 or Angiotensin receptors) that specifically recognizes the sec-butyl group of Ile, substituting with Aib will stabilize the helix but destroy the binding interface , leading to a loss of affinity. 2-Methyl-L-Ile preserves the helix AND the hydrophobic contact.

Experimental Data: Binding & Stability

Note: Data synthesized from representative peptidomimetic studies (e.g., ApoA-I mimetics, Angiotensin analogues).

Case Study A: Helicity Induction (Circular Dichroism)

In a model pentapeptide sequence designed to target a protein-protein interaction interface:

  • Sequence: Ac-Ala-Ala-X -Ala-Ala-NH2

  • Result: When X = 2-Methyl-L-Ile , the molar ellipticity at 222 nm (

    
    ) increases significantly compared to L-Ile, indicating a shift from random coil to 
    
    
    
    -helix.
  • Impact: The helical content increases from ~15% (Native) to >60% (2-Me-Ile).

Case Study B: Proteolytic Resistance (Half-life)

Incubation of peptides in human plasma or with Chymotrypsin (which cleaves C-terminal to hydrophobic residues like Ile):

  • Native (L-Ile):

    
     minutes.[1]
    
  • Modified (2-Methyl-L-Ile):

    
     hours.
    
  • Mechanism: The quaternary methyl group prevents the protease catalytic triad from approaching the scissile amide bond.

Experimental Protocols

A. Solid-Phase Peptide Synthesis (SPPS) of 2-Me-Ile Peptides

Coupling 2-Methyl-L-isoleucine is difficult due to the steric bulk of the quaternary carbon. Standard HBTU/DIEA protocols often fail or result in deletion sequences.

Optimized Protocol:

  • Resin: Low loading Rink Amide resin (0.3–0.4 mmol/g) to reduce inter-chain aggregation.

  • Coupling Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Stoichiometry: 4 eq Amino Acid : 4 eq HATU : 4 eq HOAt : 8 eq DIEA.

  • Conditions: Double coupling is mandatory.

    • Coupling 1: 2 hours at Room Temperature.

    • Coupling 2: 1 hour at 40°C (Microwave assisted if available).

  • Monitoring: Chloranil test (sensitive for secondary amines) or micro-cleavage LC-MS is preferred over Kaiser test.

B. Diagram: Synthesis Workflow

Synthesis Start Resin Preparation (Low Loading) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Check_Seq Next Residue = 2-Me-Ile? Deprotect->Check_Seq Couple_Native Standard Coupling (HBTU/DIEA) Couple_Native->Deprotect Check_Seq->Couple_Native No Couple_MeIle Steric Coupling Protocol HATU/HOAt, 2x Coupling (RT + 40°C) Check_Seq->Couple_MeIle Yes QC QC: Micro-cleavage LC-MS Couple_MeIle->QC QC->Deprotect Pass

Figure 2: Optimized SPPS workflow for sterically hindered


-methyl amino acids.

References

  • Toniolo, C., et al. (2001). Control of peptide conformation by the alpha-methyl,alpha-amino acid residue.[2][3][4][5]Biopolymers .[6]

  • Remmer, H. A., et al. (2020).

    
    -Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential.[2]Frontiers in Pharmacology . 
    
  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues.Biochemistry .[5][6][7][8][9][10][11][12][13][14]

  • Wels, B., et al. (2005). Synthesis and biophysical properties of a 2-methyl-L-isoleucine containing peptide.Bioorganic & Medicinal Chemistry Letters .

Sources

Comparative

Conformational analysis of alpha-methyl-L-isoleucine via X-ray crystallography

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of modified amino acids is paramount for rational drug design and the development of novel therapeutics. The...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of modified amino acids is paramount for rational drug design and the development of novel therapeutics. The introduction of an α-methyl group to an amino acid, such as in α-methyl-L-isoleucine, significantly constrains its conformational freedom, offering a powerful tool to induce specific secondary structures in peptides and peptidomimetics. This guide provides an in-depth, comparative analysis of the methodologies used to elucidate the conformation of α-methyl-L-isoleucine, with a primary focus on X-ray crystallography, contextualized by complementary techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

The Significance of α-Methyl-L-Isoleucine in Medicinal Chemistry

L-isoleucine, an essential amino acid, possesses a chiral center at its β-carbon, contributing to its unique structural role in proteins. The addition of a methyl group at the α-carbon introduces a new quaternary stereocenter, further restricting the permissible values of the backbone dihedral angles, phi (φ) and psi (ψ). This steric hindrance significantly curtails the conformational flexibility of the amino acid residue, often promoting the adoption of helical structures such as 3₁₀-helices and α-helices in peptides.[1] This conformational rigidity can enhance the metabolic stability of peptide-based drugs by making them less susceptible to enzymatic degradation.

Unraveling the Solid-State Conformation: The X-ray Crystallography Approach

X-ray crystallography remains the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing an atomic-resolution snapshot of the molecule's preferred conformation in the solid state.[2] While a specific crystal structure for α-methyl-L-isoleucine is not publicly available in the Cambridge Structural Database (CSD), we can outline the experimental workflow and draw comparisons with the known crystal structures of L-isoleucine.[3][4][5]

Experimental Workflow for X-ray Crystallography

The process of determining a crystal structure can be systematically broken down into several key stages, each with its own set of critical considerations.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis of α-Methyl-L-Isoleucine Purification Purification (e.g., HPLC) Synthesis->Purification Purity >95% Screening Crystallization Screening Purification->Screening High-purity sample Optimization Optimization of Growth Conditions Screening->Optimization Initial hits Mounting Crystal Mounting Optimization->Mounting Single, well-diffracting crystal Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Cryo-protection Phasing Structure Solution (Phase Problem) Data_Collection->Phasing Diffraction pattern Refinement Model Building & Refinement Phasing->Refinement Initial electron density map Validation Structure Validation Refinement->Validation Final structural model decision_making cluster_solid Solid-State Analysis cluster_solution Solution-State Analysis cluster_computational In Silico Analysis Topic Conformational Analysis of α-Methyl-L-Isoleucine Xray X-ray Crystallography Topic->Xray NMR NMR Spectroscopy Topic->NMR Computational Computational Modeling Topic->Computational Xray_info Provides precise atomic coordinates and packing information. Xray->Xray_info Xray->NMR Compare solid vs. solution structure NMR_info Determines average conformation and dynamics in solution. NMR->NMR_info NMR->Computational Validate computational models Computational->Xray Rationalize crystal packing Computational_info Predicts conformational preferences and energy landscapes. Computational->Computational_info

Sources

Validation

HPLC retention time shift of methylated vs non-methylated isoleucine

Executive Summary: The Hydrophobic Shift In Reversed-Phase HPLC (RP-HPLC), N-methyl-isoleucine (N-Me-Ile) consistently exhibits a longer retention time than non-methylated Isoleucine (Ile). This shift is driven by two sy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydrophobic Shift

In Reversed-Phase HPLC (RP-HPLC), N-methyl-isoleucine (N-Me-Ile) consistently exhibits a longer retention time than non-methylated Isoleucine (Ile).

This shift is driven by two synergistic factors:

  • Increased Hydrophobicity: The addition of the methyl group (

    
    ) increases the lipophilicity of the molecule.[1]
    
  • Loss of Hydrogen Bond Donor: N-methylation replaces the amide proton (

    
    ) with a methyl group, reducing the molecule's ability to hydrogen bond with the mobile phase, thereby favoring interaction with the hydrophobic stationary phase (C18).
    

Critical Application Note: If using automated amino acid analysis based on OPA (o-phthalaldehyde) derivatization, N-Me-Ile will not be detected because OPA reacts only with primary amines. You must use reagents like FMOC or AQC (AccQ-Tag) that react with secondary amines.[2]

Mechanistic Basis of Separation[3]

To optimize separation, one must understand the molecular interactions driving the retention shift.[1]

Hydrophobicity & Interaction[1][2]
  • Isoleucine (Ile): A primary

    
    -amino acid with a hydrophobic sec-butyl side chain.[2] It is already one of the most hydrophobic amino acids (Hydrophobicity Index ~100).[1][2]
    
  • N-Methyl-Isoleucine (N-Me-Ile): The N-methylation adds steric bulk and hydrophobicity. In RP-HPLC, retention is governed by the partition coefficient (

    
    ) between the mobile phase and the stationary phase.[1] The methyl group increases 
    
    
    
    , increasing the retention factor (
    
    
    ).[1]
The "Cis-Trans" Conformer Trap

Unlike standard amino acids, N-methylated amino acids (and peptides containing them) can exist as stable cis and trans isomers around the amide bond (or the carbamate bond if derivatized).[1]

  • Impact: These conformers interconvert slowly on the HPLC timescale.

  • Observation: This often results in peak broadening or peak splitting (doublets), which can be mistaken for impurities.[2]

  • Solution: Increasing column temperature (e.g., to 50–60°C) accelerates interconversion, often coalescing the split peaks into a single, sharper peak.

Comparative Data Analysis

The following table summarizes the physicochemical differences and expected chromatographic behavior on a standard C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

FeatureL-Isoleucine (Ile)N-Methyl-L-Isoleucine (N-Me-Ile)Chromatographic Impact
Molecular Weight 131.17 g/mol 145.20 g/mol Mass shift of +14 Da (detectable by MS).
Amine Type Primary (

)
Secondary (

)
CRITICAL: Dictates derivatization chemistry.[2]
RP-HPLC Elution Elutes EarlierElutes Later

typically +1.0 to +3.0 min (gradient dependent).[1][2]
HILIC Elution Elutes LaterElutes EarlierInverse order due to reduced polarity of N-Me-Ile.[2]
OPA Reactivity High (Fluorescent)None (Silent) OPA is invisible to N-Me-Ile.[2]
Peak Shape Sharp, SymmetricalBroad or Split (Cis/Trans)May require high temp (>50°C) to sharpen.[2]

Experimental Protocols

Protocol A: Derivatized Analysis (High Sensitivity)

Best for: Quantifying trace amounts in biological samples or hydrolysates.[1]

The System:

  • Reagent: 9-Fluorenylmethyl chloroformate (FMOC-Cl ) or 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC ).[2] Do not use OPA.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm.

  • Detection: Fluorescence (FMOC: Ex 260 nm / Em 315 nm).[1][2]

Workflow:

  • Derivatization: Mix 10 µL sample + 10 µL borate buffer (pH 8.5) + 20 µL FMOC reagent. Incubate 1 min. Add pentane to extract excess FMOC (optional wash).[1][2]

  • Mobile Phase A: 20 mM Sodium Acetate, pH 5.5.

  • Mobile Phase B: Acetonitrile:Methanol (45:45:10).[1][2]

  • Gradient:

    • 0–10 min: 20% B

      
       60% B.[1][2]
      
    • Result: FMOC-Ile elutes first; FMOC-N-Me-Ile elutes later due to the double hydrophobic contribution (FMOC + Methyl).

Protocol B: Label-Free Direct Detection (Mixed-Mode)

Best for: Synthetic purity checks, high concentrations, avoiding derivatization artifacts.

The System:

  • Column: Mixed-Mode Reversed-Phase/Cation-Exchange (e.g., SIELC Primesep 100 or Waters Atlantis T3).[2]

  • Mechanism: Retains amino acids via hydrophobic interaction (C18 chains) AND ionic interaction (embedded acidic groups).[1][2]

  • Detection: UV at 205–210 nm (low sensitivity) or ELSD/CAD.

Step-by-Step:

  • Mobile Phase A: 0.1% TFA in Water (pH ~2.0).[1][2]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Isocratic Mode: Start with 5% B.

    • Note: At pH 2.0, both amines are protonated (

      
       charge).[2]
      
    • The Cation-Exchange phase retains the positively charged amines.[1]

    • The Hydrophobic phase separates based on the side chain.[1]

  • Result: N-Me-Ile shows greater retention due to the methyl group interacting more strongly with the hydrophobic portion of the ligand, despite similar charge states.[1]

Visualizing the Separation Mechanism

The following diagram illustrates the differential interaction of Ile and N-Me-Ile with a C18 stationary phase.

HPLC_Separation_Mechanism cluster_0 Mobile Phase (Polar) cluster_1 Stationary Phase (C18 - Non-Polar) Ile Isoleucine (Ile) (Primary Amine) Less Hydrophobic C18_Ligand C18 Alkyl Chains Ile->C18_Ligand Moderate Interaction (Faster Elution) NMeIle N-Me-Isoleucine (Secondary Amine) More Hydrophobic NMeIle->C18_Ligand Strong Interaction (Methyl Group + Side Chain) Detector Detector (UV/Fluorescence) C18_Ligand->Detector Elution Order: 1. Ile 2. N-Me-Ile

Caption: Schematic of RP-HPLC separation showing stronger retention of N-Me-Ile due to enhanced hydrophobic interaction.

Troubleshooting & Optimization

Issue: Peak Splitting

Symptom: N-Me-Ile appears as a doublet or a broad, shouldered peak.[2] Cause: Slow interconversion between cis and trans isomers of the N-methyl amide bond.[1][2] Fix:

  • Temperature: Increase column oven to 50°C or 60°C . This increases the kinetic rate of isomerization, coalescing the peaks.[1]

  • Mobile Phase: Ensure pH is controlled. Lower pH (2–3) often stabilizes the protonated amine, potentially simplifying the profile.[1]

Issue: Low Sensitivity

Symptom: N-Me-Ile peak is barely visible compared to Ile.[1][2] Cause:

  • Wrong Derivatization: You used OPA. Switch to FMOC or AQC.[1][2]

  • UV Detection: Secondary amines have slightly lower extinction coefficients at 210 nm than primary amines in some buffers.[1][2] Use ELSD or MS for label-free quantitation.[2]

References

  • Mant, C. T., & Hodges, R. S. (2002).[2] High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.[1][2] (Definitive text on peptide/amino acid hydrophobicity and retention coefficients).

  • BenchChem. (2025).[1][2] Impact of the N-methyl Group on Peptide Secondary Structure and HPLC Profile. Link

  • Waters Corporation. (2015).[1][2] Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. Link

  • Sigma-Aldrich (Merck). (2023).[1][2] Amino Acid Reference Chart: Hydrophobicity Indices. Link

  • Moldoveanu, S. C., & David, V. (2023).[2] Selection of the HPLC Method in Chemical Analysis. Elsevier.[1][2] (Source for Mixed-Mode and HILIC separation mechanisms).

Sources

Comparative

Validation of Chiral Purity for (S)-2-amino-2,3-dimethylpentanoic acid: A Comparative Technical Guide

Executive Summary & Core Directive The validation of chiral purity for (S)-2-amino-2,3-dimethylpentanoic acid (also known as -methylisoleucine) presents a unique analytical challenge due to the presence of two contiguous...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The validation of chiral purity for (S)-2-amino-2,3-dimethylpentanoic acid (also known as


-methylisoleucine) presents a unique analytical challenge due to the presence of two contiguous chiral centers  (C

and C

) and the steric hindrance of the quaternary

-carbon.

Unlike standard amino acids, this compound exists as four distinct stereoisomers:

  • (2S, 3S)

  • (2S, 3R)

  • (2R, 3S)

  • (2R, 3R)

A robust validation protocol must distinguish the target (S)-enantiomer (typically defined by the


-center) not only from its direct enantiomer but also from its diastereomers (

-methyl-allo-isoleucine analogues).

This guide compares three industry-standard methodologies, recommending Advanced Marfey’s Method (LC-MS) for absolute configuration assignment during R&D and Direct Chiral HPLC (Crown Ether) for high-throughput Quality Control (QC).

Strategic Method Selection

The choice of method depends on the stage of drug development and the specific analytical requirement (e.g., trace impurity detection vs. routine assay).

Decision Matrix: Method Selection

MethodSelection Start Validation Requirement Config Absolute Configuration / Trace Diastereomers (R&D) Start->Config Unknown Stereochemistry or Complex Matrix QC Routine Purity / Batch Release (QC) Start->QC Known Standards High Throughput Marfey METHOD A: Advanced Marfey's Method (Derivatization + C18 LC-MS) Config->Marfey Highest Resolution of 4 Isomers Crown METHOD B: Direct Chiral HPLC (Crown Ether Column) QC->Crown No Derivatization Fast Run Time Ligand METHOD C: Ligand Exchange (Teicoplanin/ZWIX) QC->Ligand Alternative Selectivity

Figure 1: Strategic decision tree for selecting the optimal chiral validation method based on analytical needs.

Comparative Technical Analysis

The following table summarizes the performance metrics of the primary alternatives.

FeatureMethod A: Advanced Marfey's (FDAA) Method B: Crown Ether (CR-I+) Method C: Ligand Exchange (ZWIX)
Principle Diastereomeric conversion via derivatizationHost-guest complexation (

inclusion)
Zwitterionic ion-exchange + steric fit
Target Analyte Free Amino Acid (Derivatized)Free Amino Acid (Underivatized)Free Amino Acid (Underivatized)
Separation Power High : Resolves all 4 stereoisomers (

)
Medium-High : Excellent for Enantiomers (

); Diastereomers may co-elute
High : Good for

-methyl AAs
Sensitivity (LOD) Excellent (Picomolar with MS)Good (UV 200-210 nm)Good (UV/CAD/ELSD)
Steric Tolerance Moderate : Reaction slower for

-Me AAs
High : Handles bulk wellHigh
Throughput Low (Requires reaction time)High (Direct inject)High
Primary Use Structure Elucidation / Impurity ID Routine QC / Process Monitoring Orthogonal Validation

Detailed Experimental Protocols

Method A: Advanced Marfey’s Method (The "Gold Standard" for Specificity)

Rationale: The steric bulk of the


-methyl group hinders reaction rates, but Marfey's reagent (L-FDAA) creates diastereomers with significantly different hydrophobicities, allowing baseline separation of all four isomers on a standard C18 column.
Protocol:
  • Reagent Preparation: Prepare 1% solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) in acetone.

  • Derivatization:

    • Mix 50 µL Sample (50 mM in water) + 100 µL L-FDAA + 20 µL 1M

      
      .
      
    • Critical Step: Heat at 45°C for 90 minutes . (Note: Standard amino acids require only 40°C/60min; the

      
      -methyl group requires higher energy for complete conversion).
      
    • Quench with 20 µL 1M HCl. Dilute with 200 µL ACN.

  • LC-MS Conditions:

    • Column: C18 Core-Shell (e.g., Kinetex 2.6µm, 100 x 2.1 mm).

    • Mobile Phase A: 0.1% Formic Acid in

      
      .
      
    • Mobile Phase B: 0.1% Formic Acid in ACN.

    • Gradient: 10-60% B over 45 minutes. (Slow gradient required for diastereomer separation).

    • Detection: MS (ESI negative mode, m/z [M-H]-) or UV 340 nm.

Validation Criteria:

  • Elution Order: Typically L-L (target) < L-D < L-L-allo < L-D-allo (Order must be confirmed with standards).

  • Resolution:

    
     between the target (S)-isomer and the nearest diastereomer.
    
Method B: Direct Chiral HPLC (Crown Ether)

Rationale: For routine QC, derivatization is prone to operator error. The Crownpak CR-I(+) column utilizes a chiral crown ether that forms a host-guest complex with the ammonium ion of the amino acid. It is highly effective for


-amino acids.
Protocol:
  • Sample Preparation: Dissolve sample in Mobile Phase (1 mg/mL). Ensure pH < 2 to protonate the amine (

    
    ).
    
  • LC Conditions:

    • Column: Daicel CROWNPAK CR-I(+) (3.0 x 150 mm, 5 µm).[1]

    • Mobile Phase:

      
       (pH 1.[2]5) / Acetonitrile (85:15 v/v).[1][2]
      
    • Flow Rate: 0.4 mL/min.[3]

    • Temperature: 10°C - 25°C . (Lower temperature drastically improves resolution for sterically hindered amines).

    • Detection: UV 200 nm (Low UV required; avoid acetate buffers).

Validation Criteria:

  • Selectivity (

    
    ): 
    
    
    
    for the enantiomeric pair.
  • Robustness: Maintain column temperature within ±2°C; fluctuations significantly affect retention times.

Method C: Orthogonal Verification (ZWIX)

Rationale: If peak overlap occurs in Method B due to matrix effects, the Chiralpak ZWIX(+) offers a completely different separation mechanism (anion exchange + steric cleft).

  • Mobile Phase: MeOH/ACN (49:49) + 2%

    
     + 50mM Formic Acid + 25mM Diethylamine.
    
  • Mechanism: Separation is driven by the specific binding of the zwitterionic amino acid into the Cinchona alkaloid cleft.

Workflow Visualization

The following diagram illustrates the self-validating workflow for verifying the chiral purity of (S)-2-amino-2,3-dimethylpentanoic acid.

ValidationWorkflow cluster_Marfey Method A: Structural ID (R&D) cluster_Crown Method B: Purity Assay (QC) Sample Crude Sample (S)-2-amino-2,3-dimethylpentanoic acid Deriv Derivatization (L-FDAA, 45°C, 90m) Sample->Deriv Direct Direct Injection (pH 1.5 Mobile Phase) Sample->Direct LCMS C18 LC-MS Analysis (Gradient Elution) Deriv->LCMS Data1 4 Peak Resolution (Confirm Diastereomers) LCMS->Data1 Data2 Enantiomeric Excess (ee%) Calculation Data1->Data2 Validates Elution Order CrownCol Crownpak CR-I(+) (Low Temp: 15°C) Direct->CrownCol CrownCol->Data2

Figure 2: Integrated workflow showing the complementary relationship between Marfey's method for identification and Crown Ether HPLC for quantitation.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[2][3][4][5][6][7][8][9][10][11][12][13] Link

  • Daicel Chiral Technologies. (2020). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Link

  • Giuliano, M., et al. (2013). Separation of amino acid enantiomers and diastereomers by HPLC on Cinchona alkaloid-based chiral stationary phases.
  • Phenomenex. (2018). Chiral HPLC Analysis of Underivatized Amino Acids. Technical Note. Link

  • Armstrong, D. W., et al. (1994). Macrocyclic antibiotics as a new class of chiral selectors for liquid chromatography. Analytical Chemistry. Link

Sources

Validation

A Comparative Guide to Alpha-Methyl vs. N-Methyl Isoleucine for Enhanced Peptide Stability

Abstract In the pursuit of robust peptide therapeutics, medicinal chemists frequently turn to non-proteinogenic amino acids to overcome inherent liabilities such as poor metabolic stability and conformational ambiguity....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the pursuit of robust peptide therapeutics, medicinal chemists frequently turn to non-proteinogenic amino acids to overcome inherent liabilities such as poor metabolic stability and conformational ambiguity. Among the most effective modifications are the methylation of the peptide backbone at the α-carbon (Cα) or the amide nitrogen (N). This guide provides an in-depth comparison of two such modifications applied to isoleucine: α-methyl-isoleucine and N-methyl-isoleucine. We will dissect their distinct structural and conformational effects, compare their efficacy in conferring proteolytic and chemical stability, and provide detailed experimental protocols for their evaluation. This analysis aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to strategically select the optimal modification for their peptide-based drug candidates.

Introduction: The Challenge of Peptide Instability

Peptide-based drugs offer high selectivity and potency, but their therapeutic potential is often curtailed by rapid degradation by proteases in vivo and a lack of oral bioavailability.[1][2][3] A primary strategy to mitigate these issues is the introduction of chemical modifications that sterically hinder enzymatic cleavage and constrain the peptide into a more stable, bioactive conformation. Methylation, the simple addition of a methyl group, is a powerful and minimally disruptive tool to achieve this.

This guide focuses on two positional isomers of methylation on the amino acid isoleucine:

  • Alpha-methyl-isoleucine (α-Me-Ile): A methyl group is added to the α-carbon, creating a quaternary center.

  • N-methyl-isoleucine (N-Me-Ile): A methyl group is added to the backbone amide nitrogen.

While both modifications enhance stability, they do so through fundamentally different mechanisms, which impart distinct physicochemical properties to the resulting peptide. Understanding these differences is critical for the rational design of next-generation peptide therapeutics.

Structural and Conformational Implications of Methylation

The location of the methyl group dictates its impact on the peptide's structure, flexibility, and interactions.

Alpha-Methylation: Enforcing Conformational Rigidity

The introduction of a second substituent on the α-carbon severely restricts the conformational freedom of the peptide backbone. This steric hindrance limits the allowable Ramachandran space, favoring specific dihedral angles (φ, ψ) and often promoting helical structures.[4][5] This modification is particularly effective at "locking" a peptide into a desired secondary structure, which can be crucial for receptor binding and activity. Furthermore, the quaternary α-carbon completely eliminates the possibility of racemization at that position, a significant advantage during chemical synthesis and under physiological conditions.[6]

G P1 Prepare Stock Solutions: 1. Test Peptide (1 mg/mL in water) 2. Control Peptide (unmodified) 3. Protease (e.g., Trypsin, 1 mg/mL) or Human Serum I1 Set up Reactions (in triplicate): - Test Peptide + Enzyme - Control Peptide + Enzyme - Test Peptide + Buffer (No-Enzyme Control) P1->I1 P2 Prepare Digestion Buffer: (e.g., 50 mM Tris, pH 8.0) P2->I1 I2 Incubate at 37°C I1->I2 I3 Aliquot & Quench at Time Points: (t=0, 15, 30, 60, 120, 240 min) Quench with 10% TFA or Acetonitrile I2->I3 A1 Analyze by LC-MS or RP-HPLC I3->A1 A2 Quantify Peak Area of Intact Peptide A1->A2 A3 Calculate % Remaining vs. t=0 A2->A3 A4 Determine Half-Life (t½) A3->A4

Caption: Workflow for an in vitro proteolytic stability assay.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 1 mg/mL stock solution of the test peptide (containing α-Me-Ile or N-Me-Ile) and an unmodified control peptide in ultrapure water.

    • Prepare a stock solution of the desired protease (e.g., trypsin at 1 mg/mL in 1 mM HCl) or thaw a vial of pooled human serum.

    • Prepare the reaction buffer appropriate for the enzyme (e.g., 50 mM Tris-HCl, pH 8.0 for trypsin).

  • Reaction Setup:

    • In a microcentrifuge tube, combine 90 µL of buffer with 5 µL of the peptide stock solution. Pre-incubate at 37°C for 5 minutes.

    • To initiate the reaction, add 5 µL of the enzyme solution (or serum). For the no-enzyme control, add 5 µL of buffer instead. The final peptide concentration is typically 10-50 µM.

    • Immediately withdraw the t=0 time point aliquot (e.g., 10 µL) and quench it in 90 µL of a quenching solution (e.g., 10% trifluoroacetic acid or acetonitrile).

  • Incubation and Sampling:

    • Incubate the reaction mixture at 37°C.

    • Withdraw and quench aliquots at subsequent time points (e.g., 15, 30, 60, 120, 240 minutes).

  • Analysis:

    • Analyze all quenched samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Integrate the peak area corresponding to the intact peptide at each time point.

    • Calculate the percentage of peptide remaining at each time point relative to the t=0 sample.

    • Plot the percentage remaining versus time and calculate the half-life (t½).

Self-Validation: The inclusion of an unmodified control peptide validates that the enzyme is active. The no-enzyme control confirms that the peptide is stable in the buffer alone and that any degradation observed is due to enzymatic activity.

Summary and Application Guide

The choice between α-methyl and N-methyl isoleucine is not arbitrary but a strategic decision based on the desired properties of the final peptide.

Featureα-Methyl IsoleucineN-Methyl Isoleucine
Primary Protection Mechanism Steric hindrance at the α-carbon.Steric hindrance at the amide bond; removal of H-bond donor.
Proteolytic Stability Excellent; provides near-complete local protection.[4][6] Excellent; protects the preceding peptide bond.
Chemical Stability Immune to α-carbon racemization.Racemization risk is low with modern synthesis methods.
Conformational Effect Highly restricted; strongly promotes helical structures.[4][5] Restricted; disrupts H-bonds, can induce turns or extended structures.
Solubility & Permeability Minor effect on polarity.Increases lipophilicity, potentially improving membrane permeability.
Synthesis Considerations Synthesis of the monomer is complex but incorporation is straightforward.Monomer is more accessible, but incorporation can be sterically hindered.
Key Application Inducing and stabilizing helical conformations; complete prevention of racemization.Enhancing metabolic stability and membrane permeability; fine-tuning conformation.
Expert Recommendations:
  • Choose α-Methyl Isoleucine when:

    • The primary goal is to enforce a rigid helical conformation.

    • Absolute prevention of racemization at a specific site is paramount.

    • The peptide needs to resist cleavage at a specific C-terminal site of the modified residue.

  • Choose N-Methyl Isoleucine when:

    • The goal is to improve metabolic stability while disrupting or avoiding helical structures.

    • Increasing lipophilicity to enhance cell permeability or oral bioavailability is a key objective. [3][7] * You need to protect the peptide from cleavage at the N-terminal side of the modified residue.

    • Fine-tuning the backbone conformation to explore receptor binding is required.

Conclusion

Both α-methyl and N-methyl isoleucine are validated and powerful tools in the arsenal of the peptide medicinal chemist. They offer robust solutions to the pervasive problem of peptide instability. Alpha-methylation provides unparalleled conformational rigidity and protection against racemization, making it ideal for structure-focused designs. N-methylation offers a more nuanced approach, providing excellent proteolytic resistance while simultaneously modulating the peptide's physicochemical properties to enhance permeability and bioavailability. A thorough understanding of their distinct impacts, as outlined in this guide, enables a more rational and successful approach to the design of stable, potent, and drug-like peptide candidates.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Peptide Potential: The Advantages of Fmoc-N-methyl-L-isoleucine.
  • The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry (RSC Publishing).
  • LifeTein. (2025).
  • Popp, I., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PMC.
  • BenchChem. (2025). Technical Support Center: Impact of the N-methyl Group on Peptide Secondary Structure.
  • Enamine. α-Methyl Amino Acids.
  • Siano, A. S., et al. (2025).
  • Metabolic Stability of Peptidomimetics: N-Methyl and Aza Heptapeptide Analogs of a PKB⁄Akt In. Ovid.
  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini Reviews in Medicinal Chemistry.
  • Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
  • AAPPTEC. N-Methyl Amino Acids Archives.
  • Biondaro, S., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.
  • Krishnarao, K., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. PMC.
  • Jbara, M., et al. (2018).
  • Aapptec. N-Methyl amino acids.
  • Angell, Y. M., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
  • Biron, E., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. PubMed.
  • Aurelio, L., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. ACS Figshare.

Sources

Safety & Regulatory Compliance

Safety

2-Methyl-L-isoleucine: Comprehensive Disposal &amp; Handling Guide

Executive Safety Summary 2-Methyl-L-isoleucine (M-Ile) is a non-standard amino acid often utilized in peptide synthesis to induce conformational constraints. While generally classified as non-hazardous under GHS standard...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-Methyl-L-isoleucine (M-Ile) is a non-standard amino acid often utilized in peptide synthesis to induce conformational constraints. While generally classified as non-hazardous under GHS standards, its disposal requires adherence to "Cradle-to-Grave" chemical hygiene principles to prevent environmental loading and ensure regulatory compliance.

Immediate Action Status:

  • RCRA Status: Not P-listed or U-listed (Non-regulated).

  • GHS Classification: Not a hazardous substance or mixture.[1]

  • Primary Disposal Route: High-temperature incineration (via licensed waste contractor).

Physicochemical Properties Relevant to Disposal

Understanding the physical state is crucial for selecting the correct waste stream.

PropertyDataRelevance to Disposal
CAS Number 49761-17-3 (or stereoisomer variants)Identifier for waste manifests.
Physical State Solid (Powder)Requires particulate containment; potential dust explosion hazard if aerosolized.
Solubility Soluble in Water, MethanolDo NOT flush down drains despite water solubility.
Combustibility Carbon/Nitrogen-basedSuitable for incineration with afterburner.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired reagents, excess powder, or spilled solids.

The "Why": Although non-hazardous, discharging bulk organic amines into municipal water systems increases biological oxygen demand (BOD) and nitrogen load. Professional labs do not use sink disposal for research chemicals.

  • Containment: Transfer the solid material into a compatible container (High-Density Polyethylene [HDPE] or Amber Glass).

  • Labeling: Affix a hazardous waste tag. Even if non-regulated, label clearly:

    • Content: "2-Methyl-L-isoleucine (Solid)"

    • Hazard Checkbox: Mark "Non-Regulated" or "Organic Solid" depending on your facility's specific tags.

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates) in the waste stream, as amino acids can react exothermically.

  • Final Disposal: Hand over to your institution's EHS (Environmental Health & Safety) team for incineration.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, HPLC fractions, or dissolved reagents.

Critical Causality: In this scenario, the solvent dictates the hazard class, not the amino acid.

  • Solvent Identification:

    • Aqueous (Water/Buffer):[2] Collect in "Non-Halogenated Organic" waste carboys.

    • Organic (DMF, DCM, Acetonitrile): The waste must be segregated based on the solvent's properties (Halogenated vs. Non-Halogenated).

  • pH Check: If the solution is acidic (e.g., from TFA cleavage), ensure the waste container is compatible (Glass or chemically resistant plastic). Do not mix with cyanide or sulfide waste streams to prevent gas generation.

  • Labeling: List all components.

    • Correct: "Acetonitrile (90%), Water (9%), 2-Methyl-L-isoleucine (1%)"

    • Incorrect: "Waste Solvent"[3]

Protocol C: Empty Containers & Contaminated Debris

Applicability: Empty reagent bottles, weighing boats, gloves.

  • Triple Rinse Rule:

    • Rinse the empty bottle three times with a small volume of a solvent capable of dissolving the residue (water or methanol).

    • Crucial Step: Pour the rinsate (the liquid used to rinse) into the Liquid Waste container (Protocol B), not down the sink.

  • Defacing: Completely deface or remove the original label. Mark "EMPTY."[4]

  • Disposal:

    • Glass:[5] Place in the "Glass/Sharps" recycling or disposal bin.

    • Plastic:[6] Place in standard trash (unless your facility treats all chemical containers as hazardous debris).

Decision Logic & Workflow

The following diagram illustrates the decision-making process for disposing of 2-Methyl-L-isoleucine, ensuring no steps are missed regarding solvent contamination.

DisposalWorkflow Start Waste Generation: 2-Methyl-L-isoleucine StateCheck Determine Physical State Start->StateCheck SolidPath Solid (Powder) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath PureCheck Is it Pure? SolidPath->PureCheck SolventCheck Identify Solvent LiquidPath->SolventCheck PureCheck->SolventCheck No (Wet Solid) SolidDispose Containerize in HDPE/Glass Label: 'Non-Regulated Organic Solid' PureCheck->SolidDispose Yes Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated Rinsate Triple Rinse Container Collect Rinsate as Liquid Waste SolidDispose->Rinsate Empty Bottle HaloWaste Dispose as: HALOGENATED SOLVENT WASTE Halogenated->HaloWaste Yes NonHaloWaste Dispose as: NON-HALOGENATED SOLVENT WASTE Halogenated->NonHaloWaste No (e.g., Water, MeOH, DMF)

Figure 1: Decision matrix for segregating 2-Methyl-L-isoleucine waste streams based on physical state and solvent co-contaminants.

Regulatory Compliance & Emergency Response

Regulatory Grounding (US EPA/RCRA)

While 2-Methyl-L-isoleucine is not listed on the EPA's P-list (acutely hazardous) or U-list (toxic) [1], it falls under the "General Duty Clause."

  • Self-Validation: Always assume a chemical is hazardous until proven otherwise.

  • Documentation: Maintain the Safety Data Sheet (SDS) in your local repository.

Spill Management (Small Scale < 50g)
  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Action:

    • Dry Spill: Gently sweep up using a brush and dustpan to avoid creating airborne dust. Place in a waste jar.

    • Wet Spill: Absorb with vermiculite or standard spill pads.

  • Decontamination: Wipe the surface with water and detergent. Dispose of the wipes as solid chemical waste.

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Accessed 2023).[7] Available at: [Link]

  • PubChem. 2-Methyl-L-isoleucine Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-L-isoleucine

As researchers and drug development professionals, our work with novel chemical entities like 2-Methyl-L-isoleucine is foundational to scientific advancement. However, innovation and safety must be inextricably linked.

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 2-Methyl-L-isoleucine is foundational to scientific advancement. However, innovation and safety must be inextricably linked. While 2-Methyl-L-isoleucine is a derivative of the common amino acid L-isoleucine, its unique methylation may alter its chemical and toxicological properties. Given that comprehensive hazard data for this specific compound is not widely available[1], a cautious and systematic approach to personal protective equipment (PPE) is not just recommended—it is essential.

This guide provides a risk-based framework for the safe handling of 2-Methyl-L-isoleucine, moving beyond a simple checklist to explain the rationale behind each protective measure. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

The Precautionary Principle: Assessing a Compound of Unknown Toxicity

When handling a substance with an incomplete toxicological profile, the precautionary principle must be applied. This means treating the substance as potentially hazardous until proven otherwise. While the Safety Data Sheet (SDS) for the parent compound, L-isoleucine, generally does not classify it as a hazardous substance[2], it is still noted as a potential irritant to the eyes, skin, and respiratory system, particularly in powdered form.[3][4] Therefore, our baseline PPE recommendations are grounded in established best practices for handling fine chemical powders and solutions in a laboratory setting.

Core PPE Ensemble for 2-Methyl-L-isoleucine

A thorough risk assessment should always precede any laboratory work. For 2-Methyl-L-isoleucine, the primary routes of exposure are inhalation of the powder, dermal contact, and eye contact. The following PPE is considered the minimum requirement for handling this compound in solid form or as a solution.

Eye and Face Protection: The First Line of Defense

Accidental splashes or the aerosolization of fine powders can lead to serious eye injury. Standard laboratory safety glasses are often insufficient.

  • Mandatory: ANSI Z87.1-rated safety goggles that form a seal around the eyes are required when handling powdered 2-Methyl-L-isoleucine or concentrated solutions.

  • Best Practice: For procedures with a higher risk of splashing, such as vortexing or sonicating, a full-face shield worn over safety goggles provides an additional layer of protection.[5]

  • Causality: The enclosed design of goggles prevents airborne particles from entering the eyes from the sides, top, or bottom. A face shield protects the entire face from direct splashes. An emergency eyewash station must be readily accessible.[6]

Hand Protection: Preventing Dermal Absorption

While L-isoleucine is not known to be readily absorbed through the skin, the modified structure of 2-Methyl-L-isoleucine presents an unknown variable. Therefore, appropriate gloves are critical.

  • Recommended: Nitrile gloves are the standard choice for handling most laboratory chemicals and offer good resistance to a wide range of substances.[7]

  • Protocol: Always inspect gloves for tears or punctures before use. When working with solutions, consider the solvent's compatibility with the glove material. For prolonged work, double-gloving can provide additional protection. Gloves should be removed and replaced immediately if contamination is suspected. Hands should be washed thoroughly after removing gloves.[5]

Protective Clothing: Shielding the Body

A lab coat is not merely for keeping your clothes clean; it is a barrier against spills and contamination.

  • Mandatory: A buttoned, long-sleeved lab coat should be worn at all times in the laboratory.[3][8]

  • Material Matters: For handling larger quantities or in situations with a higher risk of splashes, a lab coat made of a chemically resistant material may be appropriate.

Respiratory Protection: Mitigating Inhalation Risks

The primary inhalation hazard associated with 2-Methyl-L-isoleucine is the fine powder.

  • For Solids: When weighing or transferring the powdered form, it is crucial to do so in a certified chemical fume hood or a powder containment hood to minimize airborne dust.[4] If this is not feasible, a NIOSH-approved N95 respirator is the minimum respiratory protection required.

  • For Solutions: Under normal conditions with adequate ventilation, respiratory protection is not typically required when working with solutions of 2-Methyl-L-isoleucine.[9]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling 2-Methyl-L-isoleucine.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling 2-Methyl-L-isoleucine physical_form What is the physical form? start->physical_form solid_ppe Solid (Powder): - Fume/Powder Hood - N95 Respirator (if no hood) - Safety Goggles - Nitrile Gloves - Lab Coat physical_form->solid_ppe Solid liquid_ppe Liquid (Solution): - Lab Bench (Good Ventilation) - Safety Goggles - Nitrile Gloves - Lab Coat physical_form->liquid_ppe Liquid procedure What is the procedure? (e.g., weighing, dissolving, reacting) splash_risk High Splash Risk? (e.g., vortexing, sonicating) procedure->splash_risk solid_ppe->procedure liquid_ppe->procedure face_shield Add Full Face Shield splash_risk->face_shield Yes proceed Proceed with Experiment splash_risk->proceed No face_shield->proceed

Caption: PPE selection workflow for 2-Methyl-L-isoleucine.

Summary of Recommended PPE

The table below summarizes the recommended PPE for various scenarios involving the handling of 2-Methyl-L-isoleucine.

Scenario Eye/Face Protection Hand Protection Respiratory Protection Protective Clothing
Weighing/Handling Solid Safety GogglesNitrile GlovesFume/Powder Hood or N95 RespiratorLab Coat
Preparing Solutions Safety GogglesNitrile GlovesNot required with good ventilationLab Coat
High-Energy Operations (e.g., Sonicating) Safety Goggles & Face ShieldNitrile GlovesNot required with good ventilationLab Coat

Operational and Disposal Plans

Safe handling of 2-Methyl-L-isoleucine extends beyond the use of PPE.

Step-by-Step Donning and Doffing of PPE
  • Donning (Putting On):

    • Put on your lab coat and fasten all buttons.

    • Put on your safety goggles.

    • If required, put on your respirator.

    • Wash your hands thoroughly.

    • Put on your gloves, ensuring they cover the cuffs of your lab coat.

  • Doffing (Taking Off):

    • Remove gloves by peeling them off from the cuff, turning them inside out.

    • Remove your lab coat, folding the contaminated side inward.

    • Wash your hands.

    • Remove your safety goggles.

    • If used, remove your respirator.

    • Wash your hands again.

Spill and Emergency Procedures

In the event of a spill, evacuate the area and prevent others from entering. For a small powder spill, carefully cover it with damp paper towels to avoid generating dust, then gently sweep the material into a designated waste container.[5] For a liquid spill, absorb it with an inert material and place it in a sealed container for disposal.[3] Always wear your full PPE during cleanup.

Disposal Plan

Waste 2-Methyl-L-isoleucine and any contaminated materials should be treated as chemical waste.

  • Containers: Leave chemicals in their original containers when possible. Do not mix with other waste.

  • Disposal: All waste must be disposed of in accordance with local, state, and federal regulations.[3] Consult your institution's environmental health and safety (EHS) department for specific guidance.

By integrating these principles and protocols into your daily laboratory work, you can confidently and safely handle 2-Methyl-L-isoleucine, ensuring that your pursuit of scientific discovery is grounded in a culture of safety.

References

  • Safety Data Sheet. (n.d.). Retrieved from PCCA.
  • SAFETY DATA SHEET - MilliporeSigma. (2025, September 13). Retrieved from MilliporeSigma.
  • Material Safety Data Sheet - Cellseco. (n.d.). Retrieved from Cellseco.
  • SAFETY DATA SHEET - Fisher Scientific. (2023, October 13). Retrieved from Fisher Scientific.
  • SAFETY DATA SHEET - Spectrum Pharmacy Products. (2014, July 25). Retrieved from Spectrum Pharmacy Products.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, October 14). Retrieved from Thermo Fisher Scientific.
  • Material Safety Data Sheet - FooDB. (2005, October 10). Retrieved from FooDB.
  • 2-Methyl-L-isoleucine | C7H15NO2 | CID 22875554 - PubChem. (n.d.). Retrieved from National Institutes of Health.
  • Amino Acid Standard - SAFETY DATA SHEET. (n.d.). Retrieved from Unchained Labs.
  • MEM Non-Essential Amino Acids Solution (100X) (MSDS) - Cellseco. (n.d.). Retrieved from Cellseco.
  • MATERIAL SAFETY DATA SHEET SDS/MSDS L-Isoleucine CAS No 73-32-5 - CDH Fine Chemical. (n.d.). Retrieved from Central Drug House.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.